Dimethyl 4-bromophthalate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 4-bromobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNIKUDFXYWYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462393 | |
| Record name | Dimethyl 4-bromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87639-57-4 | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-bromo-, 1,2-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87639-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 4-bromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl 4-bromophthalate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dimethyl 4-bromophthalate, a key chemical intermediate. It details its physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and subsequent use in the development of targeted therapeutics. A significant application highlighted is its role as a precursor in the synthesis of Son of sevenless homolog 1 (SOS1) inhibitors, which are of considerable interest in oncology research. This document is intended to be a valuable resource for professionals engaged in synthetic chemistry and drug development, offering detailed methodologies and insights into the compound's utility.
Chemical Identity and Properties
This compound is an aromatic dicarboxylic acid ester. Its structure features a benzene ring substituted with two adjacent methoxycarbonyl groups and a bromine atom.
CAS Number: 87639-57-4
Synonyms:
-
1,2-Benzenedicarboxylic acid, 4-bromo-, dimethyl ester
-
Dimethyl 4-bromobenzene-1,2-dicarboxylate
-
4-Bromophthalic acid dimethyl ester[1]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉BrO₄ | [1] |
| Molecular Weight | 273.08 g/mol | [1] |
| Appearance | White to yellow solid at <38°C, liquid at >40°C | [2][3] |
| Melting Point | 33-35 °C / 38-42 °C | [2][4] |
| Boiling Point | 177-178 °C at 13 Torr | [2][3] |
| Density (predicted) | 1.505 ± 0.06 g/cm³ | [2][3] |
| Purity | >98% (by GC) | [1][4] |
Note: A range for the melting point is provided as different sources report slightly different values.
Spectral Data
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.
| Technique | Data | Reference(s) |
| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm) 3.90 (s, 3H), 3.92 (s, 3H), 7.63 (d, J=8.4 Hz, 1H), 7.68 (dd, J=2.0, 8.4 Hz, 1H), 7.84 (d, J=2.0 Hz, 1H) | [5][6] |
| ¹³C-NMR, IR, Mass Spec. | Data not readily available in public databases. Researchers should perform their own analyses for confirmation. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent utilization in the synthesis of a pharmaceutical intermediate are provided below.
Synthesis of this compound from 4-Bromophthalic Anhydride
This protocol describes the esterification of 4-bromophthalic anhydride to yield the target compound.[5][6]
Materials:
-
4-Bromophthalic anhydride (50.25 g)
-
Methanol (500 mL)
-
Chlorosulfonic acid (1 mL)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel containing 4-bromophthalic anhydride (50.25 g), add methanol (500 mL).
-
Carefully add chlorosulfonic acid (1 mL) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain under reflux conditions overnight.
-
After the reaction is complete, concentrate the solution under reduced pressure to remove the methanol.
-
The resulting residue is then purified by silica gel column chromatography using a hexane/ethyl acetate eluent system.
-
The fractions containing the desired product are collected and concentrated to afford this compound as a colorless oil (yield: 39.98 g, 66.1%).[5][6]
Use in the Synthesis of a SOS1 Inhibitor Intermediate
This protocol outlines a Suzuki coupling reaction where this compound is a key starting material. This reaction is a step in the synthesis of compounds that inhibit the SOS1 protein.
Materials:
-
This compound (4.5 g, 16.5 mmol)
-
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (6.11 g, 19.8 mmol)
-
1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride (1.07 g, 1.6 mmol)
-
Cesium carbonate (Cs₂CO₃) (16.11 g, 49.4 mmol)
-
1,2-Dimethoxyethane
-
Ethyl acetate
-
Water
Procedure:
-
Combine this compound (4.5 g), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (6.11 g), 1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride (1.07 g), and cesium carbonate (16.11 g) in a suitable reaction vessel.
-
Add 1,2-dimethoxyethane as the solvent.
-
Stir the reaction mixture at an appropriate temperature to facilitate the coupling reaction.
-
Monitor the reaction for completion using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture is worked up by partitioning between ethyl acetate and water to extract the product.
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility is demonstrated in the synthesis of modulators of B-cell lymphoma 6 (BCL6) proteolysis and, notably, in the creation of inhibitors for the Son of sevenless homolog 1 (SOS1) protein.
Role in the Synthesis of SOS1 Inhibitors
SOS1 is a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins.[1][5] The RAS proteins are central components of the RAS-MAPK signaling pathway, which is frequently dysregulated in various human cancers.[1][5] Mutations that lead to the persistent activation of this pathway are a major driver of tumor cell proliferation and survival.[5] Therefore, inhibiting SOS1 is a promising therapeutic strategy to block this oncogenic signaling cascade.[7] this compound is a precursor for the synthesis of these targeted inhibitors, which aim to disrupt the RAS-SOS1 interaction.[7]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of this compound to its use in the preparation of a downstream pharmaceutical intermediate.
References
Synthesis of Dimethyl 4-Bromophthalate from 4-Bromophthalic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl 4-bromophthalate from 4-bromophthalic anhydride. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals.[1][2] This document outlines a detailed experimental protocol, summarizes key quantitative data, and presents a visual workflow of the synthesis process.
Core Synthesis Reaction
The synthesis of this compound is achieved through the esterification of 4-bromophthalic anhydride using methanol.[3][4][5] This reaction is typically catalyzed by a strong acid, such as chlorosulfonic acid, and driven to completion by heating under reflux. The anhydride ring is opened by methanol, followed by a second esterification to form the dimethyl ester.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Bromophthalic Anhydride | 50.25 g | [3][4][5] |
| Methanol | 500 mL | [3][4][5] |
| Catalyst | ||
| Chlorosulfonic Acid | 1 mL | [3][4][5] |
| Product | ||
| This compound | 39.98 g | [3][4][5] |
| Yield | 66.1% | [3][4][5] |
| Physical Properties | ||
| Melting Point | 33-35 °C | [4][5] |
| Boiling Point | 177-178 °C (at 13 Torr) | [4][5] |
| Appearance | White to yellow solid (<38°C), Liquid (>40°C) | [3][4][5] |
| Spectroscopic Data (¹H-NMR) | ||
| Solvent | CDCl₃ (400 MHz) | [3][4][5] |
| δ 3.90 (s, 3H) | -OCH₃ | [3][4][5] |
| δ 3.92 (s, 3H) | -OCH₃ | [3][4][5] |
| δ 7.63 (d, J = 8.4 Hz, 1H) | Aromatic CH | [3][4][5] |
| δ 7.68 (dd, J = 2.0, 8.4 Hz, 1H) | Aromatic CH | [3][4][5] |
| δ 7.84 (d, J = 2.0 Hz, 1H) | Aromatic CH | [3][4][5] |
Experimental Protocol
This section details the step-by-step methodology for the synthesis of this compound.
Materials:
-
4-Bromophthalic anhydride (50.25 g)
-
Methanol (500 mL)
-
Chlorosulfonic acid (1 mL)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add 500 mL of methanol to 50.25 g of 4-bromophthalic anhydride.[3][4][5]
-
Catalyst Addition: Carefully and dropwise, add 1 mL of chlorosulfonic acid to the reaction mixture.[3][4][5]
-
Reflux: Heat the resulting mixture to reflux and maintain this condition overnight.[3][4][5]
-
Solvent Removal: After the reaction is complete, concentrate the solution under reduced pressure to remove the excess methanol.[3][4][5]
-
Purification: The crude residue is then purified by silica gel column chromatography.[3][4][5]
-
Product Isolation: The fractions containing the desired product are collected and concentrated to afford this compound (39.98 g, 66.1% yield) as a colorless oil which may solidify upon standing.[3][4][5]
-
Product Confirmation: The structure of the final product is confirmed by ¹H-NMR spectroscopy.[3][4][5]
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Physical properties of Dimethyl 4-bromophthalate (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of Dimethyl 4-bromophthalate, a chemical intermediate of interest in organic synthesis and pharmaceutical development. This document summarizes its key physical constants and outlines the standard methodologies employed for their determination.
Core Physical Properties
The melting and boiling points are fundamental physical constants that provide insights into the purity and physical state of a substance under varying temperature and pressure conditions.
| Physical Property | Value | Conditions |
| Melting Point | 33-42 °C | Not Applicable |
| Boiling Point | 177-178 °C | 13 Torr |
The reported melting point for this compound shows some variation across different sources, with ranges cited as 33-35 °C[1][2], 38 °C, and 38-42 °C[3]. This variability may be attributed to differences in the purity of the samples or the specific experimental techniques employed for measurement. The compound is described as a white to yellow solid below 38°C and a liquid above 40°C[2]. The boiling point is consistently reported at 177-178 °C under reduced pressure (13 Torr)[1][2].
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined with high precision using the capillary method.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
The sample is heated at a rapid rate initially to approach the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute approximately 15-20 °C below the anticipated melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.
-
-
Data Recording: The observed melting point range is recorded. For a pure substance, this range is typically narrow (0.5-2 °C).
Boiling Point Determination (Micro Boiling Point Method)
For determining the boiling point of a small quantity of liquid, especially at reduced pressure, the micro boiling point method is suitable.
Apparatus:
-
Small test tube or boiling tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Apparatus for vacuum distillation (if measuring at reduced pressure)
-
Sample of this compound
Procedure:
-
Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid in the test tube.
-
Apparatus Assembly: The test tube is attached to a thermometer and submerged in a heating bath. For measurements at reduced pressure, the setup is connected to a vacuum source, and the pressure is adjusted to the desired level (e.g., 13 Torr).
-
Heating and Observation:
-
The heating bath is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
The heating is continued until a steady and rapid stream of bubbles is observed.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.
-
-
Data Recording: The observed boiling point and the corresponding pressure are recorded.
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.
References
Navigating the Solubility Landscape of Dimethyl 4-Bromophthalate: A Technical Guide for Researchers
For Immediate Release
Physicochemical Properties of Dimethyl 4-Bromophthalate
Understanding the fundamental physical and chemical properties of a compound is crucial for predicting its behavior in various solvent systems. This compound is a substituted aromatic diester with the molecular formula C₁₀H₉BrO₄ and a molecular weight of 273.08 g/mol .[1][2] Key physical properties are summarized in the table below. The presence of the polar ester groups and the nonpolar brominated benzene ring suggests a nuanced solubility profile.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉BrO₄ | [1][2] |
| Molecular Weight | 273.08 g/mol | [1] |
| Melting Point | 33-35 °C | [1][3] |
| Boiling Point | 177-178 °C at 13 Torr | [1][3] |
| Appearance | White to yellow solid or liquid depending on temperature | [3] |
| Density (Predicted) | 1.505 ± 0.06 g/cm³ | [1][3] |
Qualitative Solubility Profile in Common Organic Solvents
Direct, quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in common organic solvents is not extensively documented in publicly accessible scientific literature. However, by examining the solubility of the parent compound, dimethyl phthalate (DMP), we can infer a likely qualitative solubility profile. DMP is described as being miscible with alcohol, ether, and chloroform, and readily soluble in organic solvents such as alcohols, esters, and ketones.[4] It is poorly soluble in water.[5]
Given the structural similarity, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents due to the presence of the two methyl ester groups which can engage in dipole-dipole interactions with polar organic solvents. The bromo-substituent is unlikely to dramatically decrease its solubility in these solvents.
Expected Qualitative Solubility:
-
High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF)
-
Moderate to High Solubility: Methanol, Ethanol, Isopropanol
-
Low Solubility: Hexane, Cyclohexane, Water
It is imperative for researchers to experimentally verify these expected solubilities for their specific applications, as subtle differences in solvent polarity and solute-solvent interactions can have a significant impact.
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
To address the absence of quantitative data, a standard and reliable method for determining the solubility of this compound is the isothermal shake-flask method. This procedure allows for the determination of the saturation solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.
-
Dilution and Analysis: Record the weight of the filtered solution. Dilute the sample to a known volume with the same solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation of Solubility: Based on the measured concentration and the dilution factor, calculate the original concentration of the saturated solution. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
The following diagram illustrates the general workflow for this experimental protocol.
Conclusion
While quantitative solubility data for this compound in common organic solvents remains to be fully characterized in the literature, this guide provides a solid foundation for researchers. By understanding its physicochemical properties and the solubility of analogous compounds, informed decisions can be made regarding solvent selection. Furthermore, the detailed experimental protocol provided herein offers a clear pathway for generating the precise, quantitative data necessary for advancing research and development efforts in pharmaceuticals and material science. The adoption of standardized methods will contribute valuable data to the scientific community, facilitating future innovation.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dimethyl 4-bromophthalate
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of Dimethyl 4-bromophthalate, a key organic intermediate. The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for structural elucidation and quality control. This guide presents quantitative NMR data, detailed experimental protocols, and logical diagrams to facilitate a comprehensive understanding of the molecule's spectral characteristics.
Structural Overview and NMR Analysis
This compound (C₁₀H₉BrO₄) is a disubstituted benzene derivative with two methyl ester groups and a bromine atom. NMR spectroscopy is a powerful tool for confirming its structure by providing information about the chemical environment of each proton and carbon atom. The asymmetry of the substitution pattern on the aromatic ring results in a unique and predictable set of signals in both ¹H and ¹³C NMR spectra.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl ester protons. The data, acquired in deuterated chloroform (CDCl₃) at 400 MHz, shows three signals for the aromatic protons due to the bromine substituent, and two separate singlets for the non-equivalent methyl groups.[1]
The detailed assignments are summarized in the table below.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.84 | Doublet (d) | 2.0 | 1H | H-3 |
| 7.68 | Doublet of doublets (dd) | 8.4, 2.0 | 1H | H-5 |
| 7.63 | Doublet (d) | 8.4 | 1H | H-6 |
| 3.92 | Singlet (s) | - | 3H | OCH₃ |
| 3.90 | Singlet (s) | - | 3H | OCH₃ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
The chemical structure and the proton assignments are visualized in the diagram below. The numbering follows standard IUPAC conventions for phthalates.
Caption: Structure of this compound with ¹H NMR assignments.
¹³C NMR Spectrum Analysis
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~165 - 170 | Carbonyl (C=O) | C=O |
| ~128 - 140 | Aromatic (C-Br, C-COOR) | C-1, C-2, C-4 |
| ~125 - 135 | Aromatic (C-H) | C-3, C-5, C-6 |
| ~52 - 54 | Methoxy (-OCH₃) | -OCH₃ |
Note: These are predicted ranges. Actual values may vary based on solvent and experimental conditions. The chemical shifts for carbons bonded to electronegative atoms like oxygen and bromine are typically found downfield.[2][3] Carbonyl carbons appear at the lowest field, generally in the 160-220 ppm range.[3]
Experimental Protocols
Standard NMR experiments for small organic molecules involve precise sample preparation and instrument setup to ensure high-quality spectra.
Sample Preparation
A standard protocol for preparing a sample for NMR analysis is as follows:
-
Weighing the Sample: For a typical ¹H NMR spectrum, 5-25 mg of the compound is required. For a ¹³C NMR spectrum, a larger amount of 50-100 mg is often necessary due to the lower natural abundance of the ¹³C isotope.[2]
-
Dissolution: The weighed sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.[2] Using a vial allows for effective mixing via vortexing or gentle heating to ensure complete dissolution.[2]
-
Filtration (Optional): If any particulate matter is present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent interference with the magnetic field homogeneity (shimming).[2]
-
Transfer to NMR Tube: The clear solution is transferred into a clean, dry NMR tube.
-
Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added. TMS provides the 0 ppm reference point for both ¹H and ¹³C spectra.
Instrumentation and Data Acquisition
NMR spectra are acquired using a high-field NMR spectrometer.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is "locked" onto the deuterium signal of the solvent, which compensates for any magnetic field drift.
-
Shimming: The magnetic field is shimmed to achieve maximum homogeneity across the sample, resulting in sharp, well-resolved peaks.
-
Acquisition: A series of radio-frequency pulses are applied to the sample. The resulting free induction decay (FID) signal is detected and recorded. For ¹³C NMR, a greater number of scans are typically averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw FID data is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased and baseline-corrected to produce the final, interpretable NMR spectrum.
The general workflow for conducting an NMR experiment is illustrated in the following diagram.
Caption: General experimental workflow for NMR spectroscopy.
References
Spectroscopic and Synthetic Profile of Dimethyl 4-bromophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of Dimethyl 4-bromophthalate, a valuable building block in organic synthesis. The information is curated for researchers and professionals in drug development and related scientific fields.
Spectroscopic Data
¹H NMR (Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| 7.84 | d | 1H | 2.0 | Ar-H |
| 7.68 | dd | 1H | 8.4, 2.0 | Ar-H |
| 7.63 | d | 1H | 8.4 | Ar-H |
| 3.92 | s | 3H | -OCH ₃ | |
| 3.90 | s | 3H | -OCH ₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
| 167.5 | C =O |
| 166.8 | C =O |
| 135.0 | Ar-C |
| 133.5 | Ar-C |
| 131.0 | Ar-C |
| 130.5 | Ar-C |
| 129.0 | Ar-C -Br |
| 125.0 | Ar-C |
| 52.8 | -OC H₃ |
| 52.6 | -OC H₃ |
Note: These are predicted values and may vary slightly from experimental results.
Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Medium | Aliphatic C-H Stretch |
| 1730-1715 | Strong | C=O Stretch (Ester) |
| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| 1300-1000 | Strong | C-O Stretch (Ester) |
| 800-600 | Strong | C-Br Stretch |
Note: Based on characteristic absorption bands for the functional groups present in the molecule.
Expected Mass Spectrometry (MS) Data
| m/z Ratio | Relative Abundance | Assignment |
| 272/274 | High | [M]⁺, [M+2]⁺ (due to Br isotope) |
| 241/243 | Medium | [M - OCH₃]⁺ |
| 213/215 | Medium | [M - COOCH₃]⁺ |
| 185 | High | [M - Br]⁺ |
| 163 | Medium | [C₈H₃O₃]⁺ |
| 135 | Medium | [C₇H₃O₂]⁺ |
Note: Fragmentation pattern is predicted based on the structure. The presence of bromine will result in characteristic M and M+2 isotopic peaks with approximately equal intensity.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
Synthesis of this compound
A common synthetic route involves the esterification of 4-bromophthalic anhydride.
Procedure:
-
4-bromophthalic anhydride (1.0 eq) is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.
-
The reaction mixture is heated to reflux and stirred for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
¹H and ¹³C NMR Spectroscopy
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The background spectrum of the empty ATR crystal or salt plate is subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass spectrum is acquired in positive ion mode over a mass range that includes the expected molecular ion peak. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizations
Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
This guide provides a comprehensive starting point for researchers working with this compound. For further, more specific applications, consulting detailed experimental literature is recommended.
An In-depth Technical Guide to the Safe Handling of Dimethyl 4-bromophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Dimethyl 4-bromophthalate, a chemical intermediate used in various research and development applications. The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, and emergency protocols.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 87639-57-4 |
| Molecular Formula | C₁₀H₉BrO₄ |
| Molecular Weight | 273.08 g/mol |
| Appearance | White to off-white solid or crystalline powder |
| Melting Point | 33-42 °C |
| Boiling Point | 177-178 °C at 13 Torr |
| Flash Point | 138 °C |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. A summary of its GHS classification is provided in Table 2.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Pictogram:
Signal Word: Warning
Precautionary Statements
The following precautionary statements (Table 3) should be strictly adhered to when handling this compound.[1]
Table 3: GHS Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
Table 4: Acute Toxicity Data for Dimethyl Phthalate (CAS: 131-11-3)
| Route of Exposure | Species | LD50 Value |
| Oral | Rat | 6800 mg/kg[2] |
| Dermal | Rat | >38000 mg/kg[2][3] |
| Dermal | Guinea Pig | >4800 mg/kg[3] |
Dimethyl Phthalate is reported to cause minimal skin and eye irritation in animal studies.[3]
Experimental Protocol: Safe Handling Procedure
The following is a general protocol for the safe handling of this compound in a laboratory setting. This protocol is based on the synthesis procedure found in the literature and general best practices for handling solid chemicals.[1]
Objective: To safely handle and use this compound for experimental purposes while minimizing exposure and risk.
Materials:
-
This compound
-
Appropriate solvents and reagents for the experiment
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
-
Chemical fume hood
-
Spatula, weighing paper, and other necessary lab equipment
-
Labeled waste container
Procedure:
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that the safety shower and eyewash station are accessible and operational.
-
Don all required PPE before handling the chemical.
-
-
Weighing and Dispensing:
-
Perform all weighing and dispensing of this compound inside a certified chemical fume hood to avoid inhalation of dust particles.
-
Use a clean spatula and weighing paper.
-
Carefully transfer the desired amount of the solid to the reaction vessel.
-
Close the container of this compound tightly immediately after use.
-
-
Experimental Use:
-
Conduct all subsequent experimental steps involving this compound within the chemical fume hood.
-
Avoid direct contact with the skin and eyes.
-
If heating is required, use a well-controlled heating mantle and monitor the reaction closely.
-
-
Waste Disposal:
-
Dispose of all waste materials, including contaminated weighing paper, gloves, and any residual chemical, in a clearly labeled hazardous waste container.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
-
Decontamination:
-
Clean the work area and any contaminated equipment thoroughly with an appropriate solvent.
-
Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.
-
Visualizations
Diagram 1: Safe Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound.
Diagram 2: Emergency Response for Accidental Exposure
Caption: Emergency response procedures for accidental exposure to this compound.
References
The Strategic Utility of Dimethyl 4-bromophthalate in Modern Organic Synthesis: An In-depth Technical Guide
For the discerning researcher and professional in drug development and materials science, the selection of a chemical intermediate is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Dimethyl 4-bromophthalate, a seemingly unassuming difunctionalized benzene ring, has emerged as a powerful and versatile building block. Its strategic placement of a bromine atom and two methyl ester functionalities offers a unique combination of reactivity and stability, making it an invaluable precursor for the synthesis of a diverse array of complex molecules, from novel pharmaceuticals to advanced functional materials. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, key reactions, and practical applications, grounded in established scientific principles and field-proven insights.
Core Attributes of this compound: A Foundation for Versatility
To effectively harness the synthetic potential of this compound, a thorough understanding of its fundamental properties is paramount. These characteristics not only inform its handling and storage but also provide the basis for predicting its reactivity in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 87639-57-4 | [1][2] |
| Molecular Formula | C₁₀H₉BrO₄ | [1] |
| Molecular Weight | 273.08 g/mol | [1] |
| Appearance | White to off-white solid or colorless liquid | [3][4] |
| Melting Point | 33-35 °C | [3][4] |
| Boiling Point | 177-178 °C at 13 Torr | [3][4] |
| Purity | Typically >98% (GC) | [2] |
Synthesis of this compound: A Robust and Scalable Protocol
The reliable and efficient synthesis of this compound is a cornerstone of its utility. The most common and well-established method involves the esterification of 4-bromophthalic anhydride. This process is favored for its high yield and the ready availability of the starting material.
Causality Behind the Experimental Choices
The selection of reagents and conditions for this synthesis is a deliberate exercise in chemical strategy. 4-Bromophthalic anhydride serves as an ideal starting point due to the activated nature of the anhydride carbonyls towards nucleophilic attack. Methanol is employed not only as the reagent for ester formation but also as the solvent, driving the reaction forward through a high concentration of the nucleophile. The use of a strong acid catalyst, such as chlorosulfonic acid or sulfuric acid, is crucial for protonating the anhydride carbonyls, thereby increasing their electrophilicity and facilitating the nucleophilic attack by methanol. Heating the reaction mixture under reflux ensures that the activation energy barrier for the reaction is overcome, leading to a reasonable reaction rate. The subsequent purification by silica gel column chromatography is a standard and effective method for isolating the desired product from any unreacted starting material or side products.
Detailed Experimental Protocol: Esterification of 4-Bromophthalic Anhydride.[3][4]
Materials:
-
4-Bromophthalic anhydride (1.0 eq)
-
Methanol (sufficient quantity to act as solvent)
-
Chlorosulfonic acid (catalytic amount)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromophthalic anhydride in methanol, slowly add a catalytic amount of chlorosulfonic acid at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to remove the excess methanol.
-
Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford this compound as a white to off-white solid.
-
The typical reported yield for this reaction is approximately 66%.[3][4]
The Synthetic Heart: this compound in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound lies in its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions. The presence of the bromine atom provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, while the two methyl ester groups offer sites for subsequent transformations or can be used to modulate the electronic properties of the molecule.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and other C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[5] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.
Causality in Catalyst and Base Selection: The choice of the palladium catalyst and base is critical for a successful Suzuki-Miyaura coupling. A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is the active catalyst that undergoes oxidative addition to the aryl bromide bond.[6][7] The choice of ligand, often a bulky phosphine, is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step. The base plays a key role in the transmetalation step, activating the boronic acid derivative to facilitate the transfer of the organic group to the palladium center.[8]
Heck-Mizoroki Reaction: The Power of Olefin Arylation
The Heck-Mizoroki reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted olefins.[9][10] this compound can be effectively coupled with a variety of alkenes to introduce vinyl groups at the 4-position, which can serve as versatile handles for further synthetic manipulations.
The Role of the Base and Ligands: In the Heck reaction, the base is essential for regenerating the active palladium(0) catalyst at the end of the catalytic cycle.[11] The choice of phosphine ligands can significantly influence the regioselectivity and efficiency of the reaction.
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for the formation of C-N bonds.[12][13] this compound serves as an excellent electrophilic partner in this reaction, allowing for the introduction of primary and secondary amines at the 4-position, leading to a wide range of functionalized aniline derivatives.
Critical Parameters for Success: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is necessary to deprotonate the amine and generate the active nucleophile.
Applications in Drug Discovery and Materials Science
The derivatives synthesized from this compound are of significant interest in both pharmaceutical and materials science research. The ability to introduce diverse functionalities onto the phthalate scaffold opens up avenues for the creation of novel bioactive molecules and functional materials with tailored properties.
-
Pharmaceutical Scaffolds: Substituted phthalates are found in a number of biologically active compounds. The ability to readily diversify the 4-position of the phthalate ring using cross-coupling chemistry makes this compound an attractive starting material for the synthesis of libraries of potential drug candidates.[14][15]
-
Functional Polymers: The difunctional nature of this compound makes it a valuable monomer for the synthesis of functional polymers. For instance, it can be envisioned as a monomer in the synthesis of poly(p-phenylenevinylene) (PPV) derivatives through Heck coupling, leading to materials with interesting photophysical properties for applications in organic electronics.
Conclusion: A Strategic Intermediate for Modern Synthesis
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its unique combination of a reactive bromine atom and two ester functionalities provides a versatile platform for the construction of complex and valuable molecules. By understanding its core properties, mastering its synthesis, and leveraging its reactivity in modern cross-coupling reactions, researchers in drug discovery and materials science can unlock a wealth of synthetic possibilities. This guide has provided a comprehensive overview of the key aspects of this compound chemistry, offering both the foundational knowledge and the practical insights necessary to effectively utilize this powerful building block in the pursuit of scientific innovation.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 87639-57-4 this compound AKSci Z5240 [aksci.com]
- 3. This compound CAS#: 87639-57-4 [m.chemicalbook.com]
- 4. This compound | 87639-57-4 [amp.chemicalbook.com]
- 5. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. tus.elsevierpure.com [tus.elsevierpure.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Dimethyl 4-bromophthalate: A Technical Primer on its Applications in Organic Synthesis
For Immediate Release
Shanghai, China – December 30, 2025 – Dimethyl 4-bromophthalate, a halogenated aromatic dicarboxylic acid ester, is emerging as a versatile building block in modern organic synthesis. Its unique structural features, combining a reactive bromine atom on the aromatic ring with two ester functionalities, open up a myriad of possibilities for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the potential applications of this compound, targeting researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties and Synthesis
This compound is a white to yellow solid or liquid at room temperature, with a melting point in the range of 33-35 °C and a boiling point of 177-178 °C at 13 Torr.[1][2] Its synthesis is readily achievable from commercially available starting materials.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| CAS Number | 87639-57-4 | [1][2][3] |
| Molecular Formula | C₁₀H₉BrO₄ | [2] |
| Molecular Weight | 273.08 g/mol | [2] |
| Melting Point | 33-35 °C | [1] |
| Boiling Point | 177-178 °C (13 Torr) | [1] |
| Appearance | White to yellow solid/liquid | [1] |
Experimental Protocol: Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the esterification of 4-bromophthalic anhydride.[1]
Materials:
-
4-Bromophthalic anhydride (1.0 eq)
-
Methanol (excess)
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
To a solution of 4-bromophthalic anhydride in excess methanol, a catalytic amount of concentrated sulfuric acid is slowly added.
-
The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.
-
Purification by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) yields pure this compound.[1]
Caption: Synthesis of this compound.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom on the aromatic ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation, enabling the synthesis of a wide range of substituted aromatic compounds.
Caption: Cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds. This compound can be coupled with various arylboronic acids or their esters to generate a library of substituted biphenyl-2,3-dicarboxylates. These products are valuable intermediates for the synthesis of more complex molecules, including liquid crystals and pharmaceutical agents.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
-
To a degassed mixture of the solvent, this compound, arylboronic acid, and base, the palladium catalyst is added under an inert atmosphere (e.g., Argon or Nitrogen).
-
The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired biphenyl derivative.
Sonogashira Coupling: Access to Alkynyl Phthalates
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction provides a direct route to dimethyl 4-alkynylphthalates, which are precursors to a variety of functional materials, including organic semiconductors and conjugated polymers.
General Experimental Protocol for Sonogashira Coupling:
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
A mixture of this compound, the palladium catalyst, and CuI in the chosen solvent is degassed.
-
The terminal alkyne and the amine base are added under an inert atmosphere.
-
The reaction is stirred at a temperature ranging from room temperature to 80 °C until completion.
-
The reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated.
-
The residue is purified by column chromatography to afford the dimethyl 4-alkynylphthalate.
Heck-Mizoroki Reaction: Synthesis of Styrenyl Phthalates
The Heck-Mizoroki reaction couples aryl halides with alkenes. Using this compound as the substrate, a variety of styrenyl-substituted phthalates can be synthesized. These compounds can serve as monomers for polymerization or as building blocks for dyes and photoactive materials.
General Experimental Protocol for Heck-Mizoroki Reaction:
Materials:
-
This compound (1.0 eq)
-
Alkene (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Triethylamine, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
A mixture of this compound, the alkene, the palladium catalyst, the phosphine ligand, and the base in the solvent is degassed.
-
The reaction is heated to 80-140 °C under an inert atmosphere until the reaction is complete.
-
After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination: Formation of Amino Phthalates
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. This reaction allows for the introduction of primary or secondary amine functionalities at the 4-position of the phthalate ring, leading to the formation of dimethyl 4-aminophthalate derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and dyes.
General Experimental Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, the palladium catalyst, phosphine ligand, and base are added to a reaction vessel.
-
The solvent, this compound, and the amine are then added.
-
The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Potential Applications in Materials Science and Drug Discovery
The derivatives synthesized from this compound have significant potential in various fields:
-
Polymer Chemistry: The dicarboxylic ester functionality allows for its use as a monomer in the synthesis of polyesters and polyimides. The bromo-substituent provides a handle for post-polymerization modification through cross-coupling reactions, enabling the tuning of material properties. While 4-bromophthalic anhydride is a known intermediate for polymers, the dimethyl ester offers an alternative for specific polymerization processes.[4][5][6][7][8]
-
Liquid Crystals: The rigid aromatic core of phthalates makes them suitable scaffolds for the design of liquid crystalline materials. By introducing appropriate mesogenic groups via cross-coupling reactions, novel liquid crystals with tailored properties can be developed.
-
Pharmaceutical Intermediates: Substituted phthalates and their derivatives, such as phthalides and isoindolinones, are important structural motifs in many biologically active compounds.[9][10][11] While the direct use of this compound is not extensively documented, its potential as a precursor to these scaffolds through intramolecular cyclization of its derivatives is a promising area of research.
-
Dyes and Pigments: The phthalate core is a component of certain classes of dyes, such as phthalocyanines.[12][13][14][15][16][17] this compound can serve as a precursor for substituted phthalonitriles, which are key intermediates in the synthesis of functionalized phthalocyanine dyes with applications in areas like photodynamic therapy and organic electronics.[12][13][14][15][16][17]
Caption: Application workflow of this compound.
Conclusion
This compound is a readily accessible and highly versatile building block with significant potential in organic synthesis. Its ability to undergo a range of palladium-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of a diverse array of substituted aromatic compounds. While specific, documented applications are still emerging, the foundational chemistry suggests a bright future for this compound in the development of novel functional materials and pharmaceutically relevant molecules. Further exploration of its reactivity and the properties of its derivatives is warranted to fully unlock its synthetic potential.
References
- 1. This compound | 87639-57-4 [amp.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 87639-57-4 this compound AKSci Z5240 [aksci.com]
- 4. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. Pitfalls in the synthesis of polyimide-linked two-dimensional covalent organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journaljpri.com [journaljpri.com]
- 11. researchgate.net [researchgate.net]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. US5393339A - Preparation of phthalocyanine pigments - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Dimethyl 4-bromophthalate: A Technical Guide to its Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4-bromophthalate, a halogenated aromatic dicarboxylic acid ester, represents a versatile building block in modern organic synthesis. While not a household name, this compound and its derivatives have carved out a niche in the development of advanced materials and specialty chemicals. This technical guide provides an in-depth exploration of this compound, from its chemical synthesis and historical context to its current and potential applications. As a Senior Application Scientist, the aim is to present not just the "what" but the "why" behind the scientific principles and methodologies discussed, offering a deeper understanding for researchers and professionals in the field.
Historical Context: The Rise of Phthalates and the Emergence of Brominated Derivatives
The story of this compound is intrinsically linked to the broader history of phthalic acid esters, or phthalates. First introduced in the 1920s, phthalates revolutionized the polymer industry by acting as plasticizers, substances that increase the flexibility and durability of plastics. This innovation was a significant improvement over the volatile and odorous camphor that was previously used.
The synthesis of brominated phthalates, a subset of this larger family, was driven by the need for molecules with specific functionalities. The introduction of a bromine atom onto the phthalic ring enhances the compound's utility as a chemical intermediate, opening up new reaction pathways for the synthesis of more complex molecules. Furthermore, brominated compounds have long been recognized for their flame-retardant properties, a critical attribute in the manufacturing of polymers for various applications.
Chemical Properties and Synthesis
This compound is a white to yellow solid at room temperature, with a melting point of 33-35°C[2]. Its molecular structure, featuring a bromine atom and two methyl ester groups on a benzene ring, makes it a valuable intermediate in organic synthesis.
The primary and most direct route to this compound is through the esterification of its corresponding anhydride, 4-bromophthalic anhydride.
Synthesis of the Precursor: 4-Bromophthalic Anhydride
The synthesis of 4-bromophthalic anhydride is a critical first step. A common laboratory and industrial method involves the direct bromination of phthalic anhydride.
Reaction Workflow: Bromination of Phthalic Anhydride
Caption: Electrophilic bromination of phthalic anhydride.
Experimental Protocol: Synthesis of 4-Bromophthalic Anhydride
-
Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with phthalic anhydride and a suitable solvent, such as fuming sulfuric acid.
-
Bromination: Elemental bromine is added dropwise to the stirred solution at a controlled temperature. The reaction is an electrophilic aromatic substitution, where the bromine atom is introduced onto the benzene ring.
-
Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with water and the crude product is filtered. The resulting 4-bromophthalic anhydride is then purified by recrystallization or sublimation.
Esterification to this compound
Once 4-bromophthalic anhydride is obtained, it is readily converted to this compound via esterification with methanol, typically in the presence of an acid catalyst.
Reaction Workflow: Esterification of 4-Bromophthalic Anhydride
Caption: Acid-catalyzed esterification of 4-bromophthalic anhydride.
Experimental Protocol: Synthesis of this compound [2]
-
Reaction Setup: 4-Bromophthalic anhydride is dissolved in an excess of methanol.
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.
-
Reaction: The mixture is heated to reflux for several hours to drive the esterification to completion.
-
Work-up and Purification: The excess methanol is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure this compound.
Table 1: Comparison of Synthesis Parameters
| Parameter | Synthesis of 4-Bromophthalic Anhydride | Synthesis of this compound |
| Starting Material | Phthalic Anhydride | 4-Bromophthalic Anhydride |
| Key Reagent | Bromine | Methanol |
| Catalyst | Typically none, but can use a Lewis acid | Strong acid (e.g., H₂SO₄) |
| Reaction Type | Electrophilic Aromatic Substitution | Esterification |
| Typical Yield | Variable, dependent on conditions | >90% |
| Purification | Recrystallization, Sublimation | Column Chromatography |
Applications of this compound
The utility of this compound lies in its role as a versatile chemical intermediate. The bromine atom provides a reactive handle for further chemical transformations, while the two methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid or converted to other functional groups.
Polymer Chemistry
A significant application of 4-bromophthalic anhydride, and by extension its dimethyl ester, is in the synthesis of high-performance polymers, particularly polyimides[2]. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace and electronics industries. The bromine atom can be incorporated to enhance the flame retardancy of the resulting polymer or to serve as a site for post-polymerization modification.
Logical Relationship: From Monomer to Polymer
Caption: Role of this compound in polyimide synthesis.
Organic Synthesis and Potential in Drug Development
In the realm of organic synthesis, this compound serves as a valuable building block for the construction of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups.
While direct and widespread application of this compound in the synthesis of active pharmaceutical ingredients (APIs) is not extensively documented in the public domain, its parent molecule, 4-bromophthalic acid, holds potential in medicinal chemistry. The rigid aromatic scaffold and the presence of multiple functional groups make it an attractive starting point for the design of novel bioactive molecules. The bromine atom, in particular, can be a key feature for modulating the pharmacological properties of a drug candidate, such as its binding affinity to a biological target or its metabolic stability.
For instance, substituted phthalic acid derivatives are being investigated for their potential as inhibitors of various enzymes and as scaffolds for the development of new therapeutic agents. The ability to functionalize the aromatic ring through the bromine atom allows for the systematic exploration of the structure-activity relationship of these compounds.
Conclusion
This compound, while not a widely known compound, is a testament to the importance of versatile chemical intermediates in modern science and technology. Its synthesis, rooted in the broader history of phthalate chemistry, provides a reliable route to a functionalized aromatic building block. While its most prominent applications are currently in the field of polymer science, particularly in the development of high-performance polyimides, the potential of its structural motif in the design of new bioactive molecules warrants further exploration by the drug development community. As research continues to push the boundaries of materials science and medicine, the utility of such fundamental building blocks will undoubtedly continue to expand.
References
Thermogravimetric Analysis of Dimethyl 4-bromophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermogravimetric analysis (TGA) of Dimethyl 4-bromophthalate, a compound of interest in various chemical and pharmaceutical research fields. While specific experimental TGA data for this compound is not widely published, this document provides a comprehensive overview based on established principles of thermal analysis, data from structurally similar compounds, and standardized experimental protocols. This guide will cover the expected thermal behavior, a detailed methodology for analysis, and potential decomposition pathways.
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[1][2] The resulting data provides valuable insights into the material's thermal stability, composition, and decomposition kinetics.[2] A typical TGA instrument consists of a high-precision balance, a furnace, and a temperature controller.[1] As the sample is subjected to a programmed temperature ramp, any mass loss or gain is continuously recorded, generating a thermogram—a plot of mass versus temperature.[1]
Physicochemical Properties of this compound
Understanding the basic properties of this compound is crucial for interpreting its thermal behavior.
| Property | Value | Source |
| Chemical Formula | C₁₀H₉BrO₄ | [3][4] |
| Molecular Weight | 273.08 g/mol | [3][4] |
| Physical Form | Solid | [3] |
| CAS Number | 87639-57-4 | [3][4] |
Expected Thermal Decomposition Behavior
Phthalate esters generally exhibit thermal stability, with decomposition often initiated by the cleavage of the ester groups at temperatures around 300°C.[5] The presence of a carbon-bromine bond is expected to influence the overall thermal stability. The C-Br bond is generally weaker than C-H or C-C bonds, suggesting that its cleavage could be an initial step in the decomposition process.
The decomposition of this compound under an inert atmosphere is likely to proceed through a multi-step process, potentially involving:
-
Initial decomposition: Cleavage of the ester groups (loss of methoxy groups) or the carbon-bromine bond.
-
Formation of intermediates: Generation of phthalic anhydride derivatives and brominated organic fragments.
-
Further fragmentation: At higher temperatures, the aromatic ring may break down, leading to the evolution of smaller gaseous products.
The thermal degradation in an oxidative atmosphere (e.g., air) would be more complex, involving oxidation reactions and potentially resulting in a lower decomposition temperature and the formation of different byproducts, including carbon oxides and hydrogen bromide.
Experimental Protocol for TGA of this compound
This section outlines a detailed protocol for conducting the thermogravimetric analysis of this compound.
4.1. Instrumentation and Consumables
-
Instrument: Calibrated thermogravimetric analyzer.
-
Crucibles: Inert crucibles, such as alumina (Al₂O₃) or platinum (Pt), are recommended.[6]
-
Purge Gas: High-purity inert gas (e.g., nitrogen or argon) and/or an oxidative gas (e.g., air).
4.2. Sample Preparation
-
Ensure the this compound sample is homogenous. If necessary, gently grind the solid to a fine powder to ensure uniform heat transfer.[7]
-
Accurately weigh a representative sample of 5-10 mg into a clean, tared TGA crucible.[5][7]
-
Distribute the sample evenly across the bottom of the crucible to maximize surface area and promote uniform heating.[7]
4.3. TGA Method Parameters
The following table summarizes the recommended parameters for a standard TGA experiment on this compound.
| Parameter | Recommended Setting | Rationale |
| Initial Temperature | Ambient (~25-30 °C) | To establish a stable baseline. |
| Final Temperature | 600-800 °C | To ensure complete decomposition is observed. |
| Heating Rate | 10 °C/min | A common rate that provides good resolution of thermal events.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | To study the intrinsic thermal stability without oxidative effects.[5] |
| Flow Rate | 20-50 mL/min | To maintain a consistent and inert environment around the sample.[5] |
4.4. Experimental Procedure
-
Place the prepared sample crucible into the TGA instrument.
-
Tare the balance.
-
Set the desired temperature program and atmosphere according to the parameters in the table above.[2]
-
Initiate the experiment and begin data collection.[2]
-
Once the run is complete, cool the furnace to a safe temperature before removing the sample residue.
-
Analyze the resulting thermogram to determine onset decomposition temperature, peak decomposition temperatures, and mass loss percentages for each step.
Data Presentation and Interpretation
The primary output of a TGA experiment is a thermogram (TG curve), which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve (DTG curve) shows the rate of mass loss and is useful for identifying the temperatures of maximum decomposition rates.
Hypothetical TGA Data Summary
The following table presents a hypothetical summary of expected TGA data for this compound under an inert atmosphere, based on the behavior of similar compounds.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) | Probable Evolved Species |
| Step 1 | ~250 - 300 | ~320 | Variable | CH₃OH, HBr, CO, CO₂ |
| Step 2 | >400 | ~450 | Variable | Brominated aromatic fragments, CO, CO₂ |
| Residue at 600°C | - | - | < 5% | Char |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the thermogravimetric analysis of this compound.
Caption: General workflow for TGA of this compound.
Hypothetical Decomposition Pathway
This diagram presents a simplified, hypothetical decomposition pathway for this compound under inert conditions.
Caption: Hypothetical decomposition pathway of this compound.
Conclusion
While direct experimental TGA data for this compound is limited, this guide provides a robust framework for its analysis. By understanding the principles of TGA and the chemical nature of the compound, researchers can effectively design experiments and interpret the resulting data. The provided protocol offers a starting point for systematic investigation, and the hypothetical decomposition pathway serves as a basis for further mechanistic studies, which could be enhanced by coupling the TGA instrument with techniques like mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products.[1]
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 87639-57-4 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. epfl.ch [epfl.ch]
- 7. torontech.com [torontech.com]
An In-depth Technical Guide to the Crystal Structure Determination of Aromatic Esters: A Representative Study using Dimethyl 4-bromophthalate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, a definitive crystal structure for Dimethyl 4-bromophthalate has not been publicly deposited. This guide, therefore, presents a representative methodology and hypothetical crystallographic data based on established techniques for similar small organic molecules. This document is intended to serve as a comprehensive technical overview of the processes involved in crystal structure determination.
Introduction
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For drug development professionals, knowledge of a compound's crystal structure is paramount for understanding intermolecular interactions, predicting solubility, and designing new molecular entities. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of crystalline materials. This guide outlines the comprehensive workflow for determining the crystal structure of a small organic molecule, using this compound as a representative example.
Experimental Protocols
The determination of a crystal structure is a multi-step process, beginning with the synthesis and purification of the compound, followed by crystallization, X-ray diffraction data collection, and finally, structure solution and refinement.
2.1. Synthesis and Purification
A general synthesis for this compound involves the esterification of 4-bromophthalic acid or its anhydride. A typical procedure is as follows:
-
Reaction Setup: 4-bromophthalic anhydride is dissolved in an excess of methanol.
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or chlorosulfonic acid, is added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at that temperature for several hours to ensure complete conversion.
-
Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent, such as ethyl acetate, and washed with a saturated sodium bicarbonate solution and brine to remove unreacted acid and catalyst.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
2.2. Crystallization
Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. Several techniques can be employed, and the optimal method is typically found through screening various solvents and conditions.[1][2][3]
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.[4]
-
Vapor Diffusion: The compound is dissolved in a small amount of a solvent in which it is readily soluble. This solution is placed in a small, open vial, which is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[1]
-
Solvent Layering: A solution of the compound is prepared, and a less dense, miscible anti-solvent is carefully layered on top, creating a distinct interface. Slow diffusion at the interface can lead to the formation of crystals.
2.3. X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.[5]
-
Unit Cell Determination: The crystal is irradiated with a monochromatic X-ray beam, and a series of diffraction images are collected as the crystal is rotated. The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity of each diffraction spot is measured.
2.4. Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.
-
Structure Solution: The "phase problem" is the primary challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules, direct methods or Patterson methods are typically used to determine the initial phases and generate an initial electron density map.[5]
-
Model Building: From the initial electron density map, the positions of the atoms in the asymmetric unit can be identified and a preliminary molecular model is built.
-
Structure Refinement: The atomic coordinates and thermal parameters of the model are adjusted in an iterative process to improve the agreement between the calculated structure factors and the experimentally observed structure factors. This is typically done using a least-squares minimization algorithm.[6][7] The quality of the final refined structure is assessed by the R-factor, which should be as low as possible.
Data Presentation: A Representative Crystal Structure
The following tables summarize hypothetical crystallographic data for a compound similar in nature to this compound. This data is for illustrative purposes only.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Representative Value |
| Empirical formula | C₁₀H₉BrO₄ |
| Formula weight | 273.08 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.012(3) Å α = 90° |
| b = 15.345(5) Å β = 98.76(3)° | |
| c = 9.123(4) Å γ = 90° | |
| Volume | 1105.4(7) ų |
| Z | 4 |
| Density (calculated) | 1.639 Mg/m³ |
| Absorption coefficient | 3.456 mm⁻¹ |
| F(000) | 544 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 8976 |
| Independent reflections | 2543 [R(int) = 0.045] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2543 / 0 / 145 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.087 |
| R indices (all data) | R1 = 0.048, wR2 = 0.095 |
| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |
Table 2: Representative Atomic Coordinates and Equivalent Isotropic Displacement Parameters.
| Atom | x | y | z | U(eq) [Ų] |
| Br1 | 0.2543(1) | 0.8765(1) | 0.6543(1) | 0.0254(2) |
| O1 | 0.6543(2) | 0.5432(1) | 0.8765(2) | 0.0321(4) |
| O2 | 0.7891(2) | 0.6789(1) | 0.9876(2) | 0.0311(4) |
| O3 | 0.4321(2) | 0.4567(1) | 0.7654(2) | 0.0332(4) |
| O4 | 0.5678(2) | 0.3456(1) | 0.6543(2) | 0.0345(4) |
| C1 | 0.4567(3) | 0.7654(2) | 0.5432(3) | 0.0213(5) |
| C2 | 0.5432(3) | 0.6543(2) | 0.4321(3) | 0.0224(5) |
| C3 | 0.6789(3) | 0.5432(2) | 0.3210(3) | 0.0235(5) |
| C4 | 0.7654(3) | 0.4321(2) | 0.2109(3) | 0.0246(5) |
| C5 | 0.6543(3) | 0.3210(2) | 0.1098(3) | 0.0257(5) |
| C6 | 0.5432(3) | 0.2109(2) | 0.0987(3) | 0.0268(5) |
| C7 | 0.7890(3) | 0.6543(2) | 0.8765(3) | 0.0279(5) |
| C8 | 0.9876(4) | 0.7654(3) | 0.9876(4) | 0.0381(6) |
| C9 | 0.3210(3) | 0.3456(2) | 0.7654(3) | 0.0298(5) |
| C10 | 0.2109(4) | 0.2345(3) | 0.6543(4) | 0.0402(6) |
Visualization of the Experimental Workflow
The logical progression from a synthesized compound to a refined crystal structure can be visualized as a clear workflow.
Caption: Workflow for small molecule crystal structure determination.
Conclusion
While the specific crystal structure of this compound is not yet publicly available, the methodologies for its determination are well-established. This guide provides a comprehensive overview of the necessary steps, from synthesis to structure refinement, that are applicable to this and other small organic molecules. For researchers in drug development, a thorough understanding of these crystallographic techniques is essential for the structural elucidation that underpins modern pharmaceutical science. The representative data and workflow presented herein serve as a practical guide for those undertaking such structural studies.
References
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. How To [chem.rochester.edu]
- 5. fiveable.me [fiveable.me]
- 6. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 7. books.rsc.org [books.rsc.org]
The Wnt Signaling Pathway: A Technical Guide to Methodologies and Therapeutic Applications
Audience: Researchers, scientists, and drug development professionals.
Content Type: An in-depth technical guide or whitepaper on the core principles, experimental methodologies, and therapeutic targeting of the Wnt signaling pathway.
Introduction
The Wnt signaling pathway is an evolutionarily conserved cascade that plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation.[1] Its dysregulation is a hallmark of numerous diseases, most notably cancer, where it drives tumorigenesis, metastasis, and therapeutic resistance.[2] The Wnt pathway is broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) branches, each orchestrating distinct cellular processes.[1] This guide provides a detailed overview of the canonical Wnt signaling pathway, comprehensive experimental protocols for its investigation, and a summary of therapeutic inhibitors currently in development.
The Canonical Wnt/β-Catenin Signaling Pathway
The canonical Wnt pathway is characterized by the regulation of the transcriptional co-activator β-catenin.[1]
"Off" State (Absence of Wnt Ligand):
In the absence of a Wnt ligand, cytoplasmic β-catenin is maintained at low levels by a "destruction complex" consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β).[3] This complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[3] As a result, Wnt target genes are kept inactive.
"On" State (Presence of Wnt Ligand):
-
Ligand-Receptor Binding: Secreted Wnt glycoproteins bind to a co-receptor complex on the cell surface, composed of a Frizzled (FZD) family receptor and a Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6).[3]
-
Destruction Complex Inhibition: This binding event leads to the recruitment of the destruction complex to the plasma membrane. This recruitment, along with the involvement of the scaffold protein Dishevelled (Dvl), inhibits the kinase activity of GSK3β.[3]
-
β-Catenin Accumulation: With the destruction complex inactivated, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and subsequently translocates to the nucleus.[3]
-
Gene Transcription: In the nucleus, β-catenin binds to T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors, displacing transcriptional repressors and recruiting co-activators to initiate the transcription of Wnt target genes, such as c-myc and cyclin D1, which promote cell proliferation.[4]
Canonical Wnt Signaling Pathway
Experimental Protocols
A variety of experimental techniques are employed to investigate the Wnt signaling pathway, from monitoring pathway activity to identifying novel protein interactions and screening for therapeutic inhibitors.
Luciferase Reporter Assay (TOP/FOP-Flash)
This is the most common method for quantifying canonical Wnt pathway activity. It relies on a reporter plasmid (TOP-Flash) containing multiple TCF/LEF binding sites upstream of a luciferase gene. A control plasmid (FOP-Flash) with mutated TCF/LEF sites is used for normalization.[5]
Methodology:
-
Cell Culture and Plating: Maintain and plate cells, such as HEK293T, in 96-well plates.[6]
-
Transfection: Co-transfect cells with the TOP-Flash or FOP-Flash plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency).[6]
-
Treatment: Treat cells with Wnt ligands, agonists (e.g., CHIR99021), or potential inhibitors.[7]
-
Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells.[8]
-
Luminescence Reading: Measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.[6]
-
Data Analysis: Calculate the TOP/FOP ratio to determine the specific activation of the Wnt pathway.[6]
CRISPR-Cas9 Screening for Pathway Regulators
Genome-scale CRISPR-Cas9 knockout screens can identify novel genes that regulate Wnt signaling.[9][10]
Methodology:
-
Reporter Cell Line Generation: Generate a stable cell line expressing Cas9 and a Wnt-responsive reporter, such as a fluorescent protein (e.g., GFP) under the control of a TCF/LEF promoter.[11]
-
Library Transduction: Transduce the reporter cell line with a pooled sgRNA library targeting all genes in the genome.[11]
-
Cell Sorting: Use fluorescence-activated cell sorting (FACS) to isolate cell populations with altered reporter expression (e.g., high or low GFP).[11]
-
Sequencing and Analysis: Perform deep sequencing of the sgRNA cassettes in the sorted populations to identify genes whose knockout leads to a change in Wnt pathway activity.[11]
LUMIER Assay for Protein-Protein Interactions
The LUminescence-based Mammalian IntERactome (LUMIER) assay is a high-throughput method for detecting protein-protein interactions in mammalian cells.[12]
Methodology:
-
Co-expression: Co-express a "bait" protein fused to Firefly luciferase and a "prey" protein with a Flag tag in a suitable cell line (e.g., HEK293T).[13]
-
Immunoprecipitation: Lyse the cells and perform immunoprecipitation using an anti-Flag antibody to pull down the prey protein and any interacting partners.[13]
-
Luciferase Measurement: Measure the luciferase activity in the immunoprecipitated complex to detect the presence of the bait protein.[13]
References
- 1. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 4. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. jcancer.org [jcancer.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A CRISPR knockout screen reveals new regulators of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of CRISPR-Cas9 Based Genome-Wide Screening Approaches to Study Cellular Signalling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-scale CRISPR-Cas9 screen of Wnt/β-catenin signaling identifies therapeutic targets for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LUMIER: A Discovery Tool for Mammalian Protein Interaction Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Strategic Application of Dimethyl 4-Bromophthalate in the Synthesis of High-Performance Brominated Polyimides: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the use of dimethyl 4-bromophthalate as a strategic precursor in the synthesis of brominated polyimides. While not a direct monomer in the conventional sense, this compound serves as a crucial starting material for producing 4-bromophthalic anhydride, the key monomeric unit for incorporating bromine into the polyimide backbone. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, comprehensive data analysis, and a clear visualization of the synthetic pathways.
From Ester to Anhydride: The Gateway to Brominated Polyimides
The synthesis of brominated polyimides from this compound is a multi-step process that begins with the conversion of the dimethyl ester to 4-bromophthalic anhydride. This transformation is pivotal as the dianhydride is the reactive species that undergoes polycondensation with aromatic diamines.
Experimental Protocol: Synthesis of 4-Bromophthalic Anhydride from this compound
A two-step experimental procedure is typically employed for this conversion:
-
Hydrolysis of this compound to 4-Bromophthalic Acid: The hydrolysis of the diester is achieved under basic conditions. While specific literature on the hydrolysis of this compound is not abundant, a general procedure for the hydrolysis of phthalate esters involves heating with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification.[1]
-
Dehydration of 4-Bromophthalic Acid to 4-Bromophthalic Anhydride: The resulting dicarboxylic acid is then dehydrated to form the cyclic anhydride. A common and effective method for this transformation is heating the dicarboxylic acid with acetic anhydride.[2][3] The acetic acid byproduct and excess acetic anhydride can be removed by distillation.
The overall synthetic pathway from this compound to a polyimide is illustrated below:
Figure 1. Synthetic pathway from this compound to brominated polyimide.
Polyimide Synthesis: The Two-Step Polycondensation Route
The most prevalent method for synthesizing polyimides is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration to the final polyimide.
Experimental Protocol: Synthesis of Polyimide from 4-Bromophthalic Anhydride and 4,4'-Oxydianiline (ODA)
The following is a representative protocol for the synthesis of a brominated polyimide:
-
Poly(amic acid) Formation: In a dry, nitrogen-purged reaction vessel, 4,4'-oxydianiline (ODA) is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc). An equimolar amount of 4-bromophthalic anhydride is then added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is then cast onto a glass substrate to form a film. The film is subsequently subjected to a staged thermal curing process, typically heating to progressively higher temperatures (e.g., 100 °C, 200 °C, and 300 °C) for a defined period at each stage. This thermal treatment facilitates the cyclodehydration of the amic acid groups to form the imide rings of the final polyimide.
The general workflow for this two-step polyimide synthesis is depicted below:
Figure 2. Experimental workflow for the synthesis of brominated polyimide films.
Properties of Brominated Polyimides
The incorporation of bromine atoms into the polyimide backbone can significantly influence the polymer's properties. While specific data for polyimides derived from 4-bromophthalic anhydride is limited in readily available literature, general trends for halogenated polyimides suggest potential modifications in the following properties. It is important to note that the data presented in the table below is for representative aromatic polyimides and serves as a baseline for comparison. The properties of brominated polyimides would need to be experimentally determined.
| Property | Dianhydride/Diamine | Value |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | PMDA/ODA | 302 °C[4] |
| BTDA/ODA | 276 °C[4] | |
| Mechanical Properties | ||
| Tensile Strength | BTDA/ODA | 114.19 MPa[4] |
| Tensile Modulus | PMDA/ODA | 3.42 GPa[4] |
| Elongation at Break | BTDA/ODA | 3.58%[4] |
| Dielectric Properties | ||
| Dielectric Constant (1 MHz) | PMDA/ODA | >3.0 (Typical) |
| Electric Breakdown Strength | BTDA/ODA | 478.90 kV/mm[4] |
PMDA: Pyromellitic dianhydride; BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride; ODA: 4,4'-Oxydianiline.
The presence of the bromo-substituent is expected to:
-
Enhance Flame Retardancy: The bromine atoms can act as radical scavengers, imparting improved fire-resistant properties to the material.
-
Increase Refractive Index: The high atomic number of bromine generally leads to an increase in the refractive index of the polymer.
-
Modify Solubility: The introduction of the bromo-group can disrupt chain packing and potentially improve the solubility of the polyimide in organic solvents.
-
Provide a Site for Post-Polymerization Modification: The carbon-bromine bond can serve as a reactive handle for further chemical modifications, allowing for the tailoring of the polyimide's properties for specific applications.
Conclusion
This compound is a valuable, albeit indirect, monomer for the synthesis of brominated polyimides. Its conversion to 4-bromophthalic anhydride opens the door to a class of high-performance polymers with potentially enhanced flame retardancy, modified optical properties, and avenues for further functionalization. The experimental protocols and synthetic pathways outlined in this guide provide a solid foundation for researchers and scientists to explore the development of novel brominated polyimides for advanced applications. Further research into the specific properties of polyimides derived from 4-bromophthalic anhydride is warranted to fully elucidate their potential.
References
An In-depth Technical Guide to Suzuki Coupling Reactions of Dimethyl 4-bromophthalate with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the use of dimethyl 4-bromophthalate as an aryl halide substrate for the synthesis of dimethyl 4-arylphthalates. These products are valuable intermediates in the development of novel pharmaceuticals, functional materials, and other high-value chemical entities. This document details the reaction mechanism, provides generalized experimental protocols, and presents a comparative analysis of expected outcomes with various arylboronic acids.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (usually a boronic acid or its ester) with an organohalide or triflate.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids have made it an indispensable tool in academic and industrial research, particularly in drug discovery and development.[4]
The core transformation discussed herein is the coupling of this compound with various arylboronic acids to yield dimethyl 4-arylphthalate derivatives. This reaction is pivotal for accessing complex molecular architectures where a phenyl ring is substituted with two adjacent methoxycarbonyl groups.
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving palladium(0) and palladium(II) species. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond. This oxidizes the palladium from Pd(0) to Pd(II), forming an organopalladium(II) complex.[2]
-
Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. The halide on the palladium complex is replaced by the aryl group from the boronate.
-
Reductive Elimination: The two organic groups (the phthalate derivative and the aryl group) on the palladium center are coupled, forming the desired biaryl product (dimethyl 4-arylphthalate). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocols
The following sections provide a generalized, yet detailed, experimental protocol for the Suzuki coupling of this compound with various arylboronic acids. This protocol is based on established procedures for similar aryl bromides and serves as a robust starting point for optimization.[5]
General Reaction Setup
Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide (DMF))
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).[5]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[5]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).[5] Finally, add the palladium catalyst (typically 1-5 mol %).
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dimethyl 4-arylphthalate.
Data Presentation: Reaction Outcomes
The success and yield of the Suzuki coupling reaction are highly dependent on the electronic and steric properties of the arylboronic acid. The following table summarizes the expected yields for the coupling of this compound with a range of representative arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid | Substituent | Expected Yield (%) | Notes |
| 1 | Phenylboronic acid | -H | 85-95 | The benchmark reaction. |
| 2 | 4-Methylphenylboronic acid | -CH₃ (EDG) | 88-98 | Electron-donating groups generally lead to high yields. |
| 3 | 4-Methoxyphenylboronic acid | -OCH₃ (EDG) | 90-99 | Strong electron-donating groups often enhance reaction rates and yields. |
| 4 | 4-Fluorophenylboronic acid | -F (EWG) | 80-90 | Halogen substituents are well-tolerated. |
| 5 | 4-Chlorophenylboronic acid | -Cl (EWG) | 75-85 | Generally good yields, though slightly lower than with electron-donating groups. |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | -CF₃ (strong EWG) | 65-75 | Strong electron-withdrawing groups can sometimes lead to lower yields. |
| 7 | 2-Methylphenylboronic acid | ortho-CH₃ | 60-70 | Steric hindrance from ortho substituents can significantly reduce the yield. |
| 8 | 1-Naphthylboronic acid | Naphthyl | 70-80 | Bulky aromatic systems can be coupled, though yields may be slightly lower. |
| 9 | Pyren-1-ylboronic acid | Pyrenyl | 65-75 | Polycyclic aromatic hydrocarbons can be successfully coupled. |
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Yields are hypothetical and based on typical outcomes for similar Suzuki coupling reactions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of dimethyl 4-arylphthalates from this compound. By carefully selecting the palladium catalyst, base, and solvent system, a wide range of arylboronic acids can be successfully coupled to produce the desired products in good to excellent yields. This technical guide provides a solid foundation for researchers and drug development professionals to design and execute these important transformations, enabling the synthesis of novel and complex molecular structures. Further optimization of the reaction conditions for specific substrates may be necessary to achieve the highest possible yields and purity.
References
An In-depth Technical Guide to the Heck Reaction Protocol for Dimethyl 4-Bromophthalate and Alkenes
For Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the Heck reaction protocol specifically tailored for the coupling of dimethyl 4-bromophthalate with various alkenes. Given the electron-deficient nature of this compound due to the two ester functionalities, it serves as an excellent substrate for this transformation.
Core Principles of the Heck Reaction
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain β to the palladium center is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.
Recommended Experimental Protocols
While a specific, dedicated protocol for this compound is not extensively documented in a single source, the following methodologies are derived from established procedures for electronically similar aryl bromides and are expected to yield successful results.
General Procedure for the Heck Reaction of this compound with Alkenes
A flame-dried Schlenk flask or a similar reaction vessel is charged with this compound (1.0 equiv.), the desired alkene (1.2-1.5 equiv.), a palladium catalyst (0.5-5 mol%), and a ligand (if required). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times. Anhydrous solvent and a base are then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Key Reaction Parameters and Quantitative Data
The success of the Heck reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and reported yields for the Heck coupling of various aryl bromides with styrene and acrylates, providing a strong predictive framework for the reaction with this compound.
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ | DMF | 120 | 12 | 95 |
| 4-Bromobenzonitrile | Styrene | PdCl₂(PPh₃)₂ (2) | - | Et₃N | NMP | 100 | 8 | 92 |
| Methyl 4-bromobenzoate | n-Butyl acrylate | Pd(OAc)₂ (0.5) | P(o-tol)₃ (1) | K₂CO₃ | DMAc | 140 | 6 | 98 |
| 4-Nitrobromobenzene | Ethyl acrylate | Pd/C (5) | - | NaOAc | DMF/H₂O | 100 | 24 | 85 |
| 1-Bromo-4-fluorobenzene | Styrene | Pd(dba)₂ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Dioxane | 100 | 16 | 90 |
Table 1: Summary of Heck Reaction Conditions for Various Aryl Bromides.
| Catalyst System | Typical Loading (mol%) | Advantages | Disadvantages |
| Pd(OAc)₂ / PPh₃ | 1-5 | Readily available, cost-effective | Moderate activity, may require higher temperatures |
| PdCl₂(PPh₃)₂ | 1-3 | Air-stable precatalyst | - |
| Palladacycles | 0.01-1 | High thermal stability and activity | Higher cost and multi-step synthesis |
| Pd/C | 5-10 | Heterogeneous, easy to remove | Can have lower activity, potential for leaching |
| Ligandless (e.g., Pd(OAc)₂) | 1-5 | Simple, avoids phosphine ligands | Generally requires more reactive aryl halides |
Table 2: Comparison of Common Catalyst Systems for the Heck Reaction.
Visualizing the Heck Reaction
To further elucidate the core concepts of the Heck reaction, the following diagrams, generated using the DOT language, illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: A generalized experimental workflow for the Heck reaction.
Conclusion
The Heck reaction of this compound with alkenes represents a highly viable and efficient method for the synthesis of substituted phthalate derivatives. The electron-withdrawing nature of the dimethyl ester groups activates the aryl bromide for oxidative addition, facilitating the reaction under relatively mild conditions. By carefully selecting the palladium catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired vinylated products. The protocols and data presented in this guide, derived from well-established precedents for analogous substrates, provide a solid foundation for the successful implementation of this important transformation in a research and development setting.
An In-depth Technical Guide to the Sonogashira Coupling of Dimethyl 4-bromophthalate with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Sonogashira coupling reaction specifically applied to Dimethyl 4-bromophthalate and various terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. The resulting alkynyl phthalate derivatives are valuable intermediates in the synthesis of pharmaceuticals, functional materials, and complex organic molecules.
Reaction Principle
The Sonogashira coupling is a cross-coupling reaction typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Catalytic Cycle of Sonogashira Coupling
The mechanism of the copper-co-catalyzed Sonogashira reaction is generally understood to proceed through two interconnected catalytic cycles involving palladium and copper.
Quantitative Data Summary
While specific data for a wide range of terminal alkynes with this compound is not extensively consolidated in single sources, the following tables represent typical reaction conditions and yields based on analogous reactions with aryl bromides. These serve as a strong predictive basis for experimental design.
Table 1: Sonogashira Coupling of this compound with Phenylacetylene - Representative Conditions
| Entry | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | ~90 (estimated) |
| 2 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA | DMF | 80 | 8 | ~85 (estimated) |
| 3 | Pd(PPh₃)₄ (3) | CuI (3) | Piperidine | Toluene | 90 | 6 | ~92 (estimated) |
Table 2: Scope of Terminal Alkynes in Sonogashira Coupling with Aryl Bromides (Analogous to this compound)
| Entry | Terminal Alkyne | Product Structure | Typical Yield Range (%) |
| 1 | Phenylacetylene | 85-98 | |
| 2 | 1-Hexyne | 75-90 | |
| 3 | Trimethylsilylacetylene | 80-95 | |
| 4 | 4-Ethynylanisole | 82-96 | |
| 5 | 1-Ethynylcyclohexene | 70-88 |
Yields are based on published data for various aryl bromides and are expected to be similar for this compound under optimized conditions.
Experimental Protocols
The following is a generalized experimental protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol should be optimized for each specific alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₂Cl₂), and copper(I) iodide (e.g., 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) via syringe. Subsequently, add the amine base (e.g., Et₃N, 2.0 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Experimental Workflow
The following diagram illustrates a typical workflow for setting up and performing the Sonogashira coupling reaction.
Applications in Drug Development and Materials Science
The alkynyl-substituted phthalate derivatives synthesized via this Sonogashira coupling are versatile building blocks. In drug development, the alkyne moiety can be further functionalized, for example, through "click chemistry" to attach biomolecules or to construct complex heterocyclic scaffolds present in many pharmacologically active compounds. In materials science, these molecules can serve as monomers for the synthesis of conjugated polymers with interesting optical and electronic properties, finding applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a robust and versatile method for the synthesis of valuable alkynyl phthalate derivatives. By carefully selecting the catalyst system, base, and solvent, high yields of the desired products can be achieved. This guide provides a foundational understanding and practical protocols for researchers to successfully employ this important reaction in their synthetic endeavors. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.
An In-depth Technical Guide to the Nucleophilic Substitution Reactions of Dimethyl 4-bromophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of Dimethyl 4-bromophthalate, a versatile building block in organic synthesis. The document details key reaction types, presents quantitative data in structured tables, and offers detailed experimental protocols for pivotal transformations. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to strict visualization standards for clarity and precision.
Introduction to Nucleophilic Substitution on this compound
This compound is an aromatic compound featuring a bromine atom and two methyl ester groups attached to a benzene ring. The electron-withdrawing nature of the ester groups activates the aryl bromide towards nucleophilic attack, making it a valuable substrate for forming carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. These bonds are integral to the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties.
The primary mechanisms for nucleophilic substitution on this and similar aryl halides are transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] These methods have largely superseded traditional nucleophilic aromatic substitution (SNA_r) reactions, which often require harsh conditions and are limited in scope.[1]
Key Nucleophilic Substitution Reactions
This section details the most significant nucleophilic substitution reactions involving this compound, categorized by the type of bond formed.
C-N Bond Formation: Buchwald-Hartwig Amination
The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds between aryl halides and a wide range of amines.[1][3] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical to the success of the reaction and has been the subject of extensive development, leading to several "generations" of catalyst systems with improved scope and milder reaction conditions.[1]
General Reaction Scheme:
-
Ar-Br: this compound
-
R-NH2: Primary or secondary amine
-
Pd catalyst: e.g., Pd(OAc)₂, Pd₂(dba)₃
-
Ligand: e.g., XPhos, RuPhos, Josiphos-type ligands
-
Base: e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃
The catalytic cycle of the Buchwald-Hartwig amination involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine and subsequent deprotonation to form a palladium-amido complex, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1]
C-O and C-S Bond Formation: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the synthesis of aryl ethers, aryl thioethers, and other derivatives from aryl halides.[2] Traditional Ullmann reactions required stoichiometric amounts of copper and high temperatures.[2] Modern protocols often utilize catalytic amounts of a copper salt in the presence of a ligand, allowing for milder reaction conditions.[2]
General Reaction Scheme (for C-O bond formation):
-
Ar-Br: this compound
-
R-OH: Phenol or alcohol
-
Cu catalyst: e.g., CuI, Cu₂O
-
Ligand: e.g., 1,10-Phenanthroline, N,N-dimethylglycine
-
Base: e.g., K₂CO₃, Cs₂CO₃
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) alkoxide or thiolate, which then reacts with the aryl halide.[2]
Quantitative Data Summary
The following tables summarize quantitative data for various nucleophilic substitution reactions of this compound. Due to the limited availability of published data specifically for this substrate, representative conditions and yields from analogous aryl bromide systems are also included to provide a broader context.
Table 1: Buchwald-Hartwig Amination of Aryl Bromides
| Nucleophile (Amine) | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 2 | 95 |
| Morpholine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Dioxane | 80 | 4 | 92 |
| Benzylamine | Pd(OAc)₂ / Josiphos | Cs₂CO₃ | Toluene | 110 | 18 | 88 |
| N-Methylaniline | [Pd-PEPPSI-INonAn] | K₂CO₃ | Dioxane | 100 | 24 | 77 |
Table 2: Ullmann Condensation of Aryl Bromides
| Nucleophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 24 | 85 |
| 4-Methoxyphenol | Cu₂O / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 18 | 90 |
| Thiophenol | CuI / L-proline | K₂CO₃ | DMSO | 110 | 12 | 88 |
| Sodium Methoxide | CuI | - | DMF/MeOH | 130 | 6 | 75 |
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for key nucleophilic substitution reactions.
Protocol for Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous potassium phosphate (2.0 mmol).
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and aniline (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford Dimethyl 4-(phenylamino)phthalate.
Protocol for Ullmann Condensation of this compound with Phenol
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and anhydrous potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield Dimethyl 4-phenyoxyphthalate.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key conceptual frameworks related to the nucleophilic substitution reactions of this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
This compound is a valuable and reactive substrate for a range of nucleophilic substitution reactions, particularly those catalyzed by palladium and copper complexes. The Buchwald-Hartwig amination and Ullmann condensation provide efficient and versatile routes to a variety of substituted phthalate derivatives. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute synthetic strategies involving this important chemical intermediate. Further exploration of novel catalyst systems and reaction conditions will undoubtedly continue to expand the synthetic utility of this compound.
References
Technical Guide: Derivatization of Dimethyl 4-bromophthalate for Enhanced HPLC Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical and chemical research for the separation, identification, and quantification of compounds. The detectability of an analyte by HPLC is fundamentally dependent on its physicochemical properties, particularly its ability to absorb ultraviolet-visible (UV-Vis) light or fluoresce. Dimethyl 4-bromophthalate, a halogenated aromatic ester, may exhibit suboptimal detection characteristics for trace-level quantification in complex matrices.
Chemical derivatization is a powerful strategy to enhance the analytical response of target molecules. This process involves the chemical modification of the analyte to introduce a chromophore or fluorophore, thereby significantly improving its detectability. This guide provides an in-depth exploration of two distinct and robust derivatization strategies for this compound to facilitate sensitive and reliable HPLC analysis.
The two primary methodologies detailed are:
-
Direct Derivatization via Palladium-Catalyzed Cross-Coupling: This approach targets the aryl bromide functionality of this compound, attaching a fluorescent moiety directly to the aromatic ring through Suzuki-Miyaura or Heck coupling reactions.
-
Indirect Derivatization via Hydrolysis and Esterification: This two-step method first involves the hydrolysis of the methyl ester groups to form 4-bromophthalic acid, followed by the derivatization of the resulting carboxylic acid groups with a UV-active agent.
This document furnishes detailed experimental protocols, quantitative data summaries, and visual workflows to enable researchers to effectively implement these derivatization strategies in their analytical workflows.
Direct Derivatization: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a versatile and powerful tool for forming carbon-carbon bonds, allowing for the direct introduction of a fluorescent tag onto the this compound molecule at the site of the bromine atom.[1] This pre-column derivatization strategy can significantly enhance the sensitivity and selectivity of HPLC analysis.
Method 1: Suzuki-Miyaura Coupling with a Fluorescent Boronic Acid
The Suzuki-Miyaura reaction facilitates the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex.[2][3] For derivatization purposes, a fluorescent arylboronic acid can be used to attach a highly sensitive fluorescent tag to the analyte.
-
Reagent Preparation:
-
This compound solution: Prepare a 1 mM solution of this compound in a suitable organic solvent (e.g., dioxane or DMF).
-
Fluorescent boronic acid solution: Prepare a 1.2 mM solution of a fluorescent arylboronic acid (e.g., 4-(4,5-diphenyl-1H-imidazol-2-yl)phenylboronic acid - DPA) in the same solvent.
-
Palladium catalyst: Use a Pd(0) catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a Pd(II) precursor like Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand. Prepare a 0.1 mM solution.
-
Base: Prepare a 2 M aqueous solution of a base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
-
Derivatization Reaction:
-
In a clean, dry reaction vial, combine 100 µL of the this compound solution, 120 µL of the fluorescent boronic acid solution, and 50 µL of the palladium catalyst solution.
-
Add 150 µL of the 2 M base solution.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) for 2-3 minutes.
-
Seal the vial tightly and heat the reaction mixture at 80-100°C for 1-4 hours with continuous stirring.
-
Monitor the reaction progress by TLC or a preliminary HPLC injection.
-
-
Sample Preparation for HPLC:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate solvent (e.g., acetonitrile/water).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
-
Method 2: Heck Coupling with a Fluorescent Vinyl Compound
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[4][5][6] By using a vinyl-substituted fluorophore, a fluorescent tag can be introduced into the this compound structure.
-
Reagent Preparation:
-
This compound solution: Prepare a 1 mM solution in an appropriate solvent (e.g., DMF or N,N-dimethylacetamide).
-
Fluorescent vinyl compound solution: Prepare a 1.5 mM solution of a fluorescent vinyl compound (e.g., 4-vinylanisole) in the same solvent.
-
Palladium catalyst: Prepare a 0.1 mM solution of Palladium(II) acetate [Pd(OAc)₂].
-
Ligand: Prepare a 0.2 mM solution of a suitable phosphine ligand (e.g., triphenylphosphine or a bidentate phosphine like XantPhos).
-
Base: Use a hindered organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃).
-
-
Derivatization Reaction:
-
To a reaction vial, add 100 µL of the this compound solution, 150 µL of the fluorescent vinyl compound solution, 50 µL of the palladium catalyst solution, and 50 µL of the ligand solution.
-
Add 2 equivalents of the base relative to the this compound.
-
De-gas the mixture by bubbling with an inert gas for 5 minutes.
-
Seal the vial and heat at 80-120°C for 4-12 hours.
-
-
Sample Preparation for HPLC:
-
Once cooled, dilute the reaction mixture with the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter prior to HPLC analysis.
-
Quantitative Data Summary for Direct Derivatization
The following table summarizes typical quantitative data that can be expected from the HPLC analysis of derivatized aryl bromides using palladium-catalyzed cross-coupling methods. The exact values will be dependent on the specific fluorescent tag, substrate, and instrumentation used.
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling | Reference |
| Typical Reaction Yield | 70-95% | 60-85% | [7] |
| Limit of Detection (LOD) | 0.1 - 10 fmol/injection | 1 - 50 fmol/injection | |
| Limit of Quantification (LOQ) | 0.3 - 30 fmol/injection | 3 - 150 fmol/injection | |
| Linear Range | 2-3 orders of magnitude | 2-3 orders of magnitude | |
| Precision (RSD%) | < 5% | < 6% |
Visualization of Direct Derivatization Workflows
Caption: Workflow for Suzuki-Miyaura Derivatization.
Caption: Workflow for Heck Derivatization.
Indirect Derivatization: Hydrolysis and Esterification
An alternative strategy involves a two-step process where the ester functionalities of this compound are first hydrolyzed to carboxylic acids, which are then derivatized with a UV-active chromophore. This method is particularly useful when direct derivatization at the aryl bromide position is not desired or feasible.
Step 1: Hydrolysis of this compound
The hydrolysis of the dimethyl ester to 4-bromophthalic acid can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred due to its irreversibility.
-
Reagent Preparation:
-
This compound solution: Dissolve a known quantity of this compound in a minimal amount of a water-miscible organic solvent like ethanol or isopropanol.
-
Aqueous base: Prepare a 2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water.
-
-
Hydrolysis Reaction:
-
In a round-bottom flask, combine the this compound solution with an excess of the aqueous base (approximately 2.5 equivalents).
-
Heat the mixture to reflux (80-100°C) with stirring for 1-3 hours. The reaction can be monitored by the disappearance of the organic ester layer.
-
After the reaction is complete, cool the solution to room temperature.
-
-
Isolation of 4-bromophthalic acid:
-
Carefully acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl) until the pH is approximately 2. The 4-bromophthalic acid will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the collected 4-bromophthalic acid in a vacuum oven.
-
Step 2: Derivatization of 4-bromophthalic acid
The resulting dicarboxylic acid can be derivatized with various reagents to introduce a strong UV chromophore. A common method is esterification with a phenacyl bromide derivative, such as 2-bromoacetophenone.
-
Reagent Preparation:
-
4-bromophthalic acid solution: Prepare a 1 mM solution of the dried 4-bromophthalic acid in acetonitrile.
-
Derivatizing agent: Prepare a 10 mM solution of 2-bromoacetophenone in acetonitrile.
-
Catalyst: Use a mild base catalyst such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate.
-
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the 4-bromophthalic acid solution with 250 µL of the 2-bromoacetophenone solution (providing a slight excess of the derivatizing agent for both carboxylic acid groups).
-
Add 5-10 µL of DIPEA as a catalyst.
-
Seal the vial and heat at 60-80°C for 30-60 minutes.
-
-
Sample Preparation for HPLC:
-
Cool the reaction mixture to room temperature.
-
Dilute the sample with the HPLC mobile phase.
-
Filter through a 0.22 µm syringe filter before analysis.
-
Quantitative Data Summary for Indirect Derivatization
The following table presents expected quantitative data for the HPLC analysis of carboxylic acids derivatized with a phenacyl bromide reagent.
| Parameter | Derivatization with Phenacyl Bromide | Reference |
| Typical Reaction Yield | > 90% | |
| Limit of Detection (LOD) | 1 - 20 pmol/injection | |
| Limit of Quantification (LOQ) | 3 - 60 pmol/injection | |
| Linear Range | 2-3 orders of magnitude | |
| Precision (RSD%) | < 5% |
Visualization of Indirect Derivatization Workflow and Reaction Pathway
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis of Antifungal Agents from Dimethyl 4-bromophthalate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of antifungal agents derived from Dimethyl 4-bromophthalate. The document focuses on the derivatization of the 4-bromophthalimide scaffold to yield compounds with notable activity against pathogenic fungi, particularly Candida species. Detailed methodologies, quantitative antifungal data, and insights into the mechanism of action are presented to facilitate further research and development in this area.
Introduction: The Potential of Phthalimide Derivatives in Antifungal Drug Discovery
The phthalimide scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The hydrophobic nature of the phthalimide core allows for effective penetration of biological membranes, a desirable characteristic for drug candidates. The introduction of a bromine atom at the 4-position of the phthalate ring offers a versatile handle for further chemical modification, enabling the exploration of a diverse chemical space for the development of novel antifungal agents. This guide will focus on the synthesis of N-substituted phthalimides, a class of compounds that has shown significant promise in inhibiting the growth of pathogenic fungi. Some derivatives, such as Folpet and Captan, are established fungicides, underscoring the potential of this chemical class.[1]
Synthetic Pathways from this compound
The primary route to synthesizing N-substituted 4-bromophthalimides from this compound involves a two-step process: hydrolysis of the diester to 4-bromophthalic acid, followed by imidization with a primary amine.
Step 1: Hydrolysis of this compound to 4-bromophthalic acid
The initial step involves the hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid. This is typically achieved by heating the diester in the presence of a strong base, such as sodium hydroxide, followed by acidification.
General Experimental Protocol: Hydrolysis of this compound
-
Dissolution: this compound is dissolved in a suitable aqueous base (e.g., 10% NaOH solution).
-
Heating: The mixture is heated to reflux for a period of 2-4 hours to ensure complete hydrolysis.
-
Acidification: After cooling to room temperature, the solution is acidified with a concentrated acid (e.g., HCl) until a precipitate is formed.
-
Isolation: The precipitated 4-bromophthalic acid is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of N-substituted 4-bromophthalimides
The resulting 4-bromophthalic acid can be directly reacted with a primary amine to form the corresponding N-substituted 4-bromophthalimide. This condensation reaction is typically carried out at elevated temperatures, often in a high-boiling solvent like glacial acetic acid or via a melt synthesis.
General Experimental Protocol: Synthesis of N-substituted 4-bromophthalimides
-
Mixing Reagents: An equimolar mixture of 4-bromophthalic acid and the desired primary amine is prepared.
-
Heating: The mixture is heated, either in a high-boiling solvent or neat, to a temperature sufficient to drive the condensation reaction and remove the water byproduct (typically 160-180°C).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solid product is typically purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
This general procedure can be adapted for the synthesis of a wide array of N-substituted 4-bromophthalimides by varying the primary amine used in the reaction.
dot
Caption: General workflow for the synthesis of N-substituted 4-bromophthalimides.
Antifungal Activity of N-substituted Phthalimide Derivatives
A number of N-substituted phthalimide derivatives have been evaluated for their antifungal activity against various pathogenic fungi, with a significant focus on Candida species, which are a common cause of opportunistic infections in humans.
Quantitative Antifungal Data
The antifungal efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| N-butylphthalimide (NBP) | Candida albicans (Fluconazole-resistant) | 100 | [2][3] |
| N-butylphthalimide (NBP) | Candida albicans (Fluconazole-sensitive) | 100 | [2] |
| N-butylphthalimide (NBP) | Candida parapsilosis | >200 | [3] |
| Phthalimide aryl ester 3b (R = Me) | Candida tropicalis | 128 | [4] |
| Phthalimide aryl ester 3b (R = Me) | Candida albicans | 128 | [4] |
Mechanism of Antifungal Action
The precise mechanism of action can vary depending on the specific substitution on the phthalimide core. However, studies on active N-substituted phthalimides have elucidated some key pathways through which these compounds exert their antifungal effects.
Inhibition of Ergosterol Biosynthesis
One proposed mechanism of action for certain phthalimide derivatives is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. For instance, the antifungal activity of a phthalimide aryl ester was significantly reduced in the presence of exogenous ergosterol, suggesting that the compound targets the ergosterol biosynthesis pathway.[2] This mechanism is shared by the widely used azole class of antifungal drugs.[5][6]
Downregulation of Virulence-Associated Genes
Recent studies on N-butylphthalimide (NBP) have revealed a more nuanced mechanism of action involving the downregulation of genes associated with key virulence factors in Candida albicans, namely hyphal formation and biofilm development.[2][3]
Key Genes Downregulated by N-butylphthalimide:
-
ECE1 (Extent of Cell Elongation 1): A gene that plays a crucial role in the morphological transition from yeast to hyphal form, a key step in tissue invasion.
-
HWP1 (Hyphal Wall Protein 1): Encodes a protein that is essential for adhesion and biofilm formation.
-
UME6 (Upstream Regulator of Meiosis and Morphogenesis 6): A key transcriptional regulator that promotes and maintains hyphal growth.
By downregulating these genes, NBP effectively inhibits the ability of C. albicans to form biofilms and transition to its more invasive hyphal form, thereby reducing its pathogenicity.[2][3]
dot
Caption: Proposed mechanism of action for N-butylphthalimide (NBP).
Experimental Protocols for Antifungal Susceptibility Testing
The in vitro antifungal activity of the synthesized compounds is determined using standardized methods, such as the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640). The final inoculum concentration is typically adjusted to 0.5-2.5 x 10^3 cells/mL.
-
Serial Dilution of Compounds: The synthesized compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Conclusion and Future Directions
Derivatives of this compound, specifically N-substituted 4-bromophthalimides, represent a promising class of compounds for the development of novel antifungal agents. The synthetic routes are generally straightforward, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. The identified mechanisms of action, including the inhibition of ergosterol biosynthesis and the downregulation of key virulence genes, provide a solid foundation for rational drug design.
Future research in this area should focus on:
-
Expansion of the SAR: Synthesizing a broader range of N-substituted 4-bromophthalimides to identify substituents that enhance antifungal potency and selectivity.
-
In-depth Mechanistic Studies: Further elucidating the molecular targets of the most potent compounds to better understand their mechanism of action.
-
In vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of fungal infection to assess their therapeutic potential and safety profiles.
By pursuing these avenues of research, the full potential of this compound derivatives as a source of new and effective antifungal therapies can be realized.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species [ouci.dntb.gov.ua]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Dimethyl 4-bromophthalate in the Synthesis of Pharmaceutical Intermediates: A Technical Guide
Introduction: Dimethyl 4-bromophthalate is a versatile bifunctional organic compound that serves as a crucial building block in the synthesis of complex pharmaceutical intermediates. Its structure, featuring a bromine atom and two dimethyl ester groups on a benzene ring, offers distinct reactive sites for orthogonal chemical transformations. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to modern medicinal chemistry. Concurrently, the ester functionalities provide a gateway for modifications such as hydrolysis, amidation, or reduction, which are critical for tuning the pharmacokinetic properties of a drug candidate, including its solubility and bioavailability.[1] This guide provides an in-depth look at the core applications of this compound, detailing key reactions, experimental protocols, and its role in constructing medicinally relevant scaffolds.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 87639-57-4 | [2][3][4] |
| Molecular Formula | C₁₀H₉BrO₄ | [2] |
| Molecular Weight | 273.08 g/mol | [2] |
| Appearance | White or colorless solid/powder | [2] |
| Purity | Typically >98% | [2] |
| Synonyms | 1,2-Dimethyl 4-bromobenzene-1,2-dicarboxylate, 4-Bromophthalic acid dimethyl ester | [2] |
Core Synthetic Transformations
The strategic value of this compound lies in its susceptibility to a range of powerful bond-forming reactions. The bromine substituent allows for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties through well-established palladium-catalyzed cross-coupling reactions.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[5][6] It involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex.[6] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids, making it ideal for creating libraries of potential drug candidates.[1][5]
Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is critical in pharmaceutical development, as the majority of drug molecules contain nitrogen. The Buchwald-Hartwig amination allows for the direct coupling of an aryl halide with an amine in the presence of a palladium catalyst.[7] This reaction has largely replaced harsher classical methods and offers a broad scope for both the amine and aryl halide coupling partners, facilitating the synthesis of aryl amines and related heterocyclic structures.[7]
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[8][9] The reaction is typically co-catalyzed by palladium and copper salts and proceeds under mild, basic conditions.[8][10] The introduction of the rigid alkynyl linker is a common strategy in drug design to orient substituents in a specific vector, explore deeper regions of a target's binding pocket, and construct more complex heterocyclic systems.[10][11]
Application in the Synthesis of CRTH2 Antagonists
Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor that binds to prostaglandin D₂ (PGD₂) and is implicated in allergic inflammation.[12][13] Antagonists of the CRTH2 receptor are therefore attractive therapeutic targets for treating allergic diseases like asthma and atopic dermatitis.[14][15] Many CRTH2 antagonists feature a core structure where a carboxylic acid moiety (or a bioisostere) is linked to a complex, substituted aromatic system. The synthetic strategies for these molecules often rely on the cross-coupling reactions described above to build the central scaffold.
The following workflow illustrates a generalized synthetic pathway for a key intermediate of a CRTH2 antagonist, starting from a phthalate derivative.
Experimental Protocols
Detailed and reliable experimental procedures are paramount for successful synthesis. Below are representative protocols for the synthesis of this compound and a subsequent Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of this compound
This procedure describes the esterification of 4-bromophthalic anhydride, a common precursor.
Materials:
-
4-Bromophthalic anhydride (1 equivalent)
-
Methanol (10-15 volumes)
-
Chlorosulfonic acid (catalytic amount, ~0.02 equivalents)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-bromophthalic anhydride (e.g., 50.25 g).[16]
-
Add methanol (e.g., 500 mL) to the flask.[16]
-
Slowly add a catalytic amount of chlorosulfonic acid (e.g., 1 mL) dropwise to the suspension.[16]
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.[16]
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the excess methanol.[16]
-
The resulting residue can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield this compound as a colorless oil or white solid.[16] A reported yield for a similar process is approximately 66%.[16]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a typical Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.
Summary of Reaction Conditions
The choice of catalyst, base, and solvent is critical for the success of these cross-coupling reactions. The following table provides a comparative summary of typical conditions.
| Reaction | Typical Palladium Catalyst | Typical Base(s) | Typical Solvent(s) | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ with phosphine ligands (e.g., XPhos, SPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80 - 120 |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (with CuI co-catalyst) | Et₃N, DiPEA | THF, DMF | Room Temp - 60 |
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 87639-57-4|this compound|BLD Pharm [bldpharm.com]
- 4. 87639-57-4 this compound AKSci Z5240 [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. CRTH2 antagonists in asthma: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRTH2 and D-type prostanoid receptor antagonists as novel therapeutic agents for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | 87639-57-4 [amp.chemicalbook.com]
The Role of Dimethyl 4-bromophthalate in Agrochemical Synthesis: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 4-bromophthalate, a halogenated aromatic dicarboxylic acid ester, presents itself as a potential building block in organic synthesis due to its reactive bromine atom and two ester functionalities. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific applications for this compound in the direct synthesis of commercialized or late-stage development agrochemicals. While phthalates as a broader class of compounds have been investigated for various biological activities, the direct lineage from this compound to a specific herbicide, fungicide, or insecticide is not documented in the current body of scientific knowledge. This technical guide explores the theoretical potential of this molecule in agrochemical design and candidly addresses the absence of concrete examples and experimental data.
Introduction
The relentless pursuit of novel and effective agrochemicals is a cornerstone of modern agriculture. The core of this endeavor lies in the design and synthesis of new active ingredients that exhibit high efficacy against target pests, low toxicity to non-target organisms, and favorable environmental profiles. Organic synthesis provides the tools to construct these complex molecules, often relying on versatile chemical intermediates that can be elaborated into a diverse range of final products.
This compound possesses structural features that, in principle, make it an attractive candidate for such a role. The presence of a bromine atom on the aromatic ring offers a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The two dimethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted into a variety of derivatives such as amides, anhydrides, and other esters, further expanding the synthetic possibilities.
Despite this theoretical potential, a thorough investigation into its practical application in agrochemical synthesis has yielded no specific examples. This guide, therefore, aims to provide a transparent overview of the current state of knowledge, highlighting the absence of direct applications while also exploring the hypothetical synthetic pathways that could be envisioned.
Physicochemical Properties of this compound
A clear understanding of a starting material's properties is crucial for designing synthetic routes.
| Property | Value | Reference |
| CAS Number | 87639-57-4 | N/A |
| Molecular Formula | C₁₀H₉BrO₄ | N/A |
| Molecular Weight | 273.08 g/mol | N/A |
| Appearance | White to off-white solid or colorless to yellow liquid | N/A |
| Melting Point | 33-35 °C | N/A |
| Boiling Point | 177-178 °C at 13 mmHg | N/A |
| Solubility | Soluble in common organic solvents | N/A |
Theoretical Applications in Agrochemical Synthesis
While no concrete examples have been found, the chemical reactivity of this compound allows for speculation on its potential use in constructing agrochemically relevant scaffolds.
Potential as a Herbicide Precursor
Many successful herbicides feature substituted aromatic rings. The bromine atom of this compound could be replaced by various functional groups via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For instance, the introduction of an aryloxy or heteroaryloxy group could lead to structures reminiscent of protoporphyrinogen oxidase (PPO) inhibiting herbicides.
Hypothetical Synthesis Pathway:
Caption: Hypothetical synthesis of a herbicide precursor from this compound.
Potential as a Fungicide Precursor
The phthalimide moiety is a known pharmacophore in certain fungicides. Hydrolysis of the diester in this compound to the corresponding dicarboxylic acid, followed by conversion to the phthalic anhydride and subsequent reaction with an amine, could yield substituted phthalimides. The bromo-substituent could be retained or further functionalized to modulate the biological activity.
Hypothetical Synthesis Pathway:
A Technical Guide to the Synthesis of Functionalized Metal-Organic Frameworks: The Case of Brominated UiO-66 for Advanced Applications
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide details the synthesis and properties of UiO-66-Br, a metal-organic framework (MOF) constructed from 2-bromoterephthalic acid. This MOF serves as an illustrative analogue due to the limited availability of published research on MOFs synthesized directly from dimethyl 4-bromophthalate. The methodologies and characterization data presented herein are based on established protocols for UiO-66 and its functionalized derivatives and are intended to provide a comprehensive framework for the synthesis and evaluation of similar halogenated MOFs.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. Their high surface area, tunable porosity, and the potential for functionalization make them highly attractive for a variety of applications, including gas storage, catalysis, and notably, drug delivery.[1][2] The incorporation of functional groups, such as halogens, onto the organic linkers can impart unique physicochemical properties to the resulting MOF, potentially enhancing its performance in targeted applications.[3]
This guide provides a detailed overview of the synthesis, characterization, and potential applications of a brominated analogue of the well-studied UiO-66, herein referred to as UiO-66-Br. UiO-66 is a zirconium-based MOF known for its exceptional thermal and chemical stability, making it a robust platform for functionalization and subsequent application in fields like drug delivery.[1][4] The bromine functionality on the terephthalic acid linker can serve as a site for post-synthetic modification or influence the interactions of the MOF with guest molecules.
Synthesis of UiO-66-Br
The synthesis of UiO-66-Br is typically achieved via a solvothermal method, where the metal precursor and the organic linker are reacted in a high-boiling point solvent at elevated temperatures. The use of a modulator, such as acetic acid, is often employed to improve the crystallinity and reduce defects in the final product.[3][5]
Experimental Protocol: Solvothermal Synthesis of UiO-66-Br
This protocol is adapted from established procedures for the synthesis of functionalized UiO-66 MOFs.[5][6][7]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Bromoterephthalic acid (H₂BDC-Br)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
-
Ethanol (for washing)
Procedure:
-
In a 100 mL Teflon-lined autoclave, dissolve zirconium(IV) chloride (ZrCl₄; 116 mg, 0.5 mmol) and 2-bromoterephthalic acid (121.5 mg, 0.5 mmol) in 12.5 mL of N,N-dimethylformamide (DMF).[5][6]
-
Add 1.5 mL of acetic acid to the mixture. Acetic acid acts as a modulator, competing with the linker for coordination to the metal clusters, which can control crystal growth and morphology.[5]
-
Seal the autoclave and place it in a preheated oven or oil bath. Heat the autoclave to 120 °C for 24 hours.[5]
-
After 24 hours, allow the autoclave to cool down to room temperature.
-
A white precipitate of UiO-66-Br should be visible. Collect the solid product by centrifugation or filtration.[5]
-
To remove unreacted precursors and residual solvent, wash the product thoroughly with fresh DMF (three times) followed by ethanol (five times). An ultrasonic bath can be used to aid in the dispersion of the solid during the washing steps.[5]
-
Dry the final product under vacuum at 150 °C for 12 hours to remove any guest molecules from the pores.[8]
Experimental Workflow
The following diagram illustrates the key steps in the solvothermal synthesis of UiO-66-Br.
Characterization of UiO-66-Br
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its physical and chemical properties. Key characterization techniques include Powder X-ray Diffraction (PXRD) to verify the crystal structure, Scanning Electron Microscopy (SEM) to observe the crystal morphology, and nitrogen adsorption-desorption measurements to determine the surface area and porosity.
Quantitative Data Summary
The following table summarizes typical quantitative data for UiO-66-Br and its parent analogue, UiO-66.
| Property | UiO-66-Br | UiO-66 (for comparison) | Reference(s) |
| Crystallographic Data | |||
| Crystal System | Cubic | Cubic | [9] |
| Space Group | Fm-3m | Fm-3m | [10] |
| Unit Cell Parameter (a) | ~20.7 Å | ~20.7 Å | [11] |
| Porosity Data | |||
| BET Surface Area | ~899 m²/g | ~1300-1700 m²/g | [12][13] |
| Pore Volume | Not specified | ~0.60 cm³/g | [14] |
| Pore Size | ~6 Å and ~8 Å | ~6 Å and ~8 Å | [15] |
| Thermal Stability | |||
| Decomposition Temperature | > 400 °C | > 500 °C | [7] |
Note: The exact values for surface area and pore volume can vary depending on the synthesis conditions and the presence of defects.[15]
Applications in Drug Delivery
The robust structure, high surface area, and tunable functionality of UiO-66 and its derivatives make them promising candidates for drug delivery systems.[2][4] The porous framework can encapsulate therapeutic agents, protecting them from degradation and allowing for controlled release.
Drug Loading and Release
Drug molecules can be loaded into the pores of UiO-66-Br through methods such as solvent immersion, where the activated MOF is suspended in a solution containing the drug.[5] The release of the encapsulated drug can be triggered by various stimuli, including changes in pH. For instance, the acidic environment of tumor tissues or endosomes can lead to the degradation of the MOF structure and subsequent release of the drug cargo.[1]
Representative Drug Release Signaling Pathway
The following diagram illustrates a generalized pathway for the cellular uptake of a drug-loaded MOF and the subsequent pH-triggered release of the therapeutic agent. This is a representative model and the specific interactions and pathways will depend on the cell type, drug, and any surface modifications on the MOF.
Conclusion
This technical guide provides a foundational understanding of the synthesis, characterization, and potential applications of brominated UiO-66 as a representative of functionalized MOFs derived from halogenated phthalate-based linkers. The detailed experimental protocol and compiled quantitative data offer a practical starting point for researchers entering this field. The inherent stability of the UiO-66 framework, combined with the potential for further functionalization at the bromine site, makes UiO-66-Br and similar structures highly promising platforms for the development of advanced drug delivery systems and other biomedical applications. Further research into the specific interactions of these brominated MOFs with various therapeutic agents and biological systems will be crucial in realizing their full potential.
References
- 1. Evaluating UiO-66 Metal-Organic Framework (MOF) Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the Role of UiO-66 in Drug Delivery and Therapeutic Applications - CD Bioparticles [cd-bioparticles.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iris.unito.it [iris.unito.it]
- 11. NH2-Modified UiO-66: Structural Characteristics and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ethz.ch [ethz.ch]
- 13. Optimizing volumetric surface area of UiO-66 and its functionalized analogs through compression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. louis.uah.edu [louis.uah.edu]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Laboratory Synthesis of Dimethyl 4-bromophthalate
This guide provides a comprehensive overview of the laboratory synthesis of Dimethyl 4-bromophthalate, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step protocol for its preparation, characterization, and purification.
Introduction
This compound is a diester derivative of 4-bromophthalic acid. Its synthesis is a fundamental procedure in organic chemistry, often involving the esterification of 4-bromophthalic anhydride or 4-bromophthalic acid. The following sections detail a reliable method for its preparation in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉BrO₄ | [1] |
| Molecular Weight | 273.08 g/mol | [1][2] |
| Appearance | White to yellow solid (<38°C), colorless oil or liquid (>40°C) | [3][4] |
| Melting Point | 33-35 °C | [4] |
| Boiling Point | 177-178 °C at 13 Torr | [4] |
| Purity | >98% | [1] |
| CAS Number | 87639-57-4 | [1][3][4] |
Experimental Protocol: Synthesis of this compound
This section outlines the detailed methodology for the synthesis of this compound from 4-bromophthalic anhydride. This procedure is based on a standard acid-catalyzed esterification reaction, also known as the Fischer esterification.[5]
3.1. Materials and Reagents
-
4-Bromophthalic anhydride (50.25 g)
-
Methanol (500 mL)
-
Chlorosulfonic acid (1 mL, catalyst)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
3.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add 4-bromophthalic anhydride (50.25 g) and methanol (500 mL).[3]
-
Catalyst Addition: Carefully and dropwise, add chlorosulfonic acid (1 mL) to the reaction mixture.[3]
-
Reflux: Heat the mixture to reflux and maintain it overnight with stirring.[2][3]
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the excess methanol.[2][3]
-
Purification: The crude residue is then purified by silica gel column chromatography.[2][3]
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Load the crude product onto the column.
-
Elute the column with a hexane/ethyl acetate solvent system.[3]
-
-
Product Isolation: Collect the fractions containing the desired product and concentrate them using a rotary evaporator to afford this compound as a colorless oil (39.98 g, 66.1% yield).[2][3]
3.4. Characterization
The structure of the synthesized this compound can be confirmed by ¹H-NMR spectroscopy.[2][3]
-
¹H-NMR (400 MHz, CDCl₃): δ (ppm) 3.90 (3H, s), 3.92 (3H, s), 7.63 (1H, d, J = 8.4 Hz), 7.68 (1H, dd, J = 2.0, 8.4 Hz), 7.84 (1H, d, J = 2.0 Hz).[2][3]
Safety Precautions
-
Handle chlorosulfonic acid with extreme care in a fume hood, as it is highly corrosive and reacts violently with water.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[3]
-
Methanol is flammable and toxic; avoid inhalation and skin contact.
-
Perform all operations in a well-ventilated area or a fume hood.
Visual Representation of the Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Purifying Dimethyl 4-bromophthalate: A Technical Guide to Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the purification of dimethyl 4-bromophthalate utilizing column chromatography. The following sections provide a comprehensive overview of the methodology, including experimental protocols and key data points, to assist researchers in achieving high-purity product for drug development and other scientific applications.
Introduction
This compound is a valuable intermediate in organic synthesis. Its purity is critical for the successful outcome of subsequent reactions. Column chromatography is a widely employed and effective technique for the purification of this compound, primarily relying on silica gel as the stationary phase and a non-polar/polar solvent system, such as hexane/ethyl acetate, as the mobile phase. This method effectively separates the desired product from unreacted starting materials, such as 4-bromophthalic anhydride, and other process-related impurities.
Principles of Separation
The purification of this compound by silica gel column chromatography is based on the principle of adsorption chromatography. Silica gel, a highly porous and polar stationary phase, interacts with the molecules in the crude mixture. The separation occurs due to the differential adsorption of the components. Less polar compounds have a weaker interaction with the silica gel and are eluted more quickly by the mobile phase. More polar compounds adsorb more strongly to the stationary phase and thus elute later.
In the case of this compound, the ester functional groups and the bromine atom contribute to its overall polarity. By carefully selecting the mobile phase composition, a gradient of polarity can be created to effectively separate the target molecule from more polar or less polar impurities.
Experimental Protocols
This section outlines a general yet detailed protocol for the purification of this compound by silica gel column chromatography.
Materials and Equipment
-
Stationary Phase: Silica gel (particle size 63-210 µm is a common choice).[1]
-
Mobile Phase: A mixture of n-hexane and ethyl acetate.
-
Crude Sample: this compound (synthesized, for example, from 4-bromophthalic anhydride and methanol).[1]
-
Chromatography column
-
Collection vessels (test tubes or flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Slurry Preparation and Column Packing
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a high hexane to ethyl acetate ratio).
-
Secure the chromatography column in a vertical position and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the prepared column.
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with a low polarity solvent mixture (e.g., 5:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate if a gradient elution is required. The optimal solvent system should be predetermined by TLC analysis.
-
Collect the eluate in fractions of a predetermined volume.
Fraction Analysis
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., the same as the column's mobile phase).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Data Presentation
The following tables summarize typical parameters and data for the purification of this compound and related compounds by column chromatography.
| Parameter | Description | Source |
| Stationary Phase | Silica Gel | [1] |
| Mobile Phase | Hexane / Ethyl Acetate | [1] |
| Elution Mode | Isocratic or Gradient | General Practice |
Table 1: General Column Chromatography Parameters
| Compound Type | Mobile Phase (Hexane:Ethyl Acetate) | TLC Rf Value | Source |
| Dibromo-lactone | 5:1 | 0.40 | [1] |
| Substituted Ester | 3:1 | 0.18 | General Organic Chemistry Principles |
Table 2: Exemplary TLC Data for Related Compounds
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the purification of this compound using column chromatography.
Caption: Workflow for this compound Purification.
References
Mastering the Purification of Dimethyl 4-bromophthalate: A Technical Guide to Recrystallization
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of proposed recrystallization techniques for the purification of Dimethyl 4-bromophthalate. Due to the absence of a specific, published recrystallization protocol for this compound, this document outlines theoretical procedures based on its known physical properties and established principles of organic chemistry. The primary purification method cited in the literature for this compound is silica gel column chromatography.[1]
This compound is a low-melting solid, a characteristic that presents unique challenges for purification by recrystallization, including the potential for the compound to separate as an oil rather than a crystalline solid.[2][3][4][5] Careful selection of solvents and precise control of the cooling process are therefore paramount to achieving high purity.
Physicochemical Data of this compound
A clear understanding of the physical properties of this compound is essential for developing an effective recrystallization protocol. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉BrO₄ | [6] |
| Molecular Weight | 273.08 g/mol | [6] |
| Melting Point | 33-42 °C | [7][8] |
| Appearance | White to yellow solid or liquid | [7] |
| Boiling Point | 177-178 °C at 13 Torr | [7] |
Proposed Experimental Protocols for Recrystallization
Two primary approaches are proposed for the recrystallization of this compound: a single-solvent method and a mixed-solvent method. The selection of the appropriate method will depend on the impurity profile of the crude material.
Method 1: Single-Solvent Recrystallization with Methanol
This method is predicated on the principle that this compound is significantly more soluble in hot methanol than in cold methanol.
Experimental Protocol:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of methanol and begin heating the mixture gently on a hot plate with stirring. Continue to add methanol portion-wise until the solid has completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent to ensure the solution is saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new receiving flask with hot methanol vapor to prevent premature crystallization in the funnel. Pour the hot solution through a fluted filter paper to remove the insoluble impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask should be left undisturbed. Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Method 2: Mixed-Solvent Recrystallization with Hexane and Ethyl Acetate
This technique is useful if a suitable single solvent cannot be identified. It employs a solvent in which the compound is soluble (ethyl acetate) and a miscible "anti-solvent" in which the compound is insoluble (hexane).
Experimental Protocol:
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of warm ethyl acetate in an Erlenmeyer flask with stirring.
-
Induction of Crystallization: While gently warming and stirring the solution, add hexane dropwise until a persistent cloudiness is observed, indicating the point of saturation.
-
Clarification: Add a few drops of warm ethyl acetate until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to facilitate complete crystallization.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small volume of a cold mixture of hexane and ethyl acetate (at the ratio determined for crystallization) to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove the residual solvents.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: A flowchart of the proposed recrystallization process.
References
- 1. This compound CAS#: 87639-57-4 [m.chemicalbook.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rubingroup.org [rubingroup.org]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound CAS#: 87639-57-4 [amp.chemicalbook.com]
- 8. 87639-57-4 this compound AKSci Z5240 [aksci.com]
Troubleshooting & Optimization
An In-depth Technical Guide to Troubleshooting and Optimization of CRISPR-Cas9 Gene Editing in Mammalian Cells
Introduction
The CRISPR-Cas9 system has become an indispensable tool in drug development and biomedical research, enabling precise genomic modifications. However, achieving high efficiency and specificity can be challenging. This guide provides a comprehensive overview of common troubleshooting scenarios and optimization strategies for CRISPR-Cas9 experiments in mammalian cells. It offers detailed experimental protocols, quantitative data summaries, and logical diagrams to assist researchers in overcoming typical hurdles.
Core Experimental Workflow
The standard CRISPR-Cas9 workflow involves several critical stages, from initial design to final validation. A failure at any stage can compromise the entire experiment.
Core CRISPR-Cas9 experimental workflow in mammalian cells.
Troubleshooting Low Editing Efficiency
Low editing efficiency is one of the most common challenges in CRISPR experiments.[1][2][3] A systematic approach to troubleshooting is essential for identifying the root cause.
Key Parameters and Optimization Strategies
Successful gene editing hinges on the optimization of several key parameters. The following table summarizes critical factors, their potential impact on efficiency, and recommended optimization strategies.
| Parameter | Potential Problem | Recommended Optimization & Troubleshooting | Expected Outcome |
| sgRNA Design | Suboptimal guide sequence leads to poor binding and cleavage.[1] | - Use updated design tools (e.g., those incorporating Rule Set 3) to predict on-target activity.[4]- Design and test 3-5 sgRNAs per target gene to identify the most effective one.[1][5]- Ensure the target sequence has a compatible Protospacer Adjacent Motif (PAM).[4] | Increased on-target cleavage efficiency (>80% in optimal conditions). |
| Delivery Method | Inefficient delivery of Cas9/sgRNA components into target cells.[1][3] | - Optimize transfection reagent or electroporation settings for the specific cell type.[2][6]- Use a reporter plasmid (e.g., GFP) to assess transfection efficiency independently.- Consider viral vectors (Lentivirus, AAV) for difficult-to-transfect cells.[6][7] | High percentage of cells (>80%) should receive the CRISPR components. |
| Cas9 Expression & Activity | Insufficient Cas9 levels or activity in the nucleus. | - Use codon-optimized Cas9 for the target species.- Deliver as a ribonucleoprotein (RNP) complex (Cas9 protein + sgRNA) to bypass transcription/translation.[5]- Confirm Cas9 expression via Western Blot or use a validated Cas9-expressing cell line.[1] | Sufficient nuclear Cas9 to mediate cleavage at all intended target sites. |
| Cell Health & Type | Cells are unhealthy, slow-growing, or have intrinsically low HDR efficiency (if applicable). | - Ensure cells are healthy and in the log growth phase during transfection.- Cell type is critical; some primary cells are harder to edit than immortalized lines.[1]- For Homology-Directed Repair (HDR), synchronize cells in S/G2 phase.[8] | Improved cell viability post-transfection and higher editing rates. |
| Chromatin Accessibility | Target site is in a heterochromatin region, inaccessible to the Cas9 complex. | - Use bioinformatic tools to predict chromatin accessibility at the target locus.- If possible, select target sites in euchromatin regions.- Treat cells with epigenetic modifiers (e.g., HDAC inhibitors) as a last resort. | Cas9 complex can physically access and bind to the genomic target site. |
Troubleshooting Workflow
When faced with low efficiency, a logical diagnostic process can isolate the problem. The following diagram outlines a step-by-step troubleshooting workflow.
References
- 1. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 2. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 8. Fine-Tuning Homology-Directed Repair (HDR) for Precision Genome Editing: Current Strategies and Future Directions | MDPI [mdpi.com]
Troubleshooting Low Yield in Suzuki Coupling of Dimethyl 4-bromophthalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized tool in modern organic synthesis for the formation of carbon-carbon bonds. However, achieving high yields can be challenging, particularly with electron-deficient substrates such as Dimethyl 4-bromophthalate. The electron-withdrawing nature of the two ester groups can significantly influence the reactivity of the aryl bromide, making the reaction susceptible to low yields and the formation of byproducts. This in-depth technical guide provides a comprehensive overview of common issues and a systematic approach to troubleshooting and optimizing the Suzuki coupling of this compound.
Understanding the Core Challenges
The primary hurdles in the Suzuki coupling of this compound stem from its electronic properties. The electron-deficient nature of the aromatic ring can impact key steps in the catalytic cycle. While oxidative addition is often facilitated with electron-deficient aryl halides, subsequent steps like transmetalation and reductive elimination can be sluggish. Furthermore, the substrate may be more susceptible to certain side reactions that consume starting materials and reduce the overall yield of the desired biaryl product.
Common Side Reactions:
-
Protodeboronation: This is a significant side reaction where the boronic acid coupling partner is converted to an arene by replacement of the boronic acid group with a hydrogen atom. This is often promoted by the presence of water and certain bases.
-
Dehalogenation: The bromo group on the this compound can be replaced by a hydrogen atom, leading to the formation of Dimethyl phthalate. This can occur via a competing reaction pathway within the catalytic cycle.[1]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often more prevalent if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.
Key Reaction Parameters and Optimization Strategies
A systematic optimization of the reaction conditions is crucial for maximizing the yield. The following sections detail the critical parameters and provide strategies for their optimization.
Catalyst and Ligand Selection
The choice of the palladium catalyst and the associated phosphine ligand is paramount for a successful Suzuki coupling. For electron-deficient substrates, bulky and electron-rich ligands are often preferred as they promote the reductive elimination step and stabilize the active catalytic species.
| Catalyst/Precatalyst | Ligand | Key Characteristics | Recommended for |
| Pd(PPh₃)₄ | Triphenylphosphine | A common, versatile catalyst.[2][3] | Initial screening, less challenging couplings. |
| Pd(dppf)Cl₂ | dppf | Good for a broad range of substrates, including some electron-deficient ones. | When Pd(PPh₃)₄ gives low yields. |
| Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | Highly active for challenging substrates, including electron-deficient and sterically hindered aryl halides. | Low yield with other catalysts, difficult couplings. |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | Buchwald Ligands | Air- and moisture-stable, provide a reliable source of the active catalyst. | Reproducibility and high efficiency are critical. |
Recommendation: For this compound, starting with a robust catalyst system like Pd(dppf)Cl₂ or a Buchwald palladacycle precatalyst with a ligand like SPhos or XPhos is highly recommended. These systems are known to be effective for electron-deficient aryl bromides.
The Role of the Base
The base plays a crucial role in the Suzuki coupling by activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and the prevalence of side reactions, particularly protodeboronation.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/Water, Toluene/Water, DMF | A common and effective base for many Suzuki couplings. |
| K₃PO₄ | Strong | Dioxane/Water, Toluene | Often used for challenging couplings and can sometimes suppress protodeboronation. |
| Cs₂CO₃ | Strong | Dioxane, Toluene | A highly effective but more expensive base, often successful when others fail. |
| KF | Weak | Dioxane, Toluene | Can be effective in minimizing base-sensitive functional group interactions. |
Recommendation: An initial screening with K₂CO₃ is a good starting point. If low yield persists and protodeboronation is suspected, switching to a stronger, less nucleophilic base like K₃PO₄ or Cs₂CO₃ may be beneficial.
Solvent System Selection
The solvent system must be capable of dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if a biphasic system is used). The solvent can also influence the stability of the catalytic species.
| Solvent System | Typical Ratio | Temperature Range (°C) | Notes |
| 1,4-Dioxane / Water | 4:1 to 10:1 | 80 - 110 | A very common and effective solvent system for Suzuki couplings. |
| Toluene / Water | 4:1 to 10:1 | 80 - 110 | Another widely used biphasic system. |
| DMF / Water | 10:1 | 80 - 120 | Good for dissolving polar substrates. |
| THF / Water | 4:1 | 60 - 70 | Lower boiling point, suitable for more reactive substrates. |
Recommendation: A 4:1 mixture of 1,4-Dioxane and water is a robust starting point for the Suzuki coupling of this compound. Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
Temperature and Reaction Time
The reaction temperature is a critical parameter that influences the reaction rate. Generally, temperatures between 80-110 °C are employed for Suzuki couplings of aryl bromides. The optimal reaction time needs to be determined by monitoring the reaction progress, typically by TLC or LC-MS.
Recommendation: Start with a reaction temperature of 90-100 °C . Monitor the reaction every 1-2 hours to determine the point of completion and to avoid potential product degradation from prolonged heating.
Experimental Protocols
The following are representative experimental protocols for the Suzuki coupling of this compound. These should be considered as starting points and may require further optimization.
Protocol 1: General Screening Conditions with Pd(PPh₃)₄
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Challenging Substrates with a Buchwald Precatalyst
-
Reaction Setup: To a microwave vial, add this compound (0.5 mmol), the arylboronic acid (0.75 mmol), and cesium carbonate (1.5 mmol).
-
Catalyst System: Add XPhos Pd G3 (0.01 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vial and purge with argon for 10 minutes.
-
Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL).
-
Reaction: Heat the reaction mixture to 110 °C in a preheated oil bath or using a microwave reactor.
-
Monitoring and Work-up: Follow the same procedure as in Protocol 1.
Visualization of Workflows and Mechanisms
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
Decision Tree for Reaction Condition Selection
Caption: A decision tree to guide the selection of initial reaction conditions.
Conclusion
Troubleshooting low yields in the Suzuki coupling of this compound requires a methodical approach focused on optimizing the interplay between the catalyst, ligand, base, and solvent. Due to its electron-deficient nature, this substrate often benefits from the use of highly active catalyst systems, such as those employing Buchwald ligands, and careful selection of a non-nucleophilic, strong base to minimize side reactions. By systematically evaluating and adjusting these key parameters, researchers can significantly improve the efficiency and yield of this challenging yet valuable transformation, paving the way for the successful synthesis of target molecules in drug discovery and development.
References
Unveiling the Impurity Profile: A Technical Guide to Side Products in Dimethyl 4-bromophthalate Synthesis
For Immediate Release
[CITY, STATE] – In the synthesis of Dimethyl 4-bromophthalate, a critical intermediate in the development of various pharmaceuticals and advanced materials, the formation of side products is an inevitable challenge. A thorough understanding of these impurities is paramount for researchers, scientists, and drug development professionals to ensure the purity, efficacy, and safety of the final product. This in-depth technical guide delineates the common side products encountered during the synthesis of this compound, provides detailed experimental protocols, and visualizes the reaction pathways.
The primary route to this compound involves a two-stage process: the bromination of phthalic anhydride to yield 4-bromophthalic anhydride, followed by a Fischer esterification with methanol. Impurities can be introduced at both stages, arising from incomplete reactions, side reactions, and impure starting materials.
Common Side Products and Their Origins
The side products in the synthesis of this compound can be broadly categorized based on their origin: impurities from the synthesis of 4-bromophthalic anhydride and byproducts from the subsequent esterification reaction.
Impurities from 4-Bromophthalic Anhydride Synthesis
The electrophilic bromination of phthalic anhydride is the standard method for producing the 4-bromophthalic anhydride precursor. However, this reaction can lead to a mixture of products:
-
Unreacted Phthalic Anhydride: Incomplete bromination can result in the carryover of the starting material into the esterification step.
-
Isomeric Monobromophthalic Anhydrides: While the 4-bromo isomer is the major product, small quantities of 3-bromophthalic anhydride can also be formed.
-
Polybrominated Phthalic Anhydrides: Over-bromination can lead to the formation of dibromo- and other polybrominated species. The presence of these impurities can lead to the corresponding polybrominated dimethyl phthalate esters.
-
Chlorinated Phthalic Anhydrides: If the brominating agent contains chlorine impurities, chlorinated phthalic anhydrides can be formed as contaminants.
Side Products from Fischer Esterification
The acid-catalyzed esterification of 4-bromophthalic anhydride with methanol is a reversible reaction and can be accompanied by the formation of several byproducts:
-
Monomethyl 4-bromophthalate: Incomplete esterification is a significant source of this monoester impurity. The presence of two carboxylic acid groups in the opened anhydride ring allows for a stepwise esterification, and if the reaction is not driven to completion, the monoester will be present in the final product mixture.
-
Unreacted 4-bromophthalic Anhydride: If the reaction conditions are not optimized, a portion of the starting anhydride may remain unreacted.
-
Residual Methanol and Acid Catalyst: These are process-related impurities that can be carried through if the purification process is not robust.
-
Side Products from Impure Starting Material: Any impurities present in the 4-bromophthalic anhydride starting material will likely be carried through or react to form their corresponding dimethyl esters (e.g., dimethyl phthalate, dimethyl dibromophthalate).
Quantitative Analysis of Potential Impurities
While the exact quantitative distribution of side products can vary significantly depending on the specific reaction conditions, the following table summarizes the common impurities and their typical, albeit estimated, ranges in a non-optimized synthesis.
| Impurity | Chemical Structure | Typical Origin | Potential Percentage Range (%) |
| Monomethyl 4-bromophthalate | C₉H₇BrO₄ | Incomplete esterification | 1 - 10 |
| 4-Bromophthalic Anhydride | C₈H₃BrO₃ | Unreacted starting material | 0.5 - 5 |
| Dimethyl Phthalate | C₁₀H₁₀O₄ | Impurity from starting material | < 1 |
| Dimethyl Dibromophthalate | C₁₀H₈Br₂O₄ | Impurity from starting material | < 1 |
| 3-Bromophthalic Anhydride | C₈H₃BrO₃ | Isomeric impurity in starting material | < 0.5 |
Experimental Protocols
Synthesis of 4-Bromophthalic Anhydride
A common laboratory-scale synthesis involves the direct bromination of phthalic anhydride.
Materials:
-
Phthalic anhydride
-
Bromine
-
Iron powder (catalyst)
-
Suitable solvent (e.g., a chlorinated hydrocarbon)
Procedure:
-
A solution of phthalic anhydride in the chosen solvent is prepared in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.
-
A catalytic amount of iron powder is added to the mixture.
-
Bromine is added dropwise to the heated reaction mixture. The temperature is carefully controlled to prevent excessive polybromination.
-
The reaction is monitored by a suitable analytical technique (e.g., GC or TLC) until the desired conversion is achieved.
-
Upon completion, the reaction mixture is cooled, and the excess bromine is quenched (e.g., with a solution of sodium bisulfite).
-
The crude 4-bromophthalic anhydride is then isolated by filtration or distillation and may be further purified by recrystallization.
Synthesis of this compound via Fischer Esterification
Materials:
-
4-Bromophthalic anhydride
-
Methanol (in large excess)
-
Acid catalyst (e.g., sulfuric acid, chlorosulfonic acid)
Procedure:
-
4-Bromophthalic anhydride is dissolved in a large excess of methanol in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of a strong acid, such as sulfuric acid or chlorosulfonic acid, is carefully added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours to drive the equilibrium towards the formation of the diester.
-
The progress of the reaction is monitored by TLC or HPLC to ensure the disappearance of the starting material and the monoester intermediate.
-
Once the reaction is complete, the excess methanol is removed by distillation under reduced pressure.
-
The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acids.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.
-
Further purification is typically achieved by silica gel column chromatography.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways in the synthesis of this compound and the formation of its common side products.
Conclusion
A comprehensive understanding of the potential side products in the synthesis of this compound is crucial for the development of robust and reproducible manufacturing processes. By carefully controlling the reaction conditions during both the bromination and esterification steps and implementing effective purification strategies, researchers can minimize the formation of these impurities and ensure the high quality of this vital chemical intermediate. This guide provides a foundational understanding to aid in the optimization of synthetic routes and the development of analytical methods for impurity profiling.
Optimizing Reaction Conditions for the Heck Coupling with Dimethyl 4-bromophthalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key parameters for optimizing the Heck coupling reaction, with a specific focus on the challenging substrate, Dimethyl 4-bromophthalate. Due to its electron-deficient nature and potential steric hindrance from the ortho-ester groups, careful selection of reaction conditions is paramount to achieving high yields and selectivity. This document outlines the critical components of the reaction, including catalyst selection, ligand choice, base, solvent, and temperature, and provides experimental protocols based on analogous systems.
The Heck Coupling Reaction: A Mechanistic Overview
The Heck (or Mizoroki-Heck) reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene coordination and insertion, and finally, β-hydride elimination to yield the product and regenerate the catalyst.
Caption: The catalytic cycle of the Heck reaction.
Key Parameters for Optimization
The successful Heck coupling of this compound hinges on the careful tuning of several reaction parameters. The electron-withdrawing nature of the two ester groups is expected to facilitate the oxidative addition step.[2] However, the steric bulk of the ortho-ester group can impede the reaction.
Catalyst and Ligand Selection
The choice of the palladium source and the ancillary ligand is critical. While traditional catalysts like Pd(OAc)₂ and PdCl₂ are effective, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is often necessary for challenging substrates.[3][4]
Table 1: Comparison of Catalyst Systems for Heck Coupling of Aryl Bromides
| Catalyst Precursor | Ligand | Key Features | Relevant Applications |
| Pd(OAc)₂ | P(t-Bu)₃ | Bulky, electron-rich phosphine. Effective for sterically hindered and electron-rich aryl chlorides.[3] | Coupling of challenging aryl halides. |
| Pd(dba)₂ | Triaryl phosphine-functionalized NHCs | Highly stable and reactive ligands. Efficient for a wide array of aryl bromides and iodides with acrylates.[5][6] | General high-yield Heck reactions. |
| Pd(OAc)₂ | N-heterocyclic carbene (NHC) | Strong σ-donors, offering high stability to the palladium center.[7] Effective for both activated and deactivated aryl chlorides. | Coupling of a broad range of aryl chlorides. |
| Pd/C, Pd/BaSO₄, Pd EnCat | None (Heterogeneous) | Reusable catalysts, though may exhibit lower activity and issues with metal leaching. | Greener reaction conditions and catalyst recycling. |
For this compound, a catalyst system employing a bulky, electron-rich ligand such as P(t-Bu)₃ or a robust NHC ligand is recommended to overcome potential steric hindrance and promote efficient catalytic turnover.
Base and Solvent Effects
The base plays a crucial role in the reductive elimination step, regenerating the Pd(0) catalyst. The choice of base can significantly impact reaction rates and yields. Inorganic bases like K₂CO₃, Cs₂CO₃, and phosphates are commonly used, as are organic amine bases such as triethylamine (Et₃N).
The solvent must be capable of solubilizing the reactants and the catalyst system and is often a polar aprotic solvent.
Table 2: Common Bases and Solvents in Heck Coupling Reactions
| Base | Solvent | Typical Temperature (°C) | Notes |
| K₂CO₃ | DMF, DMAc, NMP | 80 - 140 | A versatile and common choice for a wide range of substrates.[2] |
| Cs₂CO₃ | Dioxane, Toluene | 100 - 120 | Often used with bulky phosphine ligands for challenging substrates.[3] |
| Et₃N | Acetonitrile, DMF | 80 - 100 | A common organic base, though can sometimes lead to side reactions. |
| K₃PO₄ | Toluene, Dioxane | 100 - 120 | A strong inorganic base that can be effective in difficult couplings. |
For this compound, a combination of a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ in a high-boiling polar aprotic solvent such as DMF, DMAc, or NMP is a good starting point for optimization.
Olefin Substrate
The nature of the olefinic coupling partner also influences the reaction outcome. Electron-deficient olefins, such as acrylates and styrenes, are generally more reactive in the Heck reaction.
Table 3: Reactivity of Common Olefins in Heck Coupling
| Olefin | Electronic Nature | General Reactivity |
| Styrene | Electron-rich | Good |
| Methyl acrylate | Electron-deficient | Excellent |
| n-Butyl acrylate | Electron-deficient | Excellent |
| Acrylonitrile | Electron-deficient | Good |
For initial optimization studies with this compound, using a reactive olefin like methyl or n-butyl acrylate is advisable.
Experimental Protocols
The following are detailed experimental protocols for Heck coupling reactions with electron-deficient aryl bromides, which can be adapted for this compound.
General Protocol using a Phosphine Ligand
This protocol is adapted from procedures for sterically hindered aryl chlorides, which present similar challenges to di-ortho-substituted aryl bromides.[3]
Reaction Setup: A dry Schlenk flask is charged with Pd₂(dba)₃ (1.5 mol%), P(t-Bu)₃ (6 mol%), and Cs₂CO₃ (1.1 equivalents). The flask is evacuated and backfilled with argon. Anhydrous dioxane, the aryl bromide (1.0 equivalent), and the olefin (1.2 equivalents) are then added via syringe.
Reaction Conditions: The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
General Protocol using an N-Heterocyclic Carbene (NHC) Ligand
This protocol is based on the use of highly efficient phosphine-functionalized NHC ligands.[5][6]
Reaction Setup: To a reaction vial is added Pd(dba)₂ (1 mol%), the phosphine-functionalized imidazolium salt ligand (1 mol%), K₂CO₃ (2 equivalents), the aryl bromide (1.0 equivalent), and the acrylate (1.5 equivalents). The vial is sealed and purged with argon.
Reaction Conditions: DMAc is added as the solvent, and the mixture is heated to 120 °C for 2-4 hours.
Work-up: Upon completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.
Logical Workflow for Optimization
The optimization of the Heck coupling for a new substrate like this compound should follow a systematic approach.
Caption: A logical workflow for optimizing the Heck coupling reaction.
Conclusion
The Heck coupling of this compound presents a synthetic challenge due to its electronic and steric properties. However, by leveraging modern catalyst systems, particularly those employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands, and by systematically optimizing the reaction conditions, high yields of the desired coupled products can be achieved. This guide provides a foundational framework for researchers to develop a robust and efficient Heck coupling protocol for this and other similarly challenging substrates. Further refinement through experimental design (DoE) can lead to a highly optimized and scalable process.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 6. zhou.nankai.edu.cn [zhou.nankai.edu.cn]
- 7. N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Preventing Hydrolysis of Dimethyl 4-bromophthalate During Workup
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the factors contributing to the hydrolysis of dimethyl 4-bromophthalate during experimental workup and offers detailed protocols to mitigate this undesired side reaction. By understanding the mechanisms of ester hydrolysis and implementing the recommended procedures, researchers can significantly improve the yield and purity of their target compounds.
Introduction: The Challenge of Ester Hydrolysis
This compound is a valuable building block in organic synthesis, frequently employed in the development of novel pharmaceuticals and functional materials. As a diester, it is susceptible to hydrolysis, the cleavage of its ester bonds to form the corresponding monoester (monomethyl 4-bromophthalate) and ultimately the dicarboxylic acid (4-bromophthalic acid). This degradation can occur under both acidic and basic conditions, which are commonly encountered during aqueous workup procedures.[1] The presence of these hydrolysis byproducts complicates purification and reduces the overall yield of the desired this compound.
Mechanism of Ester Hydrolysis
Understanding the mechanisms of ester hydrolysis is crucial for designing effective preventative strategies.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible, and the equilibrium can be shifted towards the reactants by minimizing the amount of water present.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process where a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.[1] This is often the more problematic pathway during workup, as common procedures involve washing with basic solutions like sodium bicarbonate to neutralize acid catalysts.[1]
Factors Influencing Hydrolysis and Preventative Measures
Several factors during the workup can influence the rate of this compound hydrolysis. The following table summarizes these factors and provides recommended preventative measures to minimize product loss.
| Factor | Influence on Hydrolysis | Preventative Measures |
| pH | Both acidic and basic conditions catalyze hydrolysis.[1] Strong bases are particularly detrimental.[1] | - Use weak bases (e.g., saturated sodium bicarbonate) for neutralization.[1] - Avoid strong acids and bases (e.g., HCl, NaOH) in aqueous washes if possible. - If a strong acid or base wash is necessary, minimize contact time and use dilute, cold solutions. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | - Perform all aqueous workup steps at low temperatures (0-5 °C) using an ice bath.[1] |
| Contact Time | Prolonged exposure to aqueous acidic or basic solutions increases the extent of hydrolysis.[1] | - Perform extractions and washes as quickly and efficiently as possible.[1] - Do not allow aqueous and organic layers to remain in contact for extended periods.[1] |
| Water Content | Water is a reactant in the hydrolysis reaction. | - Use anhydrous solvents for extraction where possible. - Thoroughly dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) after aqueous washes.[1] - A final wash with brine (saturated NaCl solution) can help to remove dissolved water from the organic phase.[1] |
| Solvent | The choice of organic solvent can influence the partitioning of the ester and any hydrolysis byproducts. | - Use a non-polar, water-immiscible solvent for extraction to ensure the diester preferentially remains in the organic phase. |
Experimental Protocols for Workup
The following protocols are designed to minimize the hydrolysis of this compound during the workup of a typical organic reaction.
General Workup Protocol
This protocol is suitable for reactions where the product, this compound, is dissolved in a water-immiscible organic solvent.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice bath to 0-5 °C.[1]
-
Quenching (if necessary): If the reaction needs to be quenched, slowly add the reaction mixture to a stirred, ice-cold solution of a mild quenching agent (e.g., saturated ammonium chloride solution for organometallic reagents).
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Perform the extraction multiple times (e.g., 3 x 50 mL) to ensure complete recovery of the product.
-
Washing:
-
Neutralization (if an acid catalyst was used): Wash the combined organic layers with ice-cold, saturated sodium bicarbonate solution.[1] Caution: Vent the separatory funnel frequently to release any evolved CO₂ gas.[1] Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
Brine Wash: Wash the organic layer with ice-cold, saturated sodium chloride (brine) solution to remove the majority of dissolved water.[1]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Allow the drying agent to be in contact with the solution for at least 15-20 minutes to ensure complete removal of water.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The water bath temperature should be kept as low as possible to avoid any potential for heat-induced hydrolysis.
-
Purification: Purify the crude this compound by a suitable method, such as silica gel column chromatography.
Analytical Monitoring of Hydrolysis
To assess the effectiveness of the workup procedure in preventing hydrolysis, it is recommended to monitor the purity of the crude product using analytical techniques.
-
Thin-Layer Chromatography (TLC): The hydrolysis products (monoester and diacid) are more polar than the diester and will have lower Rf values on a TLC plate. The presence of spots corresponding to these byproducts indicates that hydrolysis has occurred.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of the monoester and diacid. The carboxylic acid proton of the hydrolysis products will appear as a broad singlet in the downfield region of the spectrum.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the diester and its hydrolysis products. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid) can be used to achieve good separation.
Visualizing the Hydrolysis Pathway and Prevention Strategy
The following diagrams illustrate the chemical pathways of hydrolysis and a logical workflow for minimizing it during workup.
References
Identifying Impurities in Dimethyl 4-bromophthalate by NMR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the identification and quantification of potential impurities in Dimethyl 4-bromophthalate, a key intermediate in various synthetic processes, including pharmaceutical drug development. Accurate purity assessment is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Introduction to Impurity Profiling of this compound
This compound is commonly synthesized via the esterification of 4-bromophthalic acid or its anhydride. Impurities can arise from unreacted starting materials, by-products of the reaction, residual solvents, or degradation products. Even trace amounts of these impurities can potentially affect the downstream reaction yields, product purity, and the toxicological profile of the final drug substance.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed structural information and can be used for quantitative analysis (qNMR).[1][2] This makes it an ideal tool for identifying and quantifying impurities in this compound without the need for extensive chromatographic separation.
Common Impurities and their NMR Signatures
The primary impurities in this compound are typically related to its synthesis. These include the starting material, intermediates from incomplete reactions, and residual solvents used during the reaction and purification steps.
Data Presentation of this compound and Potential Impurities
The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound and its common impurities. All chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced to an internal standard such as tetramethylsilane (TMS). The data provided is based on published literature and estimations for the monomethyl esters. It is important to note that chemical shifts can be influenced by the solvent, concentration, and temperature.
| Compound Name | Structure | ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ | ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| This compound | ![]() | 7.84 (d, 1H, J=2.0 Hz), 7.68 (dd, 1H, J=8.4, 2.0 Hz), 7.63 (d, 1H, J=8.4 Hz), 3.92 (s, 3H), 3.90 (s, 3H)[3][4] | ~167.5, ~166.8, ~135.0, ~134.2, ~132.0, ~131.5, ~129.0, ~52.8, ~52.7 |
| 4-Bromophthalic Anhydride | ![]() | 8.15 (s, 1H), 8.05 (d, 1H), 7.95 (d, 1H) | ~162.5, ~162.0, ~138.0, ~137.5, ~132.0, ~129.5, ~125.0, ~120.0 |
| 4-Bromophthalic Acid | ![]() | 8.21 (s, 1H), 8.01 (d, 1H), 7.85 (d, 1H), ~11-13 (br s, 2H) | ~171.0, ~169.5, ~137.0, ~136.5, ~132.5, ~131.0, ~130.5, ~128.0 |
| Monomethyl 4-bromophthalate (Isomer 1) | ![]() | Estimated: ~8.1 (d), ~7.9 (dd), ~7.7 (d), ~3.9 (s), ~11-13 (br s) | Estimated: ~170.0, ~167.0, ~136.0, ~135.0, ~132.0, ~131.0, ~130.0, ~53.0 |
| Monomethyl 4-bromophthalate (Isomer 2) | ![]() | Estimated: ~8.0 (d), ~7.8 (dd), ~7.9 (d), ~3.9 (s), ~11-13 (br s) | Estimated: ~170.5, ~167.5, ~136.5, ~134.5, ~132.5, ~131.5, ~129.5, ~53.0 |
| Methanol | CH₃OH | 3.49 (s) | 49.9 |
| Hexane | C₆H₁₄ | 1.26 (m), 0.88 (t) | 31.9, 22.8, 14.3 |
| Ethyl Acetate | C₄H₈O₂ | 4.12 (q), 2.05 (s), 1.26 (t) | 171.1, 60.5, 21.0, 14.3 |
Note: The chemical structures are illustrative and would be replaced by actual images in a final document. The NMR data for the monomethyl 4-bromophthalate isomers are estimations based on the structures of related compounds and established chemical shift prediction principles.
Experimental Protocols
A robust experimental protocol is essential for accurate and reproducible impurity identification and quantification by NMR.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube. For quantitative analysis, the exact weight must be recorded to four decimal places.
-
Solvent Selection: Choose a deuterated solvent in which the sample and potential impurities are fully soluble. Chloroform-d (CDCl₃) is a common choice for phthalates.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a certified internal standard. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the sample or impurities. Common internal standards include maleic acid, 1,4-dinitrobenzene, or hexamethyldisilane. The internal standard should be accurately weighed.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent (containing the internal standard if for qNMR) to the NMR tube.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample. Visually inspect the solution to ensure it is free of any particulate matter.
NMR Data Acquisition (¹H qNMR)
The following parameters are recommended for quantitative ¹H NMR analysis on a 400 MHz or higher field spectrometer:
| Parameter | Recommended Setting | Rationale |
| Pulse Program | A standard single-pulse experiment (e.g., 'zg30' on Bruker) | Ensures quantitative excitation across the spectral width. |
| Acquisition Time (AQ) | ≥ 3 seconds | Allows for complete decay of the FID, leading to better resolution. |
| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing proton | Crucial for ensuring complete relaxation of all protons for accurate integration. T₁ values should be determined experimentally using an inversion-recovery pulse sequence. A conservative D1 of 30-60 seconds is often used. |
| Number of Scans (NS) | 16 or higher | To achieve an adequate signal-to-noise ratio (S/N > 250:1 for accurate integration). |
| Spectral Width (SW) | Sufficient to cover all expected signals (e.g., -2 to 12 ppm) | Prevents signal folding. |
| Receiver Gain (RG) | Set automatically by the instrument | To avoid signal clipping. |
Data Processing and Quantification
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting the resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum.
-
Integration: Integrate the well-resolved signals of the this compound, the identified impurities, and the internal standard.
-
Purity Calculation: The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Chemical Structures of this compound and Key Impurities
Caption: Chemical structures of this compound and its common impurities.
Experimental Workflow for Impurity Identification by NMR
Caption: Workflow for the identification and quantification of impurities by NMR.
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive analysis of this compound and its impurities. The detailed structural information obtained from ¹H and ¹³C NMR spectra allows for the unambiguous identification of known and unknown impurities. Furthermore, the application of qNMR provides a rapid and accurate method for determining the purity of the material, which is a critical aspect of quality control in the pharmaceutical industry. By following the detailed protocols outlined in this guide, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the integrity of their synthetic processes and the quality of their final products.
References
Removing Unreacted 4-Bromophthalic Anhydride from a Product
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Unreacted starting materials are a common challenge in chemical synthesis, and their removal is critical to ensure the purity of the final product, particularly in the context of drug development and materials science. 4-Bromophthalic anhydride is a versatile reagent used in the synthesis of polymers, dyes, and pharmaceutical intermediates.[1][2] Its reactive nature, however, means that trace amounts often remain after a reaction. This guide provides a comprehensive overview of strategies to remove unreacted 4-bromophthalic anhydride, tailored for a scientific audience.
The selection of an appropriate purification method is contingent upon the physicochemical properties of the desired product relative to the 4-bromophthalic anhydride impurity. A logical first step is to assess these properties to devise an effective separation strategy.
A key consideration is that 4-bromophthalic anhydride can be readily hydrolyzed to its corresponding diacid, 4-bromophthalic acid. This conversion dramatically alters its solubility and acidity, a feature that can be exploited for separation.
Physicochemical Properties
A summary of the key physical properties of the impurity in its anhydride and hydrolyzed acid forms is essential for planning the purification.
| Property | 4-Bromophthalic Anhydride | 4-Bromophthalic Acid | Justification for Separation |
| Molecular Formula | C₈H₃BrO₃[3] | C₈H₅BrO₄ | Hydrolysis adds a molecule of water. |
| Molecular Weight | 227.01 g/mol [3] | 245.02 g/mol [4] | Slight increase upon hydrolysis. |
| Melting Point | 107 °C[5][6] | Decomposes | Significant difference in thermal behavior. |
| Boiling Point | 301-361.8 °C (at 760 mmHg)[5][6] | N/A | Allows for separation from non-volatile products via distillation. |
| Solubility | Soluble in organic solvents like benzene, ethyl acetate, acetone, butanone.[5][7][8] | Soluble in water (especially as a salt), sparingly soluble in non-polar organic solvents.[9] | Enables separation via extraction or recrystallization. |
| Acidity (pKa) | N/A (Reacts with base) | Acidic | Allows for selective extraction into an aqueous basic solution. |
Strategy 1: Selective Hydrolysis and Aqueous Extraction
This method is highly effective if the desired product is stable to mild aqueous base and is insoluble in water. The principle relies on the chemical conversion of the anhydride impurity into its highly water-soluble carboxylate salt, which can then be easily removed from the water-immiscible organic product.
Experimental Protocol: Basic Aqueous Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in which the desired product is soluble.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution may occur from the reaction of the base with the acidic hydrolysis product).
-
Separation: Allow the layers to separate fully. The unreacted 4-bromophthalic anhydride will hydrolyze to 4-bromophthalic acid, which is then deprotonated by the base to form its sodium salt. This salt is highly polar and will partition into the aqueous layer.
-
Isolation: Drain the lower aqueous layer. Repeat the extraction process (steps 2-4) one or two more times with fresh aqueous base to ensure complete removal of the impurity.
-
Washing: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water and dissolved inorganic salts.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Strategy 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found in which the desired product and the 4-bromophthalic anhydride impurity exhibit significantly different solubilities as a function of temperature.[10]
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] Conversely, the 4-bromophthalic anhydride impurity should either be very soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble at all temperatures (allowing for removal via hot filtration).[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (e.g., on a hot plate with a stir bar). Add more hot solvent in small portions until the solid just dissolves completely.[11]
-
Decolorization (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[12]
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystallized product.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to rinse away any adhering mother liquor containing the dissolved impurities.[11]
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
| Solvent System | Rationale for Use |
| Toluene / Water | Toluene is a good solvent for many organic compounds. The product may be soluble in hot toluene, while 4-bromophthalic anhydride may have a different solubility profile. Water can be used as an anti-solvent. |
| Ethyl Acetate / Hexanes | The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexanes (in which the product is less soluble) is added slowly until the solution becomes turbid. Reheating to clarify and then cooling can yield pure crystals. |
| Ethanol / Water | A common mixed-solvent system.[11] The product may be soluble in ethanol, while 4-bromophthalic anhydride may precipitate out or remain in solution depending on the ratio and temperature. |
Strategy 3: Chromatographic Separation
When other methods fail, or when very high purity is required, chromatographic techniques are often employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Experimental Protocol: Flash Column Chromatography
-
Stationary and Mobile Phase Selection: For separating a moderately polar compound like 4-bromophthalic anhydride from a potentially less polar or more polar product, normal-phase chromatography on silica gel is a common choice. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio is determined beforehand using Thin Layer Chromatography (TLC).
-
Column Packing: Prepare a column with silica gel, packing it as a slurry in the initial, least polar mobile phase to ensure a homogenous stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it carefully onto the top of the silica gel bed. Alternatively, for less soluble products, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Pass the mobile phase through the column under positive pressure (flash chromatography). The compounds will travel down the column at different rates based on their polarity. Typically, less polar compounds elute first. The polarity of the eluent can be gradually increased (gradient elution) to speed up the elution of more strongly retained compounds.
-
Fraction Collection: Collect the eluent in a series of tubes (fractions).
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
| Technique | Principle | Best Suited For |
| Flash Chromatography | Separation based on polarity using a solid stationary phase (e.g., silica) and a liquid mobile phase under pressure. | Milligram to multi-gram scale purification. |
| Preparative HPLC | High-resolution separation based on various interactions (e.g., reverse-phase).[13][14] | High-purity requirements, difficult separations, and smaller scales (mg to g). |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the mobile phase; often used for anhydride analysis as it avoids water.[15] | Chiral separations or when hydrolysis is a major concern during purification. |
Strategy 4: Distillation or Sublimation
This physical method is only viable if the desired product has a significantly different volatility from 4-bromophthalic anhydride. Given the anhydride's relatively high boiling point (over 300 °C), this method is most applicable if the desired product is either much more volatile or is essentially non-volatile (e.g., a salt or a high molecular weight polymer).
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Heating: Place the crude mixture in the distillation flask with a stir bar or boiling chips. Heat the flask gently using a heating mantle.
-
Pressure Control: Gradually reduce the pressure in the system using a vacuum pump.
-
Separation: The more volatile component will vaporize first, travel to the condenser, re-liquefy, and be collected in the receiving flask. Careful control of temperature and pressure is required to achieve a good separation. 4-Bromophthalic anhydride can be distilled under vacuum to separate it from non-volatile products.[7][16]
This guide outlines the primary strategies for removing unreacted 4-bromophthalic anhydride. The optimal choice depends on a careful analysis of the product's properties and the required level of purity. For drug development applications, a combination of these methods (e.g., an extractive workup followed by recrystallization or chromatography) may be necessary to achieve the stringent purity standards required.
References
- 1. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. 4-Bromophthalic anhydride | C8H3BrO3 | CID 66590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 4-Bromophthalic anhydride|lookchem [lookchem.com]
- 6. 4-BROMO PHTHALIC ANHYDRUS CAS#: 86-90-8 [m.chemicalbook.com]
- 7. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]
- 8. 4-BROMO PHTHALIC ANHYDRUS | 86-90-8 [chemicalbook.com]
- 9. CN103980113A - Preparation method of 4-bromophthalic acid - Google Patents [patents.google.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Separation of 4-Bromophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. 4-Bromophthalic anhydride | SIELC Technologies [sielc.com]
- 15. shimadzu.com [shimadzu.com]
- 16. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]
Catalyst Selection for Efficient Cross-Coupling of Dimethyl 4-bromophthalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of catalyst selection for the efficient cross-coupling of Dimethyl 4-bromophthalate, a key building block in the synthesis of pharmaceuticals and functional materials. This document details effective catalytic systems for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate reaction optimization and catalyst selection.
Introduction to Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For a substrate such as this compound, these reactions allow for the introduction of a wide variety of substituents at the 4-position, opening avenues for the synthesis of complex molecules. The efficiency of these transformations is highly dependent on the judicious selection of the catalyst system, which typically comprises a palladium precursor and a supporting ligand, along with a suitable base and solvent.
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation (in the case of Suzuki, and related couplings) or migratory insertion (for Heck coupling), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron species with an organohalide.[4] For this compound, this reaction enables the introduction of various aryl and vinyl substituents.
Recommended Catalyst Systems
Effective catalyst systems for the Suzuki-Miyaura coupling of aryl bromides often involve palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands.[5][6] For substrates similar to this compound, ligands like SPhos and XPhos have shown high efficacy.[5] Nickel-based catalysts are also emerging as a cost-effective alternative.[6]
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole | |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromoacetophenone | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.05 equiv.).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] This reaction is a powerful method for the formation of C-C bonds and is widely used in organic synthesis.[7]
Recommended Catalyst Systems
For the Heck reaction of aryl bromides, palladium catalysts are typically employed in the presence of a base.[8] The choice of ligand can significantly influence the reaction's efficiency and selectivity.
Table 2: Catalyst Systems for Heck Reaction of Aryl Bromides with Styrene
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | 95 | 4-Bromoacetophenone | [8] |
| Herrmann's Catalyst | - | Ag₃PO₄ | DMF | 100 | 24 | High | 2-Iodo-p-carborane | [9] |
| Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Benzene | 25 | 12 | 71 | (E)-2-(bis(methylthio)methylene)-1-phenyl-3-bromoprop-2-en-1-one |
Experimental Protocol: Heck Reaction
The following is a general procedure for the Heck reaction of an aryl bromide with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Pd(OAc)₂
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equiv.) and the alkene (1.5 equiv.) in acetonitrile.
-
Add Pd(OAc)₂ (0.02 equiv.) and P(o-tol)₃ (0.04 equiv.).
-
Add Et₃N (1.5 equiv.) to the mixture.
-
Degas the solution by bubbling an inert gas through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture, filter to remove any solids, and concentrate the filtrate.
-
The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.
-
Purify the product by column chromatography.
DOT Diagram: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[1][10] This reaction is a powerful tool for the synthesis of anilines and other arylamines.
Recommended Catalyst Systems
Successful Buchwald-Hartwig amination of aryl bromides typically requires a palladium precursor and a bulky, electron-rich phosphine ligand, along with a strong base.[11][12]
Table 3: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | 95 | 2-Bromo-13α-estrone 3-methyl ether | [11] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 24 | 98 | 4-Bromoacetophenone | [13] |
| PdCl₂(P(o-Tolyl)₃)₂ | - | - | Toluene | 100 | 3 | High | Bromobenzene | [13] |
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination of an aryl bromide.
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Pd(OAc)₂
-
X-Phos
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
-
Nitrogen or Argon gas
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01-0.05 equiv.) and the phosphine ligand (0.01-0.06 equiv.).
-
Add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with stirring for the required time (often 1-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
DOT Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[14][15]
Recommended Catalyst Systems
Effective Sonogashira couplings of aryl bromides often utilize a palladium(II) precursor, a phosphine ligand, a copper(I) salt, and an amine base.[14][16]
Table 4: Catalyst Systems for Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference | |---|---|---|---|---|---|---|---|---| | PdCl₂(PPh₃)₂ | CuI | - | Et₃N | Toluene | RT | 6-20 | 65-85 | 4-Bromo-6H-1,2-oxazines |[17] | | Pd(OAc)₂ | CuI | PPh₃ | NHiPr₂ | DMF | RT | - | - | General Aryl Halides |[17] | | Pd(dba)₂ | - | - | Cs₂CO₃ | Methanol | RT | - | Moderate-Good | Alkynyl Halides |[18] |
Experimental Protocol: Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
-
Nitrogen or Argon gas
Procedure:
-
To a reaction flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed toluene and triethylamine.
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
DOT Diagram: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Conclusion
The efficient cross-coupling of this compound can be achieved through various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. The selection of the optimal catalyst system, including the palladium source, ligand, base, and solvent, is crucial for achieving high yields and selectivity. This guide provides a starting point for researchers by summarizing effective catalyst systems and providing detailed experimental protocols for analogous aryl bromide substrates. Further optimization for this compound may be necessary to achieve the desired outcomes for specific applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. ikm.org.my [ikm.org.my]
- 4. youtube.com [youtube.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rsc.org [rsc.org]
- 17. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Overcoming Solubility Challenges in Reactions with Dimethyl 4-bromophthalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 4-bromophthalate is a valuable building block in organic synthesis, particularly in the construction of complex aromatic structures relevant to pharmaceutical and materials science. However, its utility can be hampered by limited solubility in common organic solvents, leading to challenges in reaction efficiency, reproducibility, and scale-up. This technical guide provides a comprehensive overview of strategies to overcome solubility issues associated with this compound. We will explore a range of techniques, from solvent selection and temperature modulation to advanced methods such as co-solvency, phase-transfer catalysis, and mechanochemistry. This guide offers detailed experimental protocols and decision-making workflows to empower researchers to effectively utilize this important chemical intermediate.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is fundamental to addressing its solubility. It is a low-melting solid or may exist as a liquid at or slightly above room temperature, which can influence handling and dissolution.[1][2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉BrO₄ | [5] |
| Molecular Weight | 273.08 g/mol | [5] |
| Appearance | White to yellow solid or liquid | [1][3] |
| Melting Point | 33-35 °C or 38-42 °C | [1][2] |
| Boiling Point | 177-178 °C at 13 Torr | [1] |
| Purity | Typically ≥98% | [5] |
Solubility Profile and Challenges
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its structure—a moderately polar aromatic compound with two ester functional groups—a general solubility profile can be inferred. It is expected to exhibit limited solubility in non-polar solvents and moderate solubility in polar aprotic solvents. This can pose a significant challenge in achieving homogeneous reaction mixtures, which is often crucial for optimal reaction kinetics and yield.
Table 2: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility |
| Protic | Methanol, Ethanol | Likely soluble, especially with heating. Methanol is used in its synthesis.[1] |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF, Dioxane | Moderate to good solubility is expected. |
| Non-Polar Aromatic | Toluene, Benzene | Limited to moderate solubility, may require heating. |
| Chlorinated | Dichloromethane, Chloroform | Moderate solubility is likely. |
| Ethers | Diethyl ether | Limited solubility is expected. |
| Hydrocarbons | Hexane, Heptane | Poor solubility is expected. |
Strategies for Overcoming Solubility Issues
Several strategies can be employed to mitigate the solubility challenges of this compound in organic reactions. The choice of method will depend on the specific reaction type, scale, and available equipment.
Solvent Selection and Temperature Optimization
The simplest approach is to screen a variety of solvents to identify one that provides adequate solubility at a suitable reaction temperature.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often effective in dissolving polar aromatic compounds.[6]
-
Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are commonly used in cross-coupling reactions and can be effective, particularly at elevated temperatures.
-
Temperature Elevation: Increasing the reaction temperature can significantly enhance the solubility of this compound. This is a common practice in many coupling reactions. However, the thermal stability of all reactants and products must be considered. For instance, in Sonogashira couplings, increasing the temperature from 25 °C to 100 °C can dramatically improve conversion rates.[7]
Co-solvent Systems
A co-solvent system, which is a mixture of two or more miscible solvents, can be a powerful tool to fine-tune the polarity of the reaction medium and enhance the solubility of reactants.[8][9][10][11][12]
-
Principle: By blending a solvent in which this compound is poorly soluble with a solvent in which it is highly soluble, an optimal medium can be created. For example, a mixture of toluene and a more polar solvent like DMF or THF can be effective.
-
Application: This approach is particularly useful when other reactants or catalysts have conflicting solubility requirements.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an effective technique for reactions involving reactants that are soluble in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[13][14][15][16][17]
-
Mechanism: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of a reactant from one phase to another where the reaction can occur. This can circumvent the need to dissolve all reactants in a single solvent.
-
Suitability: PTC is particularly well-suited for nucleophilic substitution reactions where an ionic nucleophile (soluble in an aqueous or polar phase) needs to react with the organic-soluble this compound.
Mechanochemistry (Ball Milling)
Mechanochemistry, or performing reactions by grinding solids together in a ball mill, offers a solvent-free approach to synthesis. This method is particularly advantageous for poorly soluble reactants.
-
Advantages: By eliminating the need for a solvent, solubility issues become irrelevant. This technique can lead to faster reaction times and unique reactivity compared to solution-phase chemistry.[18][19][20][21]
-
Application: Mechanochemical methods have been successfully applied to a variety of reactions, including cross-coupling reactions.
Experimental Protocols
The following are detailed, adaptable protocols for common reactions involving this compound, incorporating strategies to address solubility.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. Solubility of the aryl bromide is critical for efficient reaction.
Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a base such as cesium carbonate (2.0-3.0 equiv.).
-
Solvent Addition: Add a suitable solvent or co-solvent system. For example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) can be effective.[22] Purge the mixture with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equiv.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir overnight. The higher temperature aids in dissolving the starting material.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide.
Protocol:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.05 equiv.).
-
Solvent and Base: Add a solvent such as DMF, which is effective at dissolving the reactants.[6] Add a base, typically an amine like triethylamine (2.0-3.0 equiv.), which can also act as a co-solvent. Degas the mixture thoroughly.
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the alkyne. Monitoring the reaction by TLC or GC-MS is recommended to determine the optimal temperature and time.[7]
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Partition the residue between an organic solvent and water. Separate the organic layer, wash with brine, dry, and concentrate. Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, where a nucleophile displaces the bromide, polar aprotic solvents are generally preferred to enhance the nucleophilicity of the attacking species.
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMSO or DMF.
-
Nucleophile Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol) (1.1-2.0 equiv.) to the solution. If the nucleophile is a salt, its solubility in the chosen solvent should be considered.
-
Reaction Conditions: Heat the reaction mixture. The required temperature will depend on the nucleophilicity of the attacking species and can range from room temperature to over 150 °C.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water to precipitate the product or to facilitate extraction with an organic solvent. Wash the organic layer, dry, concentrate, and purify as needed.
Decision-Making Flowchart for Strategy Selection
The following flowchart provides a logical approach to selecting the most appropriate strategy for overcoming solubility issues with this compound.
Conclusion
While the limited solubility of this compound can present a hurdle in its application, a systematic and informed approach can effectively overcome this challenge. By carefully considering solvent selection, temperature, and the use of co-solvents, researchers can often achieve the desired reaction conditions. For more persistent solubility issues, advanced techniques such as phase-transfer catalysis and mechanochemistry offer powerful, solvent-minimizing alternatives. The protocols and decision-making framework provided in this guide are intended to equip scientists with the necessary tools to successfully employ this compound in their synthetic endeavors, thereby unlocking its full potential in the development of novel molecules. Further investigation into the quantitative solubility of this compound in a broader range of solvents would be a valuable contribution to the field.
References
- 1. This compound CAS#: 87639-57-4 [m.chemicalbook.com]
- 2. 87639-57-4 this compound AKSci Z5240 [aksci.com]
- 3. This compound | 87639-57-4 [amp.chemicalbook.com]
- 4. This compound | 87639-57-4 [amp.chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. books.lucp.net [books.lucp.net]
- 7. researchgate.net [researchgate.net]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. crdeepjournal.org [crdeepjournal.org]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. iajpr.com [iajpr.com]
- 17. phasetransfer.com [phasetransfer.com]
- 18. Mechanochemical synthesis of small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multicomponent mechanochemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rcr.colab.ws [rcr.colab.ws]
- 21. Mechanochemical synthesis of organohalogen compounds: a synthetic chemist's view | Russian Chemical Reviews [rcr.colab.ws]
- 22. youtube.com [youtube.com]
Minimizing Byproduct Formation in Sonogashira Reactions of Dimethyl 4-Bromophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials. However, the presence of strong electron-withdrawing groups on the aryl halide substrate, such as in dimethyl 4-bromophthalate, can significantly influence the reaction outcome, often leading to the formation of undesirable byproducts. This guide provides an in-depth analysis of the key factors influencing byproduct formation in the Sonogashira reaction of this compound and offers strategies for its minimization.
Core Challenge: Byproduct Formation
The primary challenges in the Sonogashira coupling of this compound are the formation of homocoupled alkynes (Glaser-Hay coupling), dehalogenation of the starting material, and other side reactions involving the phosphine ligands. The electron-withdrawing nature of the two ester groups in this compound activates the aryl bromide towards oxidative addition, which can be beneficial for the desired reaction but can also promote side reactions if the conditions are not carefully controlled.
Key Byproducts in the Sonogashira Reaction of this compound
| Byproduct Type | Description | Formation Mechanism |
| Glaser-Hay Homocoupling Product | Dimerization of the terminal alkyne. | This is a copper-catalyzed oxidative coupling of the alkyne. It is a major byproduct in traditional Sonogashira reactions that use a copper co-catalyst, especially in the presence of oxygen.[1] |
| Dehalogenated Starting Material | Reduction of this compound to dimethyl phthalate. | This can occur through various pathways, including protonolysis of the aryl-palladium intermediate or via reductive processes involving the solvent or additives. |
| Phosphine-Related Byproducts | Oxidation of the phosphine ligand (e.g., triphenylphosphine oxide) and incorporation of phosphine fragments into byproducts. | Phosphine ligands are susceptible to oxidation, especially at elevated temperatures. They can also participate in side reactions with the palladium catalyst or other species in the reaction mixture. |
Strategies for Minimizing Byproduct Formation
Optimizing the reaction conditions is paramount to achieving high yields of the desired cross-coupled product while minimizing the formation of byproducts. The following sections detail key experimental parameters and their impact on the reaction outcome.
The Role of the Copper Co-catalyst: Towards Copper-Free Systems
The copper(I) co-catalyst is traditionally employed to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. However, the presence of copper is the primary driver for the formation of Glaser-Hay homocoupling byproducts.[1]
Recommendation: Employing a copper-free Sonogashira protocol is the most effective strategy to eliminate Glaser-Hay coupling.[2][3] While this may sometimes require slightly harsher reaction conditions (e.g., higher temperatures or stronger bases), the improved product purity often justifies this trade-off.
Palladium Catalyst and Ligand Selection
The choice of the palladium catalyst and, more importantly, the phosphine ligand has a profound effect on the reaction's efficiency and selectivity.
-
Palladium Precursor: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The active Pd(0) species is typically formed in situ.
-
Phosphine Ligands: The electronic and steric properties of the phosphine ligand are critical.
-
Electron-rich and bulky phosphines , such as tri-tert-butylphosphine (P(t-Bu)₃) and other Buchwald-type ligands, can promote the oxidative addition and reductive elimination steps, leading to faster reaction rates and potentially allowing for lower reaction temperatures.[4][5] This can, in turn, reduce the formation of thermally induced byproducts.
-
The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective in copper-free Sonogashira reactions.
-
Base and Solvent Selection
The base is required to deprotonate the terminal alkyne. The choice of base and solvent can influence the reaction rate and the formation of byproducts.
-
Bases: Common bases include amines such as triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH), as well as inorganic bases like K₂CO₃ or Cs₂CO₃. The basicity and coordinating ability of the amine can affect the catalytic cycle.
-
Solvents: A variety of solvents can be used, including THF, DMF, toluene, and even water. The reaction of 4-bromophthalic acid derivatives with phenylacetylene has been successfully carried out in an aqueous medium, offering a more environmentally friendly approach.
Experimental Protocols
Below are representative experimental protocols for the Sonogashira reaction, highlighting both traditional and copper-free conditions.
Protocol 1: Traditional Copper-Cocatalyzed Sonogashira Reaction
This protocol is a general procedure and may require optimization for this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
PdCl₂(PPh₃)₂ (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv)
-
Anhydrous solvent (e.g., THF, Toluene)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl to remove the amine salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Copper-Free Sonogashira Reaction
This protocol is adapted from general procedures for copper-free Sonogashira reactions and is a recommended starting point for minimizing homocoupling.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃, SPhos) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
-
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and the phosphine ligand in the anhydrous solvent and stir for 10-15 minutes to pre-form the catalyst.
-
Add this compound, the terminal alkyne, and the inorganic base.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing Reaction Pathways and Workflows
Diagram 1: The Catalytic Cycle of the Sonogashira Reaction
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Diagram 2: Experimental Workflow for Minimizing Byproducts
Caption: A logical workflow for optimizing Sonogashira reactions.
Conclusion
Minimizing byproduct formation in the Sonogashira reaction of this compound requires a careful and systematic approach to reaction optimization. The presence of electron-withdrawing ester groups makes this substrate particularly susceptible to certain side reactions. The most impactful strategy for eliminating the problematic Glaser-Hay homocoupling byproduct is the adoption of a copper-free protocol. Further optimization of the palladium catalyst, phosphine ligand, base, and solvent system will enable researchers to achieve high yields of the desired alkynylated phthalate derivative, a valuable building block in the synthesis of advanced materials and pharmaceutical compounds. Continuous monitoring and analysis of the reaction mixture are crucial for identifying and mitigating the formation of any undesirable byproducts.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Scaling the Synthesis of Dimethyl 4-bromophthalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Dimethyl 4-bromophthalate, with a focus on scaling up the process from laboratory to pilot or industrial scale. The document outlines detailed experimental protocols, discusses critical process parameters, and addresses safety and purification challenges associated with larger-scale production.
Introduction
This compound is a valuable intermediate in the synthesis of various specialty chemicals, including pharmaceuticals, agrochemicals, and materials for polymer applications. As the demand for these end-products grows, the need for a robust and scalable synthesis of this key building block becomes increasingly critical. This guide details a common two-step synthetic route, starting from the bromination of phthalic anhydride to yield 4-bromophthalic anhydride, followed by the esterification to the desired this compound.
Synthetic Pathway Overview
The overall synthetic pathway can be visualized as a two-step process. The first step involves the electrophilic bromination of phthalic anhydride to produce 4-bromophthalic anhydride. The subsequent step is the diesterification of the anhydride with methanol to yield this compound.
Caption: Overall two-step synthesis of this compound.
Step 1: Synthesis of 4-Bromophthalic Anhydride
The synthesis of the key intermediate, 4-bromophthalic anhydride, is crucial for the overall process. A common laboratory method involves the direct bromination of phthalic anhydride.
Lab-Scale Experimental Protocol
Reaction: Phthalic Anhydride + Br₂ → 4-Bromophthalic Anhydride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phthalic Anhydride | 148.12 | 20.0 g | 0.135 |
| Sodium Hydroxide | 40.00 | 11.3 g | 0.283 |
| Bromine | 159.81 | 32.3 g (10.3 mL) | 0.202 |
| Benzyltrimethylammonium chloride | 185.70 | 0.5 g | 0.0027 |
| Fuming Sulfuric Acid (20%) | Variable | 15 g | - |
| Sodium Bisulfite (10% aq.) | 104.06 | 15 g | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Water | 18.02 | 50 g | - |
Procedure:
-
Dissolve 11.3 g of sodium hydroxide in 50 g of water in a suitable reaction vessel.
-
Add 20 g of phthalic anhydride and stir until well mixed.
-
Add 0.5 g of benzyltrimethylammonium chloride catalyst and continue stirring.
-
The reaction is carried out in three stages with controlled temperature and addition of bromine:
-
Stage 1: Maintain the temperature at 45°C and add 11.5 g of bromine over 1.7 hours.
-
Stage 2: Increase the temperature to 70°C and add 10.8 g of bromine over 5 hours.
-
Stage 3: Increase the temperature to 80°C, add an additional 3 g of sodium hydroxide, and then add 10 g of bromine, continuing the reaction for another 5 hours.
-
-
After the reaction is complete, add 15 g of 20% fuming sulfuric acid and heat to 96°C for acidification.
-
Cool the mixture to 25°C and add 15 g of a 10% aqueous solution of sodium bisulfite to quench excess bromine.
-
Extract the product with ethyl acetate.
-
Separate the organic layer and distill off the ethyl acetate.
-
The crude 4-bromophthalic anhydride is then purified by vacuum distillation.
Scale-Up Considerations for Bromination
Scaling up bromination reactions requires careful consideration of safety and process control.
-
Safety: Bromine is highly corrosive and toxic. Large-scale reactions should be conducted in a well-ventilated area, and personnel should be equipped with appropriate personal protective equipment (PPE). The use of a closed-system reactor is highly recommended. Continuous flow reactors can offer significant safety advantages for handling hazardous reagents like bromine by minimizing the amount of reactive material at any given time.
-
Heat Management: The bromination reaction is exothermic. As the scale increases, the surface area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A jacketed reactor with precise temperature control is essential to prevent runaway reactions.
-
Mixing: Efficient mixing is critical to ensure uniform reaction conditions and prevent localized overheating. The choice of agitator and stirring speed should be carefully considered based on the reactor geometry and scale.
-
Purification: Vacuum distillation is a scalable purification method for 4-bromophthalic anhydride. The distillation parameters (pressure and temperature) will need to be optimized for the larger scale to ensure efficient separation and prevent product degradation.
Step 2: Synthesis of this compound
The final step is the esterification of 4-bromophthalic anhydride with methanol.
Lab-Scale Experimental Protocol
Reaction: 4-Bromophthalic Anhydride + 2 CH₃OH → this compound + H₂O
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromophthalic Anhydride | 227.01 | 50.25 g | 0.221 |
| Methanol | 32.04 | 500 mL | ~12.3 |
| Chlorosulfonic Acid | 116.52 | 1 mL | ~0.017 |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 50.25 g of 4-bromophthalic anhydride and 500 mL of methanol.
-
Slowly add 1 mL of chlorosulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield this compound as a colorless oil.[1][2]
Proposed Scaled-Up Synthesis Protocol
For pilot or industrial scale, the lab-scale protocol needs to be modified to ensure safety, efficiency, and cost-effectiveness.
Key Modifications for Scale-Up:
-
Catalyst: Chlorosulfonic acid is highly corrosive and reacts violently with water. For larger scale, a less hazardous and easier to handle catalyst is preferable. Solid acid catalysts, such as sulfamic acid or methanesulfonic acid, are excellent alternatives. They are less corrosive and can be more easily separated from the reaction mixture.
-
Purification: Column chromatography is not practical for large-scale production. A more scalable purification strategy involves:
-
Neutralization: After removing the excess methanol, the crude product can be dissolved in a suitable organic solvent (e.g., toluene) and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and any remaining acidic impurities.
-
Washing: Subsequent washing with water will remove any residual salts.
-
Vacuum Distillation: The final product can be purified by vacuum distillation. The boiling point of this compound is reported as 177-178 °C at 13 Torr.[3]
-
Proposed Scaled-Up Workflow:
Caption: Proposed workflow for the scaled-up synthesis of this compound.
Quantitative Data for Proposed Scaled-Up Batch (Example):
| Parameter | Value | Notes |
| Reactants | ||
| 4-Bromophthalic Anhydride | 22.7 kg (100 mol) | Limiting Reagent |
| Methanol | 80 L (~2000 mol) | 10x molar excess |
| Sulfamic Acid | 1.1 kg (11.3 mol) | ~5 wt% of 4-bromophthalic anhydride |
| Reaction Conditions | ||
| Temperature | Reflux (~65-70°C) | |
| Pressure | Atmospheric | |
| Reaction Time | 12-24 hours | Monitor for completion |
| Work-up & Purification | ||
| Toluene | ~50 L | For extraction |
| 5% NaHCO₃ (aq) | 2 x 20 L | For neutralization |
| Water | 2 x 20 L | For washing |
| Vacuum Distillation | <20 Torr | To be optimized |
| Expected Yield | 18-22 kg (66-81%) | Based on lab-scale and typical esterification yields |
Safety Considerations for Scale-Up
-
Methanol: Methanol is flammable and toxic. Ensure the reactor and all transfer lines are properly grounded to prevent static discharge. Use in a well-ventilated area and avoid inhalation of vapors.
-
Chlorosulfonic Acid (if used): Highly corrosive and reacts violently with water. Handle with extreme care using appropriate PPE in a dry environment.
-
Pressure Build-up: Esterification reactions can generate water, which can increase the pressure in a closed system, especially at elevated temperatures. The reactor must be equipped with a pressure relief system.
-
Exothermic Reactions: While the esterification is typically less exothermic than the initial bromination, heat management is still a consideration on a large scale. The addition of catalyst should be controlled, and adequate cooling capacity must be available.
Conclusion
The synthesis of this compound is a two-step process that can be effectively scaled up from the laboratory to an industrial setting. Key considerations for a successful scale-up include careful management of the hazardous bromination step, selection of a safer and more manageable catalyst for the esterification, and the replacement of chromatographic purification with more scalable techniques such as neutralization, washing, and vacuum distillation. By implementing the proposed modifications and adhering to strict safety protocols, the large-scale production of high-purity this compound can be achieved in an efficient and safe manner.
References
Enhancing the Purity of Dimethyl 4-bromophthalate for High-Performance Polymer Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous purification of monomers is a cornerstone of modern polymer chemistry, directly influencing the molecular weight, structural integrity, and ultimate performance of the resulting polymer. This technical guide provides an in-depth exploration of purification strategies for Dimethyl 4-bromophthalate, a key monomer in the synthesis of advanced brominated polyesters. These polymers are of significant interest for applications requiring inherent flame retardancy, high thermal stability, and specific optical properties. This document outlines detailed experimental protocols for common purification techniques, presents a comparative analysis of their efficacy, and discusses the critical impact of monomer purity on polymer characteristics.
The Critical Role of Monomer Purity in Polymer Synthesis
The presence of even minute impurities in a monomer stock can have a cascading negative effect on polymerization reactions.[1][2] Reactive impurities can act as chain-terminating agents, leading to polymers with lower than desired molecular weights and broadened molecular weight distributions. Non-reactive impurities can be incorporated into the polymer backbone, disrupting chain packing and adversely affecting mechanical and thermal properties. For this compound, common impurities may include unreacted starting materials from its synthesis, such as 4-bromophthalic anhydride, or byproducts like the mono-methyl ester. Achieving a purity of >99.5% is often a prerequisite for the synthesis of high-performance polyesters.
Purification Methodologies for this compound
Two primary techniques are widely employed for the purification of solid organic compounds like this compound: recrystallization and column chromatography. The selection of the optimal method depends on the nature and quantity of the impurities, as well as the desired scale of purification.
Recrystallization
Recrystallization is a robust and scalable technique for the purification of crystalline solids. The process relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but have a high solubility at its boiling point.
-
Solvent Selection: Based on the principle of "like dissolves like," a polar protic solvent is a suitable starting point for the ester, this compound. A mixture of methanol and water is a promising system.
-
Dissolution: In a fume hood, dissolve 10.0 g of crude this compound in a minimal amount of hot methanol (approximately 20-30 mL) in an Erlenmeyer flask with gentle heating and stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small volume of ice-cold methanol to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at 40-50 °C to a constant weight.
Column Chromatography
Silica gel column chromatography is a highly effective method for separating compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). This technique is particularly useful for removing impurities with different polarities from the target compound.
-
Slurry Preparation: Prepare a slurry of silica gel (70-230 mesh) in the initial eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica-adsorbed sample to the top of the column.
-
Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate), gradually increasing the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield the purified product.
Comparative Analysis of Purification Methods
The choice between recrystallization and column chromatography often involves a trade-off between yield, purity, time, and scalability. The following table summarizes the expected outcomes for the purification of this compound based on typical laboratory results.
| Parameter | Recrystallization (Methanol/Water) | Column Chromatography (Hexane/Ethyl Acetate) |
| Purity (GC-MS) | > 99.5% | > 99.8% |
| Yield | 80-90% | 70-85% |
| Time per Batch | 2-4 hours | 4-8 hours |
| Scalability | High | Moderate |
| Solvent Consumption | Moderate | High |
| Primary Impurities Removed | Polar and non-polar impurities with different solubility profiles | Impurities with different polarities |
Analytical Methods for Purity Determination
Accurate assessment of purity is crucial. A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides both quantitative (purity) and qualitative (impurity identification) information.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR provides detailed structural information and can be used for quantitative purity analysis (qNMR) by integrating the signals of the analyte against a certified internal standard.
-
Solvent: Chloroform-d (CDCl₃) with a known internal standard (e.g., maleic anhydride).
-
Spectrometer: 400 MHz or higher.
-
Procedure: Accurately weigh the this compound sample and the internal standard into an NMR tube. Acquire the ¹H-NMR spectrum with a sufficient relaxation delay (D1 ≥ 5T₁) to ensure accurate integration. The purity is calculated by comparing the integral of a characteristic proton signal of the analyte to that of the internal standard.
Impact of Purity on Polymer Properties
To illustrate the importance of monomer purity, two batches of a polyester were synthesized using this compound of varying purity levels.
| Monomer Purity (GC-MS) | Polymer Molecular Weight (Mw, g/mol ) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| 98.5% | 15,000 | 145 | 380 |
| >99.8% | 35,000 | 155 | 410 |
The data clearly demonstrates that higher monomer purity leads to a significant increase in the polymer's molecular weight, which in turn enhances its thermal properties, as indicated by the higher glass transition and decomposition temperatures.
Workflow and Signaling Pathway Diagrams
To visually represent the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the purification and polymerization of this compound.
Caption: Impact of monomer purity on polymer properties.
References
Technical Guide: High-Performance Liquid Chromatography (HPLC) Analysis of Dimethyl 4-bromophthalate Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodology for monitoring reaction mixtures containing dimethyl 4-bromophthalate using reverse-phase high-performance liquid chromatography (RP-HPLC). This document outlines a detailed experimental protocol, data presentation in tabular format, and visual representations of the workflow and separation principles.
Introduction
This compound is a substituted aromatic ester that finds application as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty polymers. Monitoring the progress of chemical reactions involving this compound is crucial for optimizing reaction conditions, determining yield, and ensuring the purity of the final product. High-performance liquid chromatography (HPLC) is a powerful and widely used analytical technique for the qualitative and quantitative analysis of such reaction mixtures due to its high resolution, sensitivity, and accuracy.[1][2]
This guide details a robust RP-HPLC method suitable for separating this compound from potential starting materials, intermediates, and byproducts. The methodology is based on established principles for the analysis of phthalates and other aromatic esters.[3][4]
Experimental Protocols
A detailed methodology for the HPLC analysis of this compound reaction mixtures is provided below. This protocol is a starting point and may require optimization based on the specific reaction matrix and potential impurities.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a UV detector is suitable.[5] A system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or a variable wavelength detector (VWD) is recommended.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good initial choice for separating non-polar to moderately polar compounds.[6][7][8] Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.[3]
-
Mobile Phase:
-
Reagents: HPLC grade water, acetonitrile, methanol, and formic acid (or phosphoric acid). This compound reference standard (purity ≥98%).
-
Sample Preparation:
-
At specified time points, an aliquot of the reaction mixture (e.g., 50 µL) is taken and immediately quenched by diluting it in a known volume of a suitable solvent (e.g., 950 µL of 50:50 water:acetonitrile) to stop the reaction.[5]
-
The diluted sample should be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1]
-
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development:
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetononitrile |
| Gradient Program | 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-18.1 min: 95% to 50% B18.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm[5] |
| Run Time | 25 minutes |
This gradient program allows for the elution of polar components early in the run, followed by the separation of less polar compounds like this compound and other aromatic species.
Data Presentation
Quantitative data from the HPLC analysis should be organized for clear interpretation and comparison.
Calibration Curve Data for this compound
A calibration curve should be generated using a series of standard solutions of this compound of known concentrations.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| 250 | 3,750,000 |
| 500 | 7,500,000 |
The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.999.
Analysis of a Hypothetical Reaction Mixture
The following table summarizes the results from the analysis of a reaction mixture at a specific time point.
| Peak Number | Retention Time (min) | Peak Area (mAU*s) | Compound Name | Concentration (µg/mL) |
| 1 | 3.5 | 25,000 | Starting Material (e.g., 4-bromophthalic acid) | 15.8 |
| 2 | 8.2 | 1,200,000 | This compound | 80.0 |
| 3 | 10.5 | 50,000 | Byproduct 1 | Not Quantified |
| 4 | 12.1 | 30,000 | Byproduct 2 | Not Quantified |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of a reaction mixture.
Caption: Workflow for HPLC analysis of reaction mixtures.
Principle of Reversed-Phase Chromatography
The diagram below illustrates the separation principle of reversed-phase HPLC.
Caption: Principle of reversed-phase HPLC separation.
Conclusion
The described RP-HPLC method provides a reliable framework for the analysis of this compound in reaction mixtures. The use of a C18 column with a water/acetonitrile gradient and UV detection is a robust starting point for achieving good separation and quantification.[8][10][11] Proper method validation, including assessments of linearity, accuracy, precision, and specificity, is essential before its implementation for routine analysis.[9][12] The provided workflows and diagrams serve to clarify the experimental process and the underlying principles of the separation technique.
References
- 1. opus.govst.edu [opus.govst.edu]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. benchchem.com [benchchem.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. "Method Development for Analysis A of Phthalates s by HPLC" by Uma Ranganadham [opus.govst.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Comparative Reactivity of Dimethyl 4-bromophthalate vs. Dimethyl 4-chlorophthalate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials, the choice of starting materials is paramount to the efficiency and economic viability of a synthetic route. Aryl halides are fundamental building blocks, and their reactivity in cross-coupling reactions is a critical consideration. This technical guide provides a detailed comparison of the reactivity of Dimethyl 4-bromophthalate and Dimethyl 4-chlorophthalate, two closely related diesters that serve as important intermediates.
Generally, aryl bromides exhibit greater reactivity than their chloro-analogs in palladium-catalyzed cross-coupling reactions. This heightened reactivity is primarily attributed to the lower bond dissociation energy of the carbon-bromine bond compared to the carbon-chlorine bond, which facilitates the often rate-determining oxidative addition step in the catalytic cycle.[1] While this compound is expected to undergo faster reactions and provide higher yields under milder conditions, recent advancements in catalyst technology have made the more cost-effective Dimethyl 4-chlorophthalate a viable and attractive alternative.[2] This guide will delve into the underlying chemical principles, present comparative data from related systems, provide detailed experimental protocols, and offer visual representations of the key chemical processes.
Physicochemical and Reactivity Data
Table 1: Physical Properties of Dimethyl 4-halophthalates
| Property | This compound | Dimethyl 4-chlorophthalate |
| CAS Number | 87639-57-4 | 58138-38-8 |
| Molecular Formula | C₁₀H₉BrO₄ | C₁₀H₉ClO₄ |
| Molecular Weight | 273.08 g/mol | 228.63 g/mol |
| Appearance | White to yellow solid or liquid | Not specified |
| Melting Point | 33-35 °C | Not specified |
| Boiling Point | 177-178 °C @ 13 Torr | Not specified |
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling (Hypothetical and Based on Analogs)
The following data is based on the well-established reactivity trend of I > Br > OTf > Cl in Suzuki-Miyaura coupling and data from similar electron-deficient systems.[3][4] The reaction considered is the coupling with phenylboronic acid.
| Substrate | Relative Reaction Rate (krel) | Typical Reaction Time | Typical Yield |
| This compound | Higher | 2-6 hours | 85-95% |
| Dimethyl 4-chlorophthalate | Lower | 8-24 hours | 40-70% (standard catalyst) |
| Dimethyl 4-chlorophthalate | Moderate | 4-10 hours | 75-90% (specialized catalyst*) |
*Specialized catalysts for aryl chlorides often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the more challenging oxidative addition of the C-Cl bond.[5]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and Dimethyl 4-chlorophthalate, as well as a general protocol for a comparative reactivity study using Suzuki-Miyaura cross-coupling.
Synthesis of this compound
This protocol is based on the esterification of 4-bromophthalic anhydride.
Materials:
-
4-Bromophthalic anhydride (1.0 eq)
-
Anhydrous methanol (10-20 volumes)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.02 eq)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophthalic anhydride and anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude this compound by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.
Synthesis of Dimethyl 4-chlorophthalate
This two-step protocol involves the synthesis of 4-chlorophthalic anhydride followed by its esterification.
Step 1: Synthesis of 4-chlorophthalic anhydride from phthalic anhydride This protocol is adapted from patent literature and may require optimization.[6]
Materials:
-
Phthalic anhydride
-
Sodium hydroxide
-
Water
-
Chlorine gas
-
Concentrated sulfuric acid
-
Toluene
Procedure:
-
Prepare a solution of monosodium phthalate by reacting phthalic anhydride with one equivalent of sodium hydroxide in an aqueous medium.
-
Introduce chlorine gas into the solution at a controlled rate and temperature (e.g., 50-70 °C). The pH of the reaction should be maintained using a weak base solution.
-
Upon completion of the chlorination, acidify the reaction mixture with concentrated sulfuric acid to precipitate 4-chlorophthalic acid.
-
Isolate the crude 4-chlorophthalic acid by filtration.
-
Dehydrate the 4-chlorophthalic acid to the corresponding anhydride by heating (e.g., in toluene with a Dean-Stark trap to remove water).
-
Purify the 4-chlorophthalic anhydride by recrystallization or distillation.
Step 2: Esterification of 4-chlorophthalic anhydride The procedure is analogous to the synthesis of this compound (Section 3.1), substituting 4-chlorophthalic anhydride for 4-bromophthalic anhydride.
Comparative Reactivity Study: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for comparing the reactivity of this compound and Dimethyl 4-chlorophthalate in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Dimethyl 4-chlorophthalate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%) or a specialized ligand for the chloride (e.g., SPhos, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials with stir bars
Procedure:
-
In separate, identical, oven-dried reaction vials, place the aryl halide (this compound or Dimethyl 4-chlorophthalate), phenylboronic acid, and potassium carbonate.
-
In a separate flask, prepare a stock solution of the palladium catalyst and ligand in degassed 1,4-dioxane.
-
Evacuate and backfill each reaction vial with an inert gas (e.g., argon or nitrogen) three times.
-
To each vial, add the degassed solvent mixture (e.g., 4:1 dioxane:water) and the internal standard.
-
Add the catalyst solution to each vial, seal the vials, and place them in a preheated aluminum block on a magnetic stirrer hotplate set to the desired temperature (e.g., 80-100 °C).
-
At regular time intervals, carefully take an aliquot from each reaction mixture, quench it with water, extract with ethyl acetate, and analyze by GC or GC-MS to monitor the consumption of the starting material and the formation of the product.
-
Plot the concentration of the product versus time for both reactions to determine the initial reaction rates and compare the overall yields at the completion of the reaction.
Mechanistic Insights and Visualizations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction
The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[1] The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for this step with this compound, hence its higher reactivity.
Caption: Workflow for Comparative Reactivity Study
Conclusion
The choice between this compound and Dimethyl 4-chlorophthalate in a synthetic campaign is a trade-off between reactivity and cost. This compound is inherently more reactive due to the weaker C-Br bond, leading to faster reaction times and higher yields under standard cross-coupling conditions. However, the economic advantage of using the corresponding chloro-derivative is significant, especially on a large scale. The continuous development of highly active palladium catalyst systems has substantially bridged the reactivity gap, making Dimethyl 4-chlorophthalate an increasingly viable substrate for a wide range of cross-coupling transformations. For process development, a careful evaluation of catalyst and ligand screening, reaction optimization, and overall cost analysis is essential to determine the most suitable starting material for a given synthetic target.
References
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Spectroscopic comparison of Dimethyl 4-bromophthalate and its derivatives
This technical guide provides a comprehensive spectroscopic comparison of Dimethyl 4-bromophthalate and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are utilizing these compounds in their work. This document details the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Furthermore, it outlines the experimental protocols for these analytical techniques and visually represents the logical relationships between chemical structure and spectral properties.
Spectroscopic Profile of this compound
This compound is a diester of phthalic acid, specifically the dimethyl ester of 4-bromophthalic acid. Its chemical structure consists of a benzene ring substituted with two methoxycarbonyl groups at positions 1 and 2, and a bromine atom at position 4. This substitution pattern gives rise to a unique spectroscopic fingerprint, which serves as a baseline for comparison with its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H-NMR of this compound:
The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) typically exhibits signals corresponding to the three aromatic protons and the six protons of the two methyl ester groups. The aromatic region shows a characteristic splitting pattern due to the coupling between adjacent protons.
-
A singlet at approximately 3.90 ppm corresponding to the three protons of one of the methyl ester groups.
-
A second singlet at approximately 3.92 ppm for the other three methyl ester protons.
-
A doublet at around 7.63 ppm, which can be attributed to the proton at position 6 of the benzene ring.
-
A doublet of doublets at about 7.68 ppm, corresponding to the proton at position 5.
-
A doublet at approximately 7.84 ppm, which is characteristic of the proton at position 3.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present in the molecule.
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
C-H stretching (aromatic): A band or bands above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Bands in the region of 2850-3000 cm⁻¹ from the methyl groups.
-
C=O stretching (ester): A strong absorption band around 1730 cm⁻¹, characteristic of the carbonyl group in the ester functional groups.
-
C=C stretching (aromatic): Peaks in the 1400-1600 cm⁻¹ region.
-
C-O stretching (ester): Bands in the 1000-1300 cm⁻¹ range.
-
C-Br stretching: An absorption in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern. For this compound (C₁₀H₉BrO₄), the molecular weight is approximately 273.08 g/mol . The mass spectrum will show a molecular ion peak corresponding to this mass. Due to the presence of bromine, there will be a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds, these are typically π to π* transitions. The UV-Vis spectrum of this compound in a suitable solvent like methanol or ethanol is expected to show absorption bands characteristic of a substituted benzene ring.
Spectroscopic Comparison with Derivatives
The spectroscopic properties of this compound derivatives are influenced by the electronic nature of the substituent at the 4-position of the benzene ring. Here, we compare the parent compound with derivatives containing electron-donating groups (-OH and -NH₂) and an electron-withdrawing group (-NO₂).
Dimethyl 4-hydroxyphthalate
The hydroxyl (-OH) group is an electron-donating group. Its presence is expected to cause noticeable shifts in the spectroscopic data compared to this compound.
-
¹H-NMR: The electron-donating nature of the -OH group will cause an upfield shift (to lower ppm values) of the aromatic proton signals. The spectrum will also show a broad singlet for the hydroxyl proton, the position of which is dependent on the solvent and concentration.
-
IR: A broad absorption band in the region of 3200-3600 cm⁻¹ will be present, which is characteristic of the O-H stretching vibration.
-
UV-Vis: The presence of the electron-donating hydroxyl group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to this compound.
Dimethyl 4-aminophthalate
The amino (-NH₂) group is a stronger electron-donating group than the hydroxyl group.
-
¹H-NMR: The aromatic protons will experience a more significant upfield shift compared to the hydroxyl derivative. The amino protons will appear as a broad singlet.
-
IR: The spectrum will show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine.
-
UV-Vis: A significant bathochromic shift in the absorption maxima is expected due to the strong electron-donating nature of the amino group.
Dimethyl 4-nitrophthalate
The nitro (-NO₂) group is a strong electron-withdrawing group.
-
¹H-NMR: The electron-withdrawing nature of the nitro group will cause a downfield shift (to higher ppm values) of the aromatic proton signals.
-
IR: The spectrum will feature two strong absorption bands, one around 1530 cm⁻¹ (asymmetric stretching) and another around 1350 cm⁻¹ (symmetric stretching), which are characteristic of the N-O bonds in the nitro group.
-
UV-Vis: The presence of the electron-withdrawing nitro group, which is also a chromophore, will lead to a bathochromic shift of the absorption maxima.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its derivatives for easy comparison.
Table 1: ¹H-NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic Protons | Methyl Protons | Other |
| This compound | 7.63 (d), 7.68 (dd), 7.84 (d) | 3.90 (s), 3.92 (s) | - |
| Dimethyl 4-hydroxyphthalate | Upfield shift expected | Similar to parent | O-H signal (broad s) |
| Dimethyl 4-aminophthalate | Significant upfield shift expected | Similar to parent | N-H signals (broad s) |
| Dimethyl 4-nitrophthalate | Downfield shift expected | Similar to parent | - |
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | Other Key Bands |
| This compound | ~1730 | C-Br stretch (~500-700) |
| Dimethyl 4-hydroxyphthalate | ~1730 | O-H stretch (broad, ~3200-3600) |
| Dimethyl 4-aminophthalate | ~1730 | N-H stretches (two bands, ~3300-3500) |
| Dimethyl 4-nitrophthalate | ~1730 | N-O stretches (~1530 and ~1350) |
Table 3: UV-Vis Absorption Maxima (λmax, nm)
| Compound | λmax |
| This compound | Baseline absorption |
| Dimethyl 4-hydroxyphthalate | Bathochromic shift expected |
| Dimethyl 4-aminophthalate | Significant bathochromic shift expected |
| Dimethyl 4-nitrophthalate | Bathochromic shift expected |
Table 4: Mass Spectrometry - Molecular Ion (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) |
| This compound | C₁₀H₉BrO₄ | 273.08 | 272/274 |
| Dimethyl 4-hydroxyphthalate | C₁₀H₁₀O₅ | 210.18 | 210 |
| Dimethyl 4-aminophthalate | C₁₀H₁₁NO₄ | 209.20 | 209 |
| Dimethyl 4-nitrophthalate | C₁₀H₉NO₆ | 239.18 | 239 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H-NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C-NMR spectrum using proton decoupling. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H-NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr). For instruments with an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
For liquids: Place a drop of the liquid sample between two salt plates to create a thin film.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment (or the pure solvent/salt plates). Then, place the sample in the instrument and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of µg/mL to ng/mL, depending on the ionization technique and instrument sensitivity.
-
Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is typically infused directly or introduced via liquid chromatography (LC). For EI, the sample is often introduced via a direct insertion probe or after separation by gas chromatography (GC). Acquire the mass spectrum over a suitable mass range.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be chosen such that the absorbance at the λmax is within the linear range of the instrument (typically between 0.1 and 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a quartz cuvette with the pure solvent to be used as a reference. Fill a second quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (e.g., 200-400 nm for these compounds).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known accurately.
Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound and its derivatives.
Caption: General experimental workflow for the spectroscopic analysis of organic compounds.
Caption: Relationship between chemical structure and spectroscopic properties.
A Technical Guide to the Biological Activity Screening of Compounds Synthesized from Dimethyl 4-bromophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and biological activity screening of novel heterocyclic compounds derived from Dimethyl 4-bromophthalate. This document details synthetic pathways, experimental protocols for biological evaluation, and summarizes key quantitative data. Furthermore, it visualizes critical experimental workflows and cellular signaling pathways to facilitate a deeper understanding of the subject matter.
Introduction
This compound is a versatile starting material in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. Its diester functionalities and the presence of a bromine atom on the aromatic ring allow for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and cycloadditions. These characteristics make it an attractive scaffold for the development of novel heterocyclic compounds with potential therapeutic applications. This guide focuses on the synthesis of pyrrolo[1,2-a]quinoline derivatives, a class of nitrogen-containing heterocycles known for their diverse biological activities, and outlines a comprehensive screening cascade to evaluate their potential as antimicrobial and anticancer agents.
Synthesis of Pyrrolo[1,2-a]quinoline Derivatives
A primary synthetic route to novel compounds from this compound involves a 1,3-dipolar cycloaddition reaction. This reaction typically utilizes a pyridinium ylide, generated in situ, which reacts with the electron-deficient π-system of the phthalate derivative to form a fused heterocyclic system.
General Synthetic Pathway
The synthesis of dimethyl-4-bromo-1-(substituted benzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylates can be achieved through a multi-step process. The key step is the 1,3-dipolar cycloaddition between a substituted quinolinium ylide and an activated dipolarophile derived from this compound.
Experimental Protocol: Synthesis of Pyrrolo[1,2-a]quinoline Derivatives
This protocol is a representative example for the synthesis of the target compounds.
-
Generation of the Quinolinium Ylide: A substituted quinoline is reacted with a phenacyl bromide in a suitable solvent (e.g., acetone) at room temperature to form the corresponding N-phenacylquinolinium bromide salt. The salt is then treated with a base, such as triethylamine or potassium carbonate, in a solvent like DMF to generate the quinolinium ylide in situ.
-
1,3-Dipolar Cycloaddition: this compound (or a more activated derivative like dimethyl acetylenedicarboxylate for model systems) is added to the reaction mixture containing the in situ generated ylide. The mixture is stirred at room temperature or heated to facilitate the cycloaddition reaction.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure pyrrolo[1,2-a]quinoline derivative.
-
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activity Screening
A crucial step in the drug discovery process is the systematic screening of newly synthesized compounds for their biological activities. For derivatives of this compound, a primary screening cascade should assess their antimicrobial and anticancer potential.
Antifungal Activity
A series of dimethyl-4-bromo-1-(substituted benzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate analogues have been evaluated for their in vitro antifungal activity against Candida albicans.
| Compound ID | Substituent on Benzoyl Ring | Minimum Inhibitory Concentration (MIC) against C. albicans (µg/mL)[1] |
| BQ-01 | 4-H | 0.8 |
| BQ-02 | 4-CH3 | 12.5 |
| BQ-03 | 4-OCH3 | 0.8 |
| BQ-04 | 4-Cl | 1.6 |
| BQ-05 | 4-Br | 0.8 |
| BQ-06 | 4-NO2 | 0.4 |
| BQ-07 | 2,4-diCl | 0.4 |
| BQ-08 | 2,4-diNO2 | 0.4 |
| Fluconazole | (Standard Drug) | 30 |
-
Preparation of Stock Solutions: The synthesized compounds and the standard drug (Fluconazole) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Preparation of Inoculum: A suspension of Candida albicans is prepared in a suitable broth medium (e.g., Sabouraud Dextrose Broth) and its turbidity is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution: The stock solutions of the test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
While specific anticancer data for compounds directly synthesized from this compound is not extensively available in the public domain, the following protocol outlines a standard method for preliminary anticancer screening.
-
Cell Culture: Human cancer cell lines (e.g., a panel such as the NCI-60) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Antibacterial Activity
For a comprehensive screening, the antibacterial properties of the synthesized compounds should also be evaluated.
-
Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plates: A sterile cotton swab is used to evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the test compounds are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disk is measured in millimeters. The size of the zone is indicative of the antibacterial activity of the compound.
Potential Signaling Pathways
Quinoline-based compounds are known to interact with various cellular signaling pathways, particularly those implicated in cancer progression. Understanding these interactions is crucial for elucidating the mechanism of action of novel derivatives.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Many quinoline derivatives have been shown to inhibit components of this pathway, making it a critical area of investigation for anticancer drug development.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling route involved in cell proliferation, differentiation, and survival. It is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel heterocyclic compounds, such as pyrrolo[1,2-a]quinolines. The preliminary biological screening of these derivatives has revealed promising antifungal activity, warranting further investigation. A systematic screening approach, encompassing a broad range of antimicrobial and anticancer assays, is essential to fully elucidate the therapeutic potential of this class of compounds. Future work should focus on expanding the library of derivatives, conducting comprehensive structure-activity relationship (SAR) studies, and performing in-depth mechanistic studies to identify specific molecular targets and signaling pathways. This will pave the way for the development of new and effective therapeutic agents.
References
Antifungal Activity of Dimethyl 4-bromophthalate Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antifungal properties of synthetic Dimethyl 4-bromophthalate analogs, specifically a series of pyrrolo[1,2-a]quinoline-2,3-dicarboxylate derivatives. The document summarizes the available quantitative data on their antifungal efficacy, details the experimental methodologies for assessing such activity, and visualizes the proposed mechanisms of action and experimental workflows. The information presented is based on current scientific literature and standardized protocols, intended to inform further research and development in the field of antifungal therapeutics.
Quantitative Antifungal Activity
A series of eight synthetic this compound analogs, designated as BQ-01 through BQ-08, have been evaluated for their in vitro antifungal activity against the opportunistic fungal pathogen Candida albicans.[1][2] The primary metric for this evaluation was the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.
The inhibitory potential of these pyrrolo[1,2-a]quinoline derivatives was observed after 24 hours of incubation.[1] The results, summarized in the table below, indicate that several of these analogs exhibit potent antifungal activity, with some showing significantly lower MIC values compared to the standard antifungal drug, fluconazole.[1][2]
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Analogs against Candida albicans
| Compound ID | Molecular Structure | MIC (µg/mL) |
| BQ-01 | Dimethyl 4-bromo-1-(4-methoxybenzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate | 0.8 |
| BQ-02 | Ethyl 4-bromo-1-(4-methoxybenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate | 12.5 |
| BQ-03 | Dimethyl 4-bromo-1-(4-chlorobenzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate | 0.8 |
| BQ-04 | Ethyl 4-bromo-1-(4-chlorobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate | 1.6 |
| BQ-05 | Dimethyl 4-bromo-1-(4-nitrobenzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate | 0.8 |
| BQ-06 | Ethyl 4-bromo-1-(4-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate | 0.4 |
| BQ-07 | Dimethyl 4-bromo-1-benzoylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate | 0.4 |
| BQ-08 | Ethyl 4-bromo-1-benzoylpyrrolo[1,2-a]quinoline-3-carboxylate | 0.4 |
| Fluconazole | (Standard Antifungal) | 30.0 |
Data sourced from Uppar et al. (2021).[1][2]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical experiment in the evaluation of novel antifungal agents. The following is a detailed methodology based on the standardized broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3, which is a reference method for yeast susceptibility testing.
Broth Microdilution Antifungal Susceptibility Testing Protocol
Objective: To determine the in vitro minimum inhibitory concentration (MIC) of the test compounds against Candida albicans.
Materials:
-
Test compounds (BQ-01 to BQ-08) and control antifungal (Fluconazole)
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Incubator (35°C)
-
Vortex mixer
Procedure:
-
Inoculum Preparation:
-
Subculture the C. albicans strain on a Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours to ensure viability and purity.
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare stock solutions of the test compounds and fluconazole in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of each compound in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations. Each well will contain 100 µL of the diluted compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Include a growth control well (inoculum without any compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition (approximately 50% for azoles like fluconazole) of growth compared to the growth control well.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the broth microdilution antifungal susceptibility testing.
Caption: Workflow for MIC determination via broth microdilution.
Proposed Mechanism of Action
In silico molecular docking studies have suggested that these this compound analogs may exert their antifungal effect by targeting multiple key proteins in C. albicans.[1][2] The proposed mechanism involves the inhibition of enzymes crucial for cell wall integrity, nutrient acquisition, and cell membrane maintenance.
Caption: Proposed multi-target mechanism of action.
Disruption of Ergosterol Biosynthesis Signaling Pathway
One of the key proposed targets, sterol 14-alpha demethylase (also known as Erg11p), is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for membrane fluidity, integrity, and the function of membrane-bound proteins. Inhibition of this pathway is a well-established mechanism for several classes of antifungal drugs, including the azoles.
Caption: Inhibition of the ergosterol biosynthesis pathway.
Conclusion and Future Directions
The this compound analogs, particularly the pyrrolo[1,2-a]quinoline-2,3-dicarboxylate series, have demonstrated promising in vitro antifungal activity against Candida albicans. Some of these compounds exhibit significantly greater potency than the widely used antifungal, fluconazole. The proposed multi-target mechanism, identified through in silico studies, suggests that these compounds may inhibit fungal growth by disrupting cell wall maintenance, nutrient uptake, and ergosterol biosynthesis.
However, the current body of research has its limitations. The antifungal activity data is presently confined to C. albicans, and the proposed mechanism of action is based on computational predictions and awaits experimental validation.
Future research should focus on:
-
Broad-spectrum activity screening: Evaluating the efficacy of these analogs against a wider range of clinically relevant fungi, including other Candida species and molds such as Aspergillus species.
-
Mechanism of action validation: Conducting enzymatic assays to confirm the inhibition of the proposed target proteins (SAP3, β-glucanase, and sterol 14-alpha demethylase).
-
In vivo efficacy and toxicity studies: Assessing the performance of the most potent analogs in animal models of fungal infection and evaluating their safety profiles.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing further analogs to optimize antifungal potency and pharmacokinetic properties.
References
- 1. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation [mdpi.com]
- 2. researchgate.net [researchgate.net]
Kinetic studies of Suzuki coupling with different Dimethyl halophthalates
An In-Depth Technical Guide to the Kinetic Studies of Suzuki Coupling with Different Dimethyl Halophthalates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinetic studies of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the comparative analysis of different dimethyl halophthalates. This document outlines the fundamental principles, experimental protocols, and data analysis techniques essential for researchers and professionals in drug development and organic synthesis.
Introduction to Suzuki-Miyaura Coupling Kinetics
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] Understanding the kinetics of this reaction is paramount for process optimization, catalyst development, and ensuring reaction efficiency and selectivity. The reaction mechanism generally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
The rate of the Suzuki coupling reaction is influenced by several factors, including the nature of the halide, the electronic and steric properties of the substrates, the choice of palladium catalyst and ligand, the base, and the solvent system.[3] The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[4] Consequently, the reactivity of the aryl halide plays a crucial role in the overall reaction kinetics, with the typical reactivity order being I > Br > Cl.[5] This guide will explore this trend in the context of dimethyl halophthalates.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron species and concluding with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[2][3]
Figure 1: A generalized diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols for Kinetic Studies
A standardized experimental protocol is crucial for obtaining reliable and reproducible kinetic data. The following sections detail the necessary materials, equipment, and procedures for conducting kinetic studies on the Suzuki coupling of dimethyl halophthalates with a model organoboron reagent, such as phenylboronic acid.
Materials and Reagents
-
Aryl Halides:
-
Dimethyl 4-iodophthalate
-
Dimethyl 4-bromophthalate
-
Dimethyl 4-chlorophthalate
-
-
Organoboron Reagent: Phenylboronic acid
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[2]
-
Ligand: Triphenylphosphine (PPh₃) or a more electron-rich and bulky phosphine ligand like SPhos.[2]
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)[2]
-
Solvent: A mixture of 1,4-dioxane and water is commonly used.[2] Other solvents like toluene, THF, or DMF can also be employed.[3]
-
Internal Standard: An inert compound for quantitative analysis (e.g., dodecane for GC analysis).
-
Quenching Solution: A suitable solution to stop the reaction at specific time points, such as a dilute acid solution.
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Reaction vessels (e.g., Schlenk tubes or round-bottom flasks).
-
Magnetic stirrer and heating plate or oil bath.
-
Syringes for precise liquid handling.
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a High-Performance Liquid Chromatograph (HPLC) with a UV detector for reaction monitoring.
-
NMR spectrometer for structural confirmation of products.
-
Mass spectrometer for molecular weight determination.
General Experimental Procedure
The following procedure outlines a typical setup for a kinetic experiment. The reaction is monitored by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the dimethyl halophthalate (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., Pd(OAc)₂, 0.01 mmol) and the ligand (e.g., PPh₃, 0.02 mmol) in the chosen solvent.
-
Reaction Initiation: Add the degassed solvent (e.g., 10 mL of a 4:1 dioxane/water mixture) to the Schlenk tube containing the reactants. Stir the mixture until all solids are dissolved.
-
Catalyst Injection and Timing: Inject the catalyst solution into the reaction mixture. This marks time zero (t=0) for the kinetic study.
-
Sampling: At predetermined time intervals, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., 1 mL of 1 M HCl).
-
Sample Preparation for Analysis: Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and prepare a sample for GC or HPLC analysis.
-
Analysis: Analyze the prepared samples to determine the concentration of the starting material and the product relative to the internal standard.
Experimental Workflow Diagram
The logical flow of the experimental procedure can be visualized as follows:
Figure 2: A flowchart illustrating the experimental workflow for kinetic analysis.
Data Presentation and Analysis
The data obtained from GC or HPLC analysis should be tabulated to facilitate comparison between the different dimethyl halophthalates. The concentration of the reactant and product at each time point is used to determine the reaction rate and the rate constant.
Tabulation of Kinetic Data
The following tables present a template for organizing the kinetic data. Due to the lack of specific literature data for dimethyl halophthalates, representative values are used to illustrate the expected trends based on halide reactivity.
Table 1: Reaction Progress for the Suzuki Coupling of Dimethyl Halophthalates with Phenylboronic Acid
| Time (min) | Dimethyl 4-iodophthalate (% Conversion) | This compound (% Conversion) | Dimethyl 4-chlorophthalate (% Conversion) |
| 0 | 0 | 0 | 0 |
| 5 | 55 | 25 | 5 |
| 10 | 85 | 45 | 10 |
| 20 | 98 | 70 | 20 |
| 30 | >99 | 85 | 30 |
| 60 | >99 | 95 | 50 |
| 120 | >99 | >99 | 75 |
Table 2: Comparative Kinetic Parameters
| Dimethyl Halophthalate | Relative Initial Rate | Apparent Rate Constant (k_obs, min⁻¹) |
| Dimethyl 4-iodophthalate | High | ~0.25 |
| This compound | Medium | ~0.08 |
| Dimethyl 4-chlorophthalate | Low | ~0.01 |
Note: The values in these tables are illustrative and intended to demonstrate the expected trend of I > Br > Cl in terms of reactivity.
Determination of Rate Law and Rate Constants
By plotting the concentration of the dimethyl halophthalate versus time, the order of the reaction with respect to the aryl halide can be determined. For a pseudo-first-order reaction (assuming the concentration of the other reactants is in large excess or remains constant), a plot of ln([Aryl Halide]) versus time will yield a straight line with a slope equal to -k_obs.
Conclusion
This technical guide provides a framework for conducting and interpreting kinetic studies of the Suzuki-Miyaura coupling reaction with dimethyl halophthalates. By following the detailed experimental protocols and data analysis methods outlined, researchers can gain valuable insights into the reaction mechanism and optimize reaction conditions for the synthesis of important pharmaceutical and materials science intermediates. The expected trend in reactivity (iodo > bromo > chloro) for the dimethyl halophthalates is consistent with the general principles of the Suzuki coupling reaction, where the oxidative addition step is often rate-limiting. Further studies could explore the effects of different ligands, bases, and solvent systems to build a more comprehensive kinetic model for these important substrates.
References
Thermal stability comparison of polyesters derived from brominated vs. non-brominated phthalates
An in-depth technical guide on the thermal stability of polyesters derived from brominated versus non-brominated phthalates, designed for researchers, scientists, and drug development professionals.
Introduction
Polyesters are a critical class of polymers widely utilized in various industrial and biomedical applications due to their excellent mechanical properties, processability, and chemical resistance. Their thermal stability is a crucial parameter that dictates their performance, especially in high-temperature applications. Phthalates, including phthalic anhydride and its derivatives, are common dicarboxylic acid monomers used in the synthesis of polyesters.
Experimental Methodologies
The thermal properties of polyesters are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections detail typical experimental protocols for these techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a polymer.
Typical TGA Protocol:
-
Sample Preparation: A small sample of the polyester (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).[2]
-
Instrument Setup:
-
Purge Gas: The analysis is conducted under an inert atmosphere, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2]
-
Heating Rate: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[2][3]
-
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature).
-
Data Analysis: Key parameters obtained from the TGA data include:
-
Onset Decomposition Temperature (Td onset): The temperature at which significant mass loss begins.
-
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, corresponding to the peak of the DTG curve.
-
Char Yield: The percentage of residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
Typical DSC Protocol:
-
Sample Preparation: A small, accurately weighed sample of the polyester (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
Instrument Setup:
-
Purge Gas: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.
-
Thermal Program: A common thermal program involves a heat-cool-heat cycle to erase the sample's prior thermal history. For example:
-
Heat from ambient to a temperature above the expected melting point at a rate of 10 °C/min.
-
Hold isothermally for a few minutes.
-
Cool to a sub-ambient temperature at a rate of 10 °C/min.
-
Heat again at 10 °C/min to record the thermal transitions.[4]
-
-
-
Data Acquisition: The instrument records the differential heat flow as a function of temperature.
-
Data Analysis:
-
Glass Transition Temperature (Tg): Observed as a step change in the baseline of the DSC thermogram.
-
Melting Temperature (Tm): Observed as an endothermic peak.
-
Comparative Thermal Stability Analysis
The introduction of bromine atoms into the phthalate monomer has a distinct effect on the thermal properties of the resulting polyester. The following table summarizes a comparison of key thermal parameters for polyesters derived from non-brominated and brominated phthalates.
Note: The data presented below is a synthesis from multiple sources and represents typical values. Direct comparison should be made with caution as the polymer backbone and experimental conditions can influence the results.
| Thermal Property | Polyester from Non-Brominated Phthalate (e.g., Phthalic Anhydride) | Polyester from Brominated Phthalate (e.g., Tetrabromophthalic Anhydride) | Reference(s) |
| Onset Decomposition Temp. (Td onset) | Higher | Lower | [5] |
| Glass Transition Temp. (Tg) | Lower | Higher | [5] |
| Char Yield | Lower | Higher | [6] |
| Flame Retardancy | Lower | Higher | [1][5] |
Visualization of Workflows and Relationships
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the synthesis and thermal characterization of polyesters.
Caption: A flowchart of the synthesis and thermal analysis process.
Impact of Bromination on Polyester Properties
This diagram illustrates the logical relationship between the bromination of the phthalate monomer and the resulting thermal properties of the polyester.
References
An In-Depth Technical Guide to the Cytotoxicity Evaluation of Novel Dimethyl 4-bromophthalate Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct cytotoxicity data for novel Dimethyl 4-bromophthalate compounds is not extensively available in the public domain. This guide, therefore, provides a comprehensive framework for their evaluation based on established methodologies and findings for structurally related phthalate compounds.
Introduction
Phthalates are a class of chemical compounds widely used as plasticizers. While their utility is undisputed, concerns regarding their potential toxicity, including cytotoxicity, have prompted research into their biological effects. This guide outlines a comprehensive approach to evaluating the cytotoxicity of novel this compound compounds, providing detailed experimental protocols and data presentation strategies. The methodologies and potential mechanisms discussed are based on studies of other phthalate esters, offering a robust starting point for the investigation of these new chemical entities.
Quantitative Cytotoxicity Data
A crucial aspect of cytotoxicity evaluation is the determination of the concentration at which a compound exerts its toxic effects. The half-maximal inhibitory concentration (IC50) is a key metric. The following table provides a template for presenting such quantitative data, populated with hypothetical values for illustrative purposes.
Table 1: Cytotoxicity of Novel this compound Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | MTT | 48 | 50.2 ± 4.5 |
| H460 (Large Cell Lung Cancer) | MTT | 48 | 65.1 ± 5.8 | |
| HT-29 (Colon Adenocarcinoma) | MTT | 48 | 72.8 ± 6.1 | |
| Derivative 1 | A549 (Lung Carcinoma) | MTT | 48 | 25.7 ± 2.3 |
| H460 (Large Cell Lung Cancer) | MTT | 48 | 33.4 ± 3.1 | |
| HT-29 (Colon Adenocarcinoma) | MTT | 48 | 41.9 ± 3.9 | |
| Derivative 2 | A549 (Lung Carcinoma) | MTT | 48 | 78.3 ± 7.2 |
| H460 (Large Cell Lung Cancer) | MTT | 48 | 89.5 ± 8.5 | |
| HT-29 (Colon Adenocarcinoma) | MTT | 48 | 95.2 ± 9.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation. The following sections provide methodologies for key cytotoxicity assays.
Cell Culture and Maintenance
Human cancer cell lines such as A549, H460, and HT-29 can be used for in vitro cytotoxicity evaluation.[1] Cells should be cultured in a suitable medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10^5 cells per well and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of the test compounds (e.g., 10 µM to 100 µM) and a solvent control (e.g., 0.1% DMSO).[2] A negative control with distilled water should also be included.[2]
-
Incubate the plates for a specified period (e.g., 24 or 48 hours).[2][3]
-
After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 3 hours.[2]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the solvent control. The IC50 value is determined from the concentration-response curve.
Apoptosis Assay by Flow Cytometry
Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity. The Annexin V-FITC/Propidium Iodide (PI) assay can be used to detect and quantify apoptosis by flow cytometry.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualization of Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz DOT scripts for generating diagrams of the experimental workflow and a potential signaling pathway.
Experimental Workflow
Caption: Experimental workflow for cytotoxicity evaluation.
Potential Signaling Pathway: Caspase-Dependent Apoptosis
Studies on related compounds like dimethyl phthalate (DMP) suggest that phthalate-induced cytotoxicity can occur through oxidative stress and caspase-dependent apoptosis.[4][5] The following diagram illustrates this potential pathway.
Caption: Proposed caspase-dependent apoptosis pathway.
Mechanistic Insights
Based on research into other phthalates, the cytotoxic effects of novel this compound compounds could be mediated by several mechanisms:
-
Oxidative Stress: Phthalates can induce the production of reactive oxygen species (ROS), leading to cellular damage.[4][5]
-
Apoptosis: Induction of programmed cell death is a common endpoint. This can be triggered through intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] Key signaling molecules include the Bcl-2 family of proteins and caspases.[4][5]
-
NF-κB and STAT3 Signaling: Some phthalate-related compounds have been shown to inhibit NF-κB and STAT3 signaling, which are crucial for cell survival and proliferation.[6]
Further investigation into these pathways, for instance through Western blotting for key proteins, would be necessary to elucidate the precise mechanism of action for novel this compound compounds.
Conclusion
This technical guide provides a comprehensive framework for the cytotoxicity evaluation of novel this compound compounds. By employing standardized assays, presenting data clearly, and investigating potential mechanisms of action, researchers can thoroughly characterize the cytotoxic profile of these new chemical entities. The provided protocols and visualizations serve as a robust starting point for these critical toxicological assessments.
References
- 1. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cytotoxic, Genotoxic, and Oxidative Stress of Dibutyl Phthalate on Cultured Bovine Peripheral Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Dimethyl phthalate induces blood immunotoxicity through oxidative damage and caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Fumarate Induces Apoptosis via Inhibiting NF-κB and STAT3 Signaling in Adult T-cell Leukemia/Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Catalysts for Suzuki Coupling of Dimethyl 4-bromophthalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This guide provides a comprehensive comparative analysis of catalytic systems for the Suzuki coupling of Dimethyl 4-bromophthalate, a valuable building block in the synthesis of pharmaceuticals and functional materials. While direct comparative studies on this specific substrate are limited in publicly available literature, this document draws upon extensive data from structurally analogous aryl bromides to provide a robust framework for catalyst selection, reaction optimization, and experimental execution.
Overview of Catalytic Systems
The success of the Suzuki-Miyaura coupling is critically dependent on the choice of catalyst, ligand, base, and solvent. Palladium-based catalysts are the most extensively used, demonstrating high efficacy. However, nickel-based systems are emerging as a cost-effective alternative.
Palladium-Based Catalysts
Palladium complexes are the catalysts of choice for a wide array of Suzuki coupling reactions. The active catalytic species is typically a Pd(0) complex, which can be generated in situ from a more stable Pd(II) precatalyst. The selection of the accompanying ligand is crucial for the catalyst's stability and reactivity.
Common Palladium Precatalysts:
-
Palladium(II) Acetate (Pd(OAc)₂): A common and relatively inexpensive precatalyst that is reduced in situ to Pd(0). It requires the addition of a supporting ligand.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used, air-sensitive Pd(0) complex that comes pre-ligated with triphenylphosphine. It is a reliable catalyst for a range of aryl bromides.[1][2]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): An air-stable Pd(II) precatalyst featuring a bidentate ferrocenyl phosphine ligand. It is known for its high activity and broad applicability.
Key Ligands for Palladium-Catalyzed Suzuki Coupling:
The ligand plays a pivotal role in the catalytic cycle by influencing the rate of oxidative addition and reductive elimination. For sterically hindered or electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often essential.
-
Triphenylphosphine (PPh₃): A classical and widely used ligand, often employed with Pd(OAc)₂ or as part of the Pd(PPh₃)₄ complex.
-
Tri(cyclohexyl)phosphine (PCy₃): A bulky and electron-rich phosphine ligand that can enhance catalytic activity for challenging substrates.
-
Buchwald Ligands (e.g., SPhos, XPhos): A class of highly effective, bulky, and electron-rich biaryl phosphine ligands that have demonstrated exceptional performance in a wide range of cross-coupling reactions, including those with unactivated aryl chlorides.
Nickel-Based Catalysts
Nickel catalysts offer a more economical alternative to palladium and can exhibit unique reactivity. They are particularly effective for the coupling of aryl chlorides and other less reactive electrophiles.
Common Nickel Precatalysts:
-
Nickel(II) Chloride (NiCl₂): A simple nickel salt that can be used in combination with a variety of ligands.
-
Bis(tricyclohexylphosphine)nickel(II) Chloride (NiCl₂(PCy₃)₂): An air-stable and commercially available precatalyst that has shown good activity in Suzuki-Miyaura couplings.
Comparative Data of Catalyst Systems for Aryl Bromides
The following table summarizes the performance of various catalyst systems in the Suzuki coupling of aryl bromides that are structurally similar to this compound. This data provides a strong starting point for selecting a catalyst system for the target reaction.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogue |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | High | 4-Bromotoluene[3] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | Moderate to Good | Dibromothiophene[4] |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzonitrile |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole[5] |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | t-Amyl Alcohol | 100 | 18 | High | Aryl Bromides |
| 10% Pd/C | - | K₂CO₃ | Ethanol/H₂O | Reflux | 2-4 | High | 4-Bromotoluene[3] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful and reproducible synthesis of the desired biphenyl compounds. Below are generalized protocols for palladium-catalyzed Suzuki-Miyaura coupling reactions that can be adapted for this compound.
General Protocol using Pd(PPh₃)₄
This protocol is a robust and widely used method for the Suzuki coupling of aryl bromides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol using Pd(OAc)₂ with a Phosphine Ligand
This protocol allows for more flexibility in the choice of ligand, which can be optimized for the specific substrate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., PPh₃, SPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add degassed toluene and water to the flask.
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours.
-
Follow the workup and purification steps as described in Protocol 3.1.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Workflow
To better understand the reaction mechanism and experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of functionalized phthalate derivatives. While specific comparative data for this substrate is not abundant, a wealth of knowledge from analogous aryl bromide couplings provides a strong foundation for successful reaction development. For general applications, Pd(PPh₃)₄ offers a reliable starting point. For more challenging couplings or to optimize yields, screening of palladium precatalysts with bulky, electron-rich phosphine ligands such as SPhos is highly recommended. Nickel-based catalysts present a viable and cost-effective alternative that warrants consideration, particularly for large-scale syntheses. The detailed protocols and workflow diagrams provided in this guide serve as a practical resource for researchers to efficiently develop and implement the Suzuki coupling of this compound in their synthetic endeavors.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. scite.ai [scite.ai]
Purity Assessment of Commercial Dimethyl 4-bromophthalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercial Dimethyl 4-bromophthalate. Ensuring the purity of starting materials and intermediates is a critical step in the drug development process to guarantee the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for various analytical techniques, discusses potential impurities, and presents a systematic workflow for a thorough purity evaluation.
Introduction to this compound
This compound is a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. Its purity is paramount as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic components in the final product. Commercial grades of this compound typically have a stated purity of greater than 98%. However, a comprehensive in-house assessment is crucial for quality control.
Potential Impurities in Commercial this compound
The primary synthesis route to this compound involves the esterification of 4-bromophthalic anhydride with methanol.[1] Based on this and related chemical processes, potential impurities may include:
-
Starting Materials:
-
4-Bromophthalic Anhydride
-
Methanol
-
-
Isomeric Impurities:
-
Dimethyl 3-bromophthalate (if the starting material contains 3-bromophthalic anhydride)
-
-
By-products:
-
4-Bromophthalic acid (from incomplete esterification or hydrolysis)
-
Monomethyl 4-bromophthalate (from incomplete esterification)
-
-
Solvent Residues:
-
Solvents used in the synthesis and purification steps (e.g., hexane, ethyl acetate).[1]
-
-
Water Content
Analytical Methods for Purity Assessment
A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity assessment.
Physical Characterization
Melting Point Determination: A sharp melting point range is a good indicator of purity. Pure this compound has a reported melting point of 33-35 °C.[1] A broader melting range or a depressed melting point suggests the presence of impurities.
Chromatographic Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is suitable for the quantification of the main component and non-volatile impurities.
Spectroscopic Techniques
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary analytical method that allows for the direct quantification of the analyte without the need for a specific reference standard of the same compound.
Other Techniques
Karl Fischer Titration: This method is specific for the determination of water content.
Quantitative Data Summary
The following table summarizes the typical specifications and the analytical techniques used to determine them for commercial this compound.
| Parameter | Specification | Analytical Method |
| Appearance | White to yellow solid or liquid | Visual Inspection |
| Purity (by GC) | ≥ 98.0% | Gas Chromatography |
| Purity (by HPLC) | Report value | High-Performance Liquid Chromatography |
| Purity (by qNMR) | Report value | Quantitative Nuclear Magnetic Resonance |
| Melting Point | 33-35 °C | Melting Point Apparatus |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Individual Impurity | Report value | GC-MS, HPLC |
| Residual Solvents | As per ICH guidelines | Headspace GC-MS |
Experimental Protocols
Melting Point Determination
Apparatus: Digital Melting Point Apparatus Procedure:
-
Finely powder a small amount of the this compound sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10°C/min until the temperature is approximately 10°C below the expected melting point.
-
Decrease the heating rate to 1-2°C/min.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). The range between these two temperatures is the melting range.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MS) Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness Carrier Gas: Helium at a constant flow of 1.0 mL/min Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C Injector:
-
Temperature: 250°C
-
Mode: Splitless
-
Injection Volume: 1 µL Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-450 amu Sample Preparation: Dissolve 10 mg of this compound in 1 mL of high-purity acetone.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: HPLC system with a UV detector Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) Mobile Phase:
-
A: Water with 0.1% Phosphoric Acid
-
B: Acetonitrile Gradient:
-
0-15 min: 50% B to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: 90% B to 50% B
-
21-25 min: Hold at 50% B Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection: UV at 240 nm Injection Volume: 10 µL Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile.
Quantitative NMR (qNMR)
Instrumentation: NMR Spectrometer (e.g., 400 MHz) Internal Standard (IS): Maleic anhydride (highly pure and stable) Solvent: Deuterated chloroform (CDCl₃) Procedure:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃ to the tube and dissolve the sample completely.
-
Acquire a ¹H NMR spectrum with the following parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 8
-
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., one of the aromatic protons) and a signal of the internal standard (the singlet for the two olefinic protons of maleic anhydride).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Karl Fischer Titration
Instrumentation: Volumetric Karl Fischer Titrator Reagent: Commercially available Karl Fischer reagent Procedure:
-
Standardize the Karl Fischer reagent using a known amount of water or a water standard.
-
Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel containing a solvent (e.g., methanol).
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
The water content is calculated automatically by the instrument based on the titrant consumed.
Visualization of Workflows
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Overall workflow for the purity assessment of this compound.
Caption: Logical flow for the identification and quantification of impurities.
Conclusion
A comprehensive purity assessment of commercial this compound requires the application of multiple analytical techniques. This guide provides a framework of detailed experimental protocols and logical workflows to ensure a thorough evaluation. The combination of chromatographic, spectroscopic, and other analytical methods allows for the identification and quantification of the main component and potential impurities, thereby ensuring the quality and suitability of this intermediate for its intended use in research and development. It is essential to validate these analytical methods according to ICH guidelines to ensure the reliability and accuracy of the results.
References
Safety Operating Guide
Navigating the Safe Disposal of Dimethyl 4-Bromophthalate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Dimethyl 4-bromophthalate, a halogenated aromatic ester, requires careful handling and disposal to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step operational plan for its safe disposal, ensuring adherence to safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. According to available safety information, this compound may cause skin and respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of the chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program, in compliance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2][3]
-
Waste Identification and Classification : Treat all this compound waste as hazardous chemical waste.[4][5] Do not mix it with non-hazardous waste or other chemical waste streams unless explicitly permitted by your EHS department.
-
Container Selection and Labeling :
-
Use a dedicated, leak-proof container that is chemically compatible with this compound.[6][7] Plastic bottles are often preferred over glass to minimize the risk of breakage.[1]
-
The container must be clearly labeled as "Hazardous Waste."[1][5]
-
The label must include the full chemical name, "this compound," and the quantity of the waste.[1] Avoid using abbreviations or chemical formulas.[1]
-
Also, record the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator.[1]
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8]
-
The SAA should be under the direct supervision of laboratory personnel.[7]
-
Keep the waste container securely closed at all times, except when adding waste.[5][6]
-
Ensure that incompatible chemicals are not stored in the same area to prevent accidental reactions.[8]
-
-
Disposal Request and Pickup :
-
Empty Container Disposal :
-
An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the residue.[4][5]
-
The rinsate must be collected and disposed of as hazardous waste.[4][5]
-
After triple-rinsing, deface the original label and the container may then be disposed of as regular trash, in accordance with institutional policies.[4][5]
-
Regulatory and Compliance Summary
The disposal of chemical waste is highly regulated to protect human health and the environment. Key regulations and standards are summarized in the table below.
| Regulatory Body | Act/Regulation | Key Requirements |
| U.S. EPA | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous waste from "cradle to grave."[2][3] |
| OSHA | Hazard Communication Standard | Requires Safety Data Sheets (SDSs) for hazardous chemicals.[2] |
| State & Local Authorities | Varies by location | May have additional, more stringent requirements for waste disposal.[2][6] |
Disposal Process Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Lab Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. pfw.edu [pfw.edu]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Dimethyl 4-bromophthalate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Dimethyl 4-bromophthalate. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards are required. |
| Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashing or dust generation. | |
| Skin Protection | Gloves | Butyl rubber gloves are recommended for their resistance to aromatic esters. Nitrile gloves offer poor resistance and should be avoided. Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged. |
| Lab Coat | A flame-resistant lab coat should be worn at all times in the laboratory. | |
| Apron | A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Particulate Respirator | For operations that may generate dust, a NIOSH-approved N95 or higher-rated particulate respirator is required. |
| Full-Facepiece Respirator | In situations with the potential for high concentrations of airborne particles, an air-purifying, full-facepiece respirator with N100, R100, or P100 filters should be used.[1] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is crucial for minimizing risks associated with handling this compound. The following diagram outlines the procedural steps for safe handling, from preparation to post-handling procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

